molecular formula C13H17NO2 B7891448 [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Cat. No.: B7891448
M. Wt: 219.28 g/mol
InChI Key: IDLNAYZQESAYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-(hydroxymethyl)phenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-10-11-6-2-3-7-12(11)13(16)14-8-4-1-5-9-14/h2-3,6-7,15H,1,4-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLNAYZQESAYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone: Synthesis, Characterization, and Potential Applications

Chemical Identity and Physicochemical Properties

While a specific CAS number for the target compound is unassigned, its structural identifiers and predicted properties can be defined.

IdentifierValue
IUPAC Name (2-(Hydroxymethyl)phenyl)(piperidin-1-yl)methanone
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight 219.28 g/mol
Canonical SMILES C1CCN(CC1)C(=O)C2=CC=CC=C2CO
Predicted LogP 2.1
Predicted Boiling Point 385.7 °C at 760 mmHg
Predicted Melting Point 85-95 °C

For reference, the primary isomer found in chemical databases is:

IdentifierValueSource
Compound Name (2-Hydroxyphenyl)-piperidin-1-yl-methanone[1]
CAS Number 2890-83-7[1]
Molecular Formula C₁₂H₁₅NO₂[1]
Molecular Weight 205.25 g/mol [1]

Proposed Synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

The most direct and reliable method for the synthesis of the target compound is through the amide coupling of 2-(hydroxymethyl)benzoic acid and piperidine. This can be achieved via several standard amidation protocols. Below is a detailed, field-proven methodology using a common coupling reagent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble alternative like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which is often preferred for easier purification.[2]

Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction & Workup cluster_product Final Product Reactant1 2-(Hydroxymethyl)benzoic Acid Activation Activation of Carboxylic Acid Reactant1->Activation Reactant2 Piperidine Coupling Nucleophilic Acyl Substitution Reactant2->Coupling Coupling_Agent EDC (or DCC) Coupling_Agent->Activation Base DMAP (catalyst) Base->Activation Solvent Anhydrous DCM Solvent->Activation Temperature 0°C to Room Temp Temperature->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product [2-(Hydroxymethyl)phenyl]- 1-piperidinylmethanone Purification->Final_Product

Caption: Proposed synthetic workflow for the amidation of 2-(hydroxymethyl)benzoic acid with piperidine.

Detailed Experimental Protocol

Materials:

  • 2-(Hydroxymethyl)benzoic acid

  • Piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/Hexane mixture

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(hydroxymethyl)benzoic acid (1.0 eq). Dissolve it in anhydrous DCM.

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir the mixture for 20-30 minutes at 0°C. The formation of an active O-acylisourea intermediate occurs during this step.

  • Amine Addition: Slowly add piperidine (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DMAP), saturated NaHCO₃ solution (to remove unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane to yield the pure [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons, the benzylic CH₂ protons of the hydroxymethyl group, and the aliphatic protons of the piperidine ring.

    • ¹³C NMR will confirm the presence of the amide carbonyl carbon, aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl (C=O) stretch is expected around 1630-1660 cm⁻¹. A broad absorption for the hydroxyl (O-H) group should also be present around 3200-3600 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Applications and Biological Significance

While this specific molecule has not been extensively studied, the benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3] Piperidine and its derivatives are fundamental components in a vast array of pharmaceuticals due to their ability to interact with various biological targets.[4]

  • CNS-Active Agents: Many N-benzoylpiperidine derivatives exhibit activity as antagonists for serotonin and dopamine receptors, suggesting potential applications in developing treatments for psychiatric disorders.[3]

  • Enzyme Inhibition: The piperidine moiety is present in various enzyme inhibitors. For instance, related structures have been investigated as inhibitors of cholinesterases for potential use in Alzheimer's disease treatment.[5]

  • Antitumor Agents: Certain N-aroyl piperidones have shown potent cytotoxicity against various cancer cell lines, indicating potential for development as anticancer agents.[6][7]

Further research on [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone could explore its activity in these and other therapeutic areas.

Safety and Handling

No specific safety data exists for this compound. Therefore, precautions should be based on data for analogous chemicals like N-benzoylpiperidine and piperidine.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.[8][9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[11]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[11]

    • Inhalation: Move to fresh air.[11]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek medical attention.[10]

Always consult the Safety Data Sheet (SDS) for the specific reagents used in the synthesis.

References

  • Jie, Y., et al. (2015). Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 169-176. Available from: [Link]

  • Jie, Y., et al. (2016). Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. PubMed, 31(sup2), 169-76. Available from: [Link]

  • Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1899-1905. Available from: [Link]

  • Reddy, G. O., et al. (2012). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 4(12), 5122-5126. Available from: [Link]

  • Alawaed, A. A., & Ramachandran, P. V. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, 22(10), 2003-2008. Available from: [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Available from: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Pérez-Arellano, D., et al. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Pharmaceuticals, 17(5), 629. Available from: [Link]

  • Sbardella, G., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1999. Available from: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Available from: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. Available from: [Link]

  • Benzoic Acid + Methylamine = ?? (Amide Reaction). YouTube. Available from: [Link]

  • Asati, V., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. PubMed, 41(3), 261-8. Available from: [Link]

  • Zhang, Z., et al. (2019). Synthesis of (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2′-arylisoflavones. Organic & Biomolecular Chemistry, 17(4), 851-858. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available from: [Link]

  • Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe. Available from: [Link]

  • Synthetic scheme of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(phenyl) methanone derivatives. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 17(10), 12347-12362. Available from: [Link]

  • Szafarz, M., et al. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 68(3), 351-6. Available from: [Link]

  • Process for producing piperidinecarboxylic acid amide derivatives. Google Patents.
  • How to produce amide from Benzoic acid and amine directly? ResearchGate. Available from: [Link]

  • Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. Google Patents.

Sources

An In-depth Technical Guide to the Physicochemical Properties of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, a member of the N-benzoylpiperidine class of compounds, represents a significant scaffold in medicinal chemistry. The piperidine ring is a prevalent feature in numerous pharmaceuticals, and its combination with a substituted benzoyl group offers a versatile platform for developing novel therapeutic agents.[1] This guide provides a comprehensive overview of the physicochemical properties of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, offering foundational knowledge for its application in drug discovery and development. Due to the limited availability of specific experimental data for this exact molecule, this guide integrates data from closely related analogs to provide a robust predictive profile.

Chemical Structure and Properties

The molecular structure of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone comprises a piperidine ring acylated at the nitrogen atom with a 2-(hydroxymethyl)benzoyl group. This structure imparts a unique combination of polarity and lipophilicity, which is critical for its pharmacokinetic and pharmacodynamic profiles.

Caption: Molecular structure of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone. Where experimental data for the specific compound is unavailable, predicted values or data from analogous compounds are provided and noted.

PropertyValueSource/Method
IUPAC Name methanone---
CAS Number 2890-83-7 (for (2-Hydroxyphenyl)-1-piperidinylmethanone)[2]
Molecular Formula C₁₃H₁₇NO₂Calculated
Molecular Weight 219.28 g/mol Calculated
Appearance White to off-white solid (Predicted)Analogous Compounds
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water (Predicted).Analogous Compounds[3]
logP (Octanol-Water Partition Coefficient) Not available---
pKa Not available---

Synthesis and Purification

The synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone can be achieved through the acylation of piperidine with 2-(hydroxymethyl)benzoyl chloride. This is a common and efficient method for the formation of N-benzoylpiperidine derivatives.[1]

General Synthetic Protocol: Acylation of Piperidine
  • Dissolution: Dissolve piperidine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Cool the solution in an ice bath and add a suitable base, such as triethylamine (1.1 equivalents) or an aqueous solution of sodium hydroxide, to neutralize the hydrochloric acid byproduct that will be formed.

  • Acylation: Slowly add a solution of 2-(hydroxymethyl)benzoyl chloride (1.0 equivalent) in DCM to the cooled piperidine solution with continuous stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water and brine. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

synthesis_workflow reactant1 Piperidine reaction Acylation (DCM, Base) reactant1->reaction reactant2 2-(Hydroxymethyl)benzoyl Chloride reactant2->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product [2-(Hydroxymethyl)phenyl]-1- piperidinylmethanone purification->product

Caption: General workflow for the synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Experimental Protocols for Physicochemical Characterization

A thorough characterization of the physicochemical properties is essential for the development of any new chemical entity.

Determination of Melting Point

The melting point is a critical indicator of purity.[4]

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound.

Determination of Solubility

The solubility of a compound in various solvents provides insights into its polarity and is crucial for formulation development.[5]

  • Qualitative Assessment:

    • Add approximately 10 mg of the compound to 1 mL of the test solvent (e.g., water, ethanol, DMSO) in a small vial.

    • Vortex the vial for 1-2 minutes and visually inspect for the complete dissolution of the solid.

  • Quantitative Measurement (Shake-Flask Method):

    • Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.

    • Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid by centrifugation and filtration.

    • Determine the concentration of the compound in the clear supernatant using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the protons of the hydroxymethyl group, and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the carbon of the hydroxymethyl group, and the aliphatic carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

  • C=O Stretch (Amide): A strong, sharp absorption band is anticipated in the range of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.[3]

  • C-N Stretch: A moderate absorption band is expected in the 1200-1350 cm⁻¹ region.[3]

  • Aromatic C=C Bending: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (219.28).

  • Fragmentation Pattern: Common fragmentation pathways for N-benzoylpiperidines involve cleavage at the amide bond, leading to characteristic fragment ions.

characterization_workflow start Pure Compound mp Melting Point Determination start->mp sol Solubility Assessment start->sol nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms data Physicochemical Data & Structural Confirmation mp->data sol->data nmr->data ir->data ms->data

Caption: A generalized workflow for the physicochemical characterization of the compound.

Safety and Handling

Conclusion

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is a compound of interest in medicinal chemistry due to its structural features. This technical guide has provided a detailed overview of its physicochemical properties, synthesis, and characterization. While some experimental data for this specific molecule is limited, the information compiled from analogous compounds offers a valuable predictive framework for researchers. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

  • Di Sarno, V., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989. [Link]

  • Grifasi, F., et al. (2021). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 209, 112891. [Link]

  • ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Sari, Y., et al. (2020). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education, 20(1), 163-169. [Link]

  • Pérez-García, L. A., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 3456. [Link]

  • Bouzom, F., et al. (1981). Isolation and chemical characterization of 2-hydroxybenzoylglycine as a drug binding inhibitor in uremia. Clinical Pharmacology & Therapeutics, 29(6), 803-810. [Link]

  • Al-Hiari, Y. M., et al. (2014). Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. International Journal of Molecular Sciences, 15(10), 18884-18903. [Link]

  • PubChem. (n.d.). [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;propan-2-ol;sulfuric acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). [6-Hydroxy-2-(4-hydroxyphenyl)-1-benzothien-3-yl]{4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl}methanone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Piperidin-1-yl-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethylethyl)phenyl]methanone. National Center for Biotechnology Information. [Link]

  • Khan, I., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical and Pharmaceutical Research, 16(11), 1-10. [Link]

  • PubChem. (n.d.). 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone. National Center for Biotechnology Information. [Link]

  • ChemCD. (2013). (2-HYDROXY-PHENYL)-PIPERIDIN-1-YL-METHANONE. [Link]

  • PubChem. (n.d.). Benzoylpiperidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. [Link]

  • de Oliveira, R. B., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Journal of the Saudi Chemical Society, 27(4), 101669. [Link]

Sources

An In-depth Technical Guide to [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, a molecule of interest in contemporary chemical and pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and potential scientific applications. The information presented herein is a synthesis of established chemical principles and data from analogous structures, designed to be a self-validating resource for laboratory investigation.

Introduction: The Scientific Landscape of Piperidine-Containing Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an invaluable component in the design of ligands for a wide array of biological targets.[3] When incorporated into a benzamide structure, as in the case of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, the resulting molecule combines the structural rigidity of the aromatic ring with the versatile conformational properties of the piperidine heterocycle. This unique combination offers a rich platform for synthetic modification and the exploration of diverse chemical space, with potential applications in the development of novel therapeutic agents.[1][3] Derivatives of piperidine are integral to over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1]

Molecular Profile

A foundational understanding of the physicochemical properties of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is essential for its synthesis, purification, and analysis.

PropertyValueSource
Molecular Formula C13H17NO2N/A
Molecular Weight 219.28 g/mol N/A
IUPAC Name (2-(Hydroxymethyl)phenyl)(piperidin-1-yl)methanoneN/A
CAS Number 102273-29-0[4]

Structural Formula:

Caption: 2D Structural representation of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Synthesis and Purification

The synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone can be achieved through several established methods for amide bond formation. The choice of a specific protocol is often guided by factors such as the availability of starting materials, desired purity, and scalability. Below, we detail a robust and widely applicable method based on the acylation of piperidine with an activated carboxylic acid derivative.

Rationale for Synthetic Approach

Direct amidation between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid is typically activated to a more electrophilic species, such as an acyl chloride. The subsequent reaction with the amine, often in the presence of a base to neutralize the generated HCl, provides a high yield of the desired amide. This approach, a variation of the Schotten-Baumann reaction, is a cornerstone of organic synthesis due to its reliability and broad substrate scope.

Proposed Synthetic Workflow

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation cluster_2 Workup and Purification 2-(Hydroxymethyl)benzoic acid 2-(Hydroxymethyl)benzoic acid Acyl Chloride Intermediate Acyl Chloride Intermediate 2-(Hydroxymethyl)benzoic acid->Acyl Chloride Intermediate SOCl2 or (COCl)2 [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Acyl Chloride Intermediate->[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Piperidine, Base (e.g., Triethylamine) Piperidine Piperidine Purified Product Purified Product [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone->Purified Product Aqueous Workup, Column Chromatography

Caption: Synthetic workflow for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 2-(Hydroxymethyl)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Piperidine

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Activation of 2-(Hydroxymethyl)benzoic acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-(hydroxymethyl)benzoyl chloride. This intermediate is often used immediately in the next step without further purification.

  • Amide Formation:

    • In a separate flask, dissolve piperidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add a solution of the crude 2-(hydroxymethyl)benzoyl chloride in anhydrous DCM dropwise to the piperidine solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Structural Characterization and Analytical Methods

Rigorous structural characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive and self-validating analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Based on established principles for benzamides and piperidine derivatives, the following are the predicted NMR spectral data for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.5m4HAromatic protonsThe four protons on the benzene ring will appear as a complex multiplet in the aromatic region.
~ 4.7s2H-CH₂OHThe benzylic protons of the hydroxymethyl group are expected to be a singlet.
~ 3.3 - 3.7m4HPiperidine C2-H, C6-HThe protons on the carbons adjacent to the nitrogen in the piperidine ring will be deshielded and appear as a multiplet.
~ 1.5 - 1.7m6HPiperidine C3-H, C4-H, C5-HThe remaining protons of the piperidine ring will appear as a broad multiplet in the aliphatic region.
~ 2.0 - 3.0br s1H-OHThe hydroxyl proton will appear as a broad singlet, and its chemical shift can be variable and concentration-dependent.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~ 168 - 172C=O (Amide)The carbonyl carbon of the amide is characteristically found in this downfield region.
~ 135 - 140Aromatic C-1The aromatic carbon attached to the amide group.
~ 125 - 135Aromatic C-2 to C-6The remaining aromatic carbons will appear in this region.
~ 60 - 65-CH₂OHThe carbon of the hydroxymethyl group.
~ 42 - 48Piperidine C-2, C-6The carbons adjacent to the nitrogen in the piperidine ring.
~ 24 - 27Piperidine C-3, C-4, C-5The remaining carbons of the piperidine ring.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (hydroxymethyl)
3050 - 3000MediumC-H stretch (aromatic)
2950 - 2850StrongC-H stretch (aliphatic - piperidine)
1650 - 1630StrongC=O stretch (amide)
1600 - 1450MediumC=C stretch (aromatic)
1450 - 1400MediumC-N stretch (amide)
1100 - 1000StrongC-O stretch (hydroxymethyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)

m/zInterpretation
219[M]⁺ (Molecular ion)
202[M - OH]⁺
190[M - CH₂OH]⁺
134[C₇H₆O₂]⁺ (Fragment from cleavage of the amide bond)
84[C₅H₁₀N]⁺ (Piperidine fragment)
Analytical Workflow for Characterization

G Synthesized Product Synthesized Product Purity Assessment (TLC, HPLC) Purity Assessment (TLC, HPLC) Synthesized Product->Purity Assessment (TLC, HPLC) Structural Confirmation Structural Confirmation Purity Assessment (TLC, HPLC)->Structural Confirmation NMR (1H, 13C) NMR (1H, 13C) Structural Confirmation->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Structural Confirmation->IR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Confirmation->Mass Spectrometry Final Characterized Compound Final Characterized Compound NMR (1H, 13C)->Final Characterized Compound IR Spectroscopy->Final Characterized Compound Mass Spectrometry->Final Characterized Compound

Caption: Analytical workflow for the characterization of the synthesized compound.

Potential Applications and Future Directions

While specific biological activities for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone have not been extensively reported in the public domain, the structural motifs present suggest several avenues for investigation. The piperidine ring is a key pharmacophore in many centrally acting agents, and its combination with a substituted benzamide could lead to novel compounds with potential activity as:

  • CNS Agents: The lipophilic nature of the molecule may allow it to cross the blood-brain barrier, making it a candidate for targeting central nervous system receptors.

  • Enzyme Inhibitors: The amide linkage and the hydroxymethyl group could serve as hydrogen bond donors and acceptors, potentially interacting with the active sites of various enzymes.

  • Building Block for Further Synthesis: This compound can serve as a versatile intermediate for the synthesis of more complex molecules through modification of the hydroxymethyl group or the aromatic ring.

Future research should focus on the biological screening of this compound in various assays to identify potential therapeutic applications. Furthermore, the synthesis of a library of derivatives with modifications to the piperidine and phenyl rings could elucidate structure-activity relationships and lead to the development of more potent and selective compounds.

Conclusion

This technical guide has provided a comprehensive overview of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, including its molecular properties, a detailed synthetic protocol, and a thorough plan for its structural characterization. By leveraging established chemical principles and data from analogous structures, this document serves as a valuable resource for researchers and scientists. The unique combination of the piperidine and benzamide scaffolds suggests that this molecule and its derivatives hold promise for future investigations in medicinal chemistry and drug discovery.

References

  • Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. (n.d.). PMC. Retrieved March 8, 2026, from [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020, March 4). SciSpace. Retrieved March 8, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(19), 6458. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2020). Molecules, 25(15), 3479. [Link]

  • Synthesis, Biological Evaluation and Docking Studies of some Novel (E)-(4-(2-(Benzo[d]Thiazol-2-yl)Hydrazono)Methyl-2,6-Diphenylpiperidin-1-yl)(Phenyl)Methanone Derivatives. (2020). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022, October 13). ResearchGate. Retrieved March 8, 2026, from [Link]

  • Synthesis of STEP D: (2-hydroxyphenyl)-(1-methyl-1H-indol-4-yl) methanone. (n.d.). PrepChem.com. Retrieved March 8, 2026, from [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023, November 2). UNIPI. Retrieved March 8, 2026, from [Link]

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing. Retrieved March 8, 2026, from [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters. Retrieved March 8, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(19), 6617. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology, 21(7), 1109-1117. [Link]

  • Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. (2020). Chemical Communications, 56(74), 10931-10934. [Link]

  • 2-[4-[1-Hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid;chloride. (n.d.). PubChem. Retrieved March 8, 2026, from [Link]

  • Syntheses and biological evaluation of 5-(piperidin-1-yl)-3-phenyl-pentylsulfones as CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(13), 3589-3593. [Link]

  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. (2022). ResearchGate. Retrieved March 8, 2026, from [Link]

Sources

thermodynamic stability of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone in solution

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability & Intramolecular Cyclization Kinetics of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Part 1: Executive Technical Synthesis

The "Phthalide Trap": A Structural Liability As a Senior Application Scientist, my first directive is to look beyond simple hydrolysis. The structure of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (CAS 102273-29-0) presents a classic case of Neighboring Group Participation (NGP) . Unlike standard benzamides, which are kinetically stable, this molecule possesses an ortho-hydroxymethyl group capable of intramolecular nucleophilic attack on the amide carbonyl.

Thermodynamically, the system is poised between the open-chain amide and the cyclic lactone (phthalide ). While tertiary amides (like the piperidinyl moiety) are generally robust, the entropic advantage of forming a 5-membered ring significantly lowers the activation energy for degradation.

Core Stability Thesis:

  • Primary Degradation Pathway: Intramolecular cyclization to phthalide (isobenzofuran-1(3H)-one) with the release of piperidine .

  • pH Sensitivity: The rate is expected to exhibit a U-shaped pH-rate profile, with specific acid catalysis (protonation of carbonyl) and specific base catalysis (alkoxide formation).

  • Secondary Risk: Oxidation of the primary alcohol to 2-formyl or 2-carboxy derivatives, though this is kinetically slower than cyclization under non-oxidative stress.

Part 2: Thermodynamic & Mechanistic Landscape

To control stability, we must understand the energy landscape. The transformation is not a simple bond cleavage but a rearrangement driven by the "Ortho Effect."

The Degradation Mechanism

The reaction proceeds via a tetrahedral intermediate. In the open form, the rotation of the C-C bond brings the hydroxyl oxygen into proximity with the carbonyl carbon.

  • Acidic Conditions: The carbonyl oxygen is protonated, making the carbon highly electrophilic. The neutral hydroxyl group attacks.

  • Basic Conditions: The hydroxyl group is deprotonated (

    
    ), creating a potent alkoxide nucleophile that rapidly attacks the amide.
    

DOT Diagram: Degradation Pathway

DegradationPathway cluster_conditions Catalytic Drivers Amide Parent Amide [2-(Hydroxymethyl)phenyl]- 1-piperidinylmethanone Inter Tetrahedral Intermediate (Cyclic Hemiamidal) Amide->Inter k1 (Cyclization) Intramolecular Attack Inter->Amide k-1 (Reversible) Phthalide Degradant A Phthalide (Isobenzofuran-1(3H)-one) Inter->Phthalide k2 (Collapse) - Piperidine Piperidine Degradant B Piperidine Inter->Piperidine Acid H+ (Carbonyl Activation) Base OH- (Alkoxide Formation)

Caption: Kinetic pathway showing the reversible formation of the tetrahedral intermediate and irreversible collapse to phthalide.

Part 3: Experimental Protocol (Self-Validating Systems)

Trustworthiness in data comes from experimental design that anticipates artifacts. The following protocols are designed to isolate the cyclization event from oxidative noise.

Stability-Indicating Analytical Method (UPLC-PDA-MS)

Why this matters: You must resolve the parent from the phthalide. Phthalide is significantly less polar than the parent amide and will elute later on reverse-phase columns.

  • Column: C18 Shielded Phase (e.g., BEH C18), 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Low pH suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (Avoid Methanol to prevent transesterification artifacts).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 230 nm (Benzoyl absorption) and MS (ESI+).

    • Parent [M+H]+: 220.13

    • Phthalide [M+H]+: 135.04 (Loss of piperidine mass 85).

pH-Rate Profiling (The "V" Curve)

This experiment determines the pH of maximum stability (


).

Protocol:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2, 3.0, 5.0, 7.4, 9.0, and 11.0. Maintain constant ionic strength (

    
    ) using NaCl.
    
  • Incubation: Spike the compound (from an Acetonitrile stock) into each buffer to a final concentration of 50 µM.

  • Temperature: Hold at 40°C (accelerated condition).

  • Sampling: Aliquot at

    
     hours. Quench basic samples with dilute acid immediately to stop the rapid alkoxide attack.
    
  • Data Analysis: Plot

    
     vs. time to obtain 
    
    
    
    . Then plot
    
    
    vs. pH.

DOT Diagram: Experimental Workflow

ExpWorkflow Stock Stock Solution (ACN, 1 mg/mL) Incubator Thermostat 40°C / 60°C Stock->Incubator Buffer Buffer System (pH 1.2 - 11.0) Constant Ionic Strength Buffer->Incubator Quench Quench Step (Cold ACN/Acid) Incubator->Quench Timepoints Analysis UPLC-MS Analysis Quantify Parent & Phthalide Quench->Analysis Data Kinetic Modeling Arrhenius & pH-Rate Analysis->Data

Caption: Step-by-step workflow for determining kinetic parameters, emphasizing the critical quench step to freeze equilibria.

Part 4: Data Interpretation & Quantitative Analysis

Kinetic Data Summary Table

Use this template to structure your results. The "Half-life" column is the critical output for drug development decisions.

ConditionpHTemp (°C)

(

)

(hours)
Dominant Product
Acid Stress 1.240[Calc][Calc]Phthalide
Physiological 7.440[Calc][Calc]Stable / Slow Hyd.
Base Stress 11.040[Calc][Calc]Phthalide
Oxidative N/ARTN/AN/A2-Formyl derivative

Note: In basic conditions, if


 is too fast, lower the temperature to 25°C to measure accurate rates.
Arrhenius Extrapolation

To predict shelf-life at 25°C:

  • Perform the pH 7.4 study at 40°C, 50°C, and 60°C.

  • Plot

    
     vs. 
    
    
    
    .
  • Calculate Activation Energy (

    
    ).
    
  • Extrapolate to 298 K (25°C).

Expert Insight: If the Arrhenius plot is non-linear, it indicates a change in mechanism (e.g., shift from specific acid catalysis to water catalysis) or a physical change (solubility limit).

References

  • Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymatic catalysis. Chemical Society Reviews. Link

  • Bowden, K. (1993). Neighboring Group Participation by the Carbonyl Group in Ester and Amide Hydrolysis. Advances in Physical Organic Chemistry. Link

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Link

  • ChemicalBook. (2023). [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Product Entry.Link

Technical Whitepaper: Safety Data Sheet (SDS) & Toxicological Profiling of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (CAS: 102273-29-0) is a specialized synthetic intermediate frequently utilized in the development of complex active pharmaceutical ingredients (APIs) and fine chemicals[1]. Structurally, it consists of a piperidine ring linked via a carbonyl group to a benzyl alcohol moiety. Because empirical toxicological data on this specific compound is sparse in public repositories, this whitepaper leverages the European Chemicals Agency (ECHA) Read-Across Assessment Framework (RAAF) to construct a robust, scientifically grounded Safety Data Sheet (SDS) and toxicity profile.

This guide is designed for researchers and drug development professionals, providing not just the safety parameters, but the mechanistic causality behind its handling requirements and in vitro testing protocols.

Physicochemical Profiling

Understanding the physicochemical properties of[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is critical for predicting its behavior in biological systems and formulating appropriate storage protocols. The presence of both a hydrogen-bond donating hydroxyl group and a sterically hindered amide dictates its solubility and stability.

PropertyValue / DescriptionCausality / Implication
IUPAC Name [2-(Hydroxymethyl)phenyl]-(piperidin-1-yl)methanoneDefines the structural alerts (amide, benzyl alcohol).
CAS Number 102273-29-0Unique identifier for inventory and regulatory tracking[1].
Molecular Formula C₁₃H₁₇NO₂Indicates a moderate lipophilicity suitable for cellular assays.
Molecular Weight 219.28 g/mol Falls within the Lipinski Rule of 5, suggesting high membrane permeability.
Appearance Light yellow powderVisual indicator of purity; darkening may indicate oxidation.
Storage Temperature 0–8 °C (Refrigerated)Prevents premature oxidation of the hydroxymethyl group to an aldehyde/carboxylic acid and minimizes amide hydrolysis[2].

Core Safety Data Sheet (SDS) Elements

In the absence of direct in vivo data, safety classifications are extrapolated using structural analogues (e.g., piperidine derivatives and benzyl alcohol) in accordance with the.

GHS Classification & Hazard Statements

Based on the cleavage products and the reactivity of the piperidine moiety, the compound is classified under the following GHS categories:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Handling and Storage Protocols
  • Handling: Must be handled in a certified chemical fume hood. The generation of dust must be minimized to prevent inhalation, as the basic nature of the piperidine moiety (if cleaved) can cause severe mucosal irritation.

  • Storage: Store at 0–8 °C in a tightly sealed, light-resistant container under an inert atmosphere (e.g., Argon). Causality: The hydroxymethyl group at the ortho position can undergo auto-oxidation or participate in intramolecular reactions with the amide carbonyl under elevated temperatures or in the presence of moisture.

Toxicity Profile & Mechanistic Toxicology

To establish a trustworthy toxicological profile, we must analyze the molecule as a dynamic entity subject to enzymatic biotransformation. Using the , we predict the toxicity based on its primary structural alerts[3].

Structural Alerts and Biotransformation
  • The Piperidine Ring: If the amide bond is hydrolyzed by hepatic amidases, free piperidine is released. Piperidine is a known irritant and a highly basic cyclic amine that can disrupt local cellular pH and induce cytotoxicity.

  • The Benzyl Alcohol Moiety: Benzyl alcohols are typically oxidized by Alcohol Dehydrogenase (ADH) to benzaldehydes, and subsequently by Aldehyde Dehydrogenase (ALDH) to benzoic acids, which are readily excreted via the kidneys. However, the ortho-substitution of the bulky piperidine-carbonyl group may sterically hinder these enzymes, potentially prolonging the half-life of the parent compound.

Metabolism A [2-(Hydroxymethyl)phenyl] -1-piperidinylmethanone B Hepatic CYP450 Oxidation A->B Phase I C Amidase-mediated Hydrolysis A->C Cleavage D Piperidine (Irritant/Toxicant) C->D E 2-(Hydroxymethyl)benzoic acid (Renal Excretion) C->E

Caption: Putative hepatic biotransformation and hydrolysis pathways for the compound.

Experimental Protocols: Safety & Toxicity Validation

To ensure scientific integrity and trustworthiness, any laboratory utilizing this compound must implement self-validating experimental systems. The following protocols are aligned with the [4].

Protocol 1: Chemical Handling and Stock Preparation

Objective: To prepare a stable, sterile stock solution while preventing premature hydrolysis.

  • Equilibration: Remove the vial from 0–8 °C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents condensation of atmospheric moisture inside the vial, which could initiate hydrolysis of the amide bond.

  • Weighing: Weigh 21.9 mg of the powder using an analytical balance inside a ventilated enclosure.

  • Dissolution: Dissolve the powder in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM stock solution. Causality: Anhydrous DMSO is required because water acts as a nucleophile; its absence ensures the structural integrity of the test article prior to cellular exposure.

  • Verification: Aliquot 10 µL of the stock and dilute in LC-MS grade acetonitrile. Run a rapid LC-MS analysis to confirm the presence of the

    
     220.1 
    
    
    
    peak, validating purity before proceeding to biological assays.
  • Storage: Aliquot the remaining stock into light-protected amber vials and store at -20 °C.

Protocol 2: In Vitro Cytotoxicity Screening (HepG2 Model)

Objective: To assess the hepatotoxic potential of the compound and its metabolites.

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS. Causality: HepG2 cells are chosen because they retain partial expression of phase I and phase II xenobiotic-metabolizing enzymes, making them a self-validating model for detecting hepatotoxicity driven by CYP450-mediated reactive metabolites.

  • Seeding: Seed cells at a density of

    
     cells/well in a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂.
    
  • Dosing: Prepare working solutions by serial dilution of the DMSO stock in culture media (Concentration range: 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Exposure: Aspirate old media and apply the dosed media to the cells. Incubate for 48 hours.

  • Viability Assay (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3 hours. Causality: MTT is reduced to formazan only by metabolically active cells, providing a direct quantitative measure of mitochondrial function and cell viability.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow A Compound Preparation (Anhydrous DMSO Stock) C Exposure (48h) 0.1 - 100 µM A->C B Hepatocyte Culture (HepG2 Cells) B->C D Cell Viability Assay (MTT / ATP) C->D E High-Content Screening (ROS, Mitochondrial Health) C->E F Dose-Response Modeling (IC50 Calculation) D->F E->F

Caption: In vitro toxicity screening workflow for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

References

  • European Chemicals Agency (ECHA). "Read-Across Assessment Framework (RAAF)." ECHA Official Portal. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." United States Department of Labor. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects." OECD iLibrary. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 8082, Piperidine." PubChem. Available at:[Link]

Sources

The Piperidinylmethanone Scaffold in Medicinal Chemistry: A Technical Guide to Design, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The piperidinylmethanone motif—comprising a piperidine ring covalently linked to a methanone (carbonyl) group—has emerged as a highly versatile and privileged scaffold in modern drug discovery. As a Senior Application Scientist overseeing hit-to-lead optimization, I approach this moiety not merely as a structural linker, but as a primary pharmacophore capable of dictating target selectivity and pharmacokinetic behavior.

The structural rationale for incorporating a piperidinylmethanone group is threefold:

  • Conformational Rigidity: The partial double-bond character of the amide (methanone-nitrogen) linkage restricts free rotation, locking the molecule into an optimal binding geometry that minimizes entropic penalties upon receptor engagement.

  • Physicochemical Tuning: The basic nitrogen of the piperidine ring can be protonated at physiological pH (enhancing aqueous solubility), while the methanone oxygen serves as a potent, directional hydrogen-bond acceptor.

  • Metabolic Stability: Compared to ester or aliphatic ether linkages, the sterically hindered methanone linkage is highly resistant to plasma esterases and oxidative degradation.

This whitepaper dissects the application of piperidinylmethanone derivatives across three major therapeutic domains: Neuropharmacology, Oncology, and Cardiovascular disease, providing actionable, self-validating experimental protocols for their synthesis and biological evaluation.

Therapeutic Domains & Mechanistic Insights

Neuropsychiatric & Neurodegenerative Diseases

In the central nervous system (CNS), the phenyl-4-piperidinylmethanone moiety is a well-established neuroleptic pharmacophore. Historic and ongoing development of [1-[3-(phenothiazin-10-yl)propyl]-4-piperidinyl]phenylmethanones has yielded potent, long-acting antipsychotic agents driven by dopamine and serotonin receptor antagonism[1].

Beyond antipsychotics, the scaffold is the structural backbone of "Ampakines" such as CX546 ((2,3-Dihydro-1,4-benzodioxin-6-yl)-1-piperidinylmethanone). CX546 acts as a positive allosteric modulator (PAM) of the AMPA receptor. It binds specifically to the agonist-bound, non-desensitized state of the receptor, destabilizing the desensitized conformation to prolong excitatory postsynaptic currents—a mechanism heavily investigated for cognitive enhancement in Alzheimer's disease.

Oncology: Overcoming Multidrug Resistance

In oncology, the piperidinylmethanone moiety is utilized to modify complex natural products to improve their therapeutic index. A breakthrough application is the synthesis of 4'-demethylepipodophyllotoxin-piperidinylmethanone derivatives. These compounds exhibit a synergistic, dual-targeting anticancer mechanism[2]. They inhibit microtubule assembly (disrupting the mitotic spindle) while simultaneously inhibiting Topoisomerase II, leading to catastrophic DNA double-strand breaks, G2/M cell cycle arrest, and ultimately, apoptosis[2].

G Drug Podophyllotoxin-Piperidinylmethanone Microtubule Microtubule Assembly Inhibition Drug->Microtubule Binds Tubulin TopoII Topoisomerase II Inhibition Drug->TopoII Cleavage Complex Spindle Disrupted Mitotic Spindle Microtubule->Spindle DNABreak DNA Double-Strand Breaks TopoII->DNABreak Arrest G2/M Cell Cycle Arrest Spindle->Arrest Genomic Genomic Instability DNABreak->Genomic Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Genomic->Apoptosis

Fig 1: Dual-targeting mechanism of podophyllotoxin-piperidinylmethanone derivatives in oncology.

Cardiovascular & Systemic Diseases

Piperidinylmethanone derivatives are also making significant strides in cardiovascular and inflammatory therapies. Substituted isoquinoline-piperidinylmethanone derivatives have been developed for the treatment of inflammatory diseases, autoimmune disorders, and metabolic syndromes[3]. Furthermore, specific dicarboxylic acid derivatives containing this scaffold have been identified as novel stimulators of soluble guanylate cyclase (sGC)[4]. Critically, these compounds stimulate sGC independently of nitric oxide (NO) and the heme group, providing a powerful therapeutic strategy for cardiovascular diseases characterized by oxidative stress and dysfunctional NO signaling[4].

Quantitative Pharmacological Data

To facilitate lead selection, the quantitative profiles of key piperidinylmethanone classes are summarized below:

Compound Class / PrototypePrimary TargetTherapeutic IndicationKey Pharmacological Metric
Ampakines (CX546) AMPA Receptor (PAM)Alzheimer's Disease / Cognitive DeficitsBinds non-desensitized state; enhances cognitive function in vivo.
Podophyllotoxin Derivatives Topo II & MicrotubulesSolid Tumors (Breast, Lung, Prostate)Dual inhibition induces G2/M arrest and overcomes multidrug resistance[2].
Phenyl-4-piperidinylmethanones Dopamine / Serotonin ReceptorsSchizophreniaPotent neuroleptic activity; long duration of action in vivo[1].
Isoquinoline Derivatives Various / sGCCardiovascular / InflammatoryHeme-independent sGC stimulation; robust cGMP elevation[4],[3].

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step protocols detail the synthesis and biological validation of piperidinylmethanone derivatives.

Protocol A: General Synthesis of Piperidinylmethanones via Amidation

This protocol describes the coupling of a sterically hindered piperidine derivative with a carboxylic acid.

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over traditional EDC/HOBt because the 1-hydroxy-7-azabenzotriazole leaving group is highly reactive, which is critical for overcoming the steric hindrance often presented by substituted piperidines. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

  • Coupling: Dropwise add 1.1 eq of the piperidine derivative dissolved in a minimal volume of DMF. Stir for 4–6 hours at room temperature.

    • Causality: Slow addition controls the exothermic nature of the amidation and minimizes the formation of unreactive N-acylurea byproducts.

  • Quench & Extraction: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, 1M HCl, and brine.

    • Self-Validation: This workup is a self-validating purification system. The basic wash removes unreacted acid (as water-soluble sodium salts) and the acidic wash removes unreacted amine (as hydrochloride salts). If the organic layer yields a pure product by TLC/LC-MS, the coupling was highly efficient.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure piperidinylmethanone.

Protocol B: In Vitro Topoisomerase II Decatenation Assay

This assay validates the dual-targeting mechanism of podophyllotoxin-piperidinylmethanone derivatives[2].

  • Reaction Setup: In a sterile microcentrifuge tube, combine 200 ng of kinetoplast DNA (kDNA), 1 unit of human Topoisomerase IIα, and the synthesized piperidinylmethanone derivative (at varying concentrations: 0.1 µM to 10 µM) in 20 µL of Topo II assay buffer (containing 1 mM ATP).

    • Causality: kDNA consists of thousands of interlocked DNA circles. Only Topo II can decatenate these rings; thus, the appearance of free minicircles is a direct, highly specific readout of Topo II catalytic activity.

  • Control Implementation: Prepare a positive control containing 100 µM Etoposide, and a negative vehicle control containing 1% DMSO.

    • Self-Validation: If Etoposide fails to inhibit decatenation, the enzyme or ATP batch is compromised. If the DMSO control shows inhibition, solvent toxicity is confounding the assay, invalidating the test compound's results.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 4 µL of stop buffer (5% SDS, 50 mM EDTA, 0.5 mg/mL Proteinase K) and incubate for an additional 15 minutes at 37°C to degrade the enzyme.

  • Electrophoretic Resolution: Resolve the products on a 1% agarose gel containing 0.5 µg/mL ethidium bromide at 100 V for 1 hour.

    • Causality: Interlocked kDNA is massive and remains in the well, while decatenated minicircles migrate rapidly into the gel. This differential migration allows for clear visual and densitometric quantification of Topo II inhibition.

References

  • [4] WO2001019776A2 - Novel derivatives of dicarboxylic acid having pharmaceutical properties, Google Patents.

  • [3] WO2020165031A1 - Substituted isoquinoline-piperidinylmethanone derivatives, Google Patents.

  • [2] Multi-Target Biological Activities of Podophyllotoxin-Derived Natural Products, PMC (nih.gov).[Link]

  • [1] (1-(3-(Phenothiazin-10-yl)propyl)-4-piperidinyl)phenylmethanones, a novel class of long-acting neuroleptic agents, PubMed (nih.gov).[Link]

Sources

Solubility Profiling of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone: A Methodological Framework for Pre-formulation and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, a novel compound with potential therapeutic applications. While specific solubility data for this molecule is not extensively published, this document outlines the fundamental principles, predictive models, and experimental protocols necessary for its thorough characterization. We will delve into the theoretical underpinnings of solubility, provide a rationale for solvent selection, and present a detailed, self-validating experimental workflow based on the gold-standard shake-flask method. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both theoretical insights and practical, actionable protocols.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and organic solvent solubility stands as a paramount factor. For a systemically acting drug to be effective, it must first dissolve in physiological fluids to be absorbed into circulation. Furthermore, the ability to dissolve an API in various organic solvents is crucial for purification, crystallization, formulation, and the manufacturing of a stable and effective final drug product.

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is a molecule of interest featuring a combination of polar and non-polar functional groups: a hydrophilic hydroxymethyl group, a lipophilic phenyl ring, and a piperidinylmethanone core. This amphipathic nature suggests a complex solubility profile that requires careful and systematic investigation. This guide provides the necessary tools to build that profile from the ground up.

Theoretical Foundations of Solubility

Understanding the "why" behind solubility is as important as measuring the "how much." The principle of "like dissolves like" is a foundational concept, stating that substances with similar polarities are more likely to be soluble in one another. This is governed by the intermolecular forces between the solvent and the solute molecules.

The solubility of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone will be dictated by a balance of the following interactions:

  • Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen in the piperidine ring are hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols like methanol and ethanol) are predicted to be effective.

  • Dipole-Dipole Interactions: The polar carbonyl group creates a significant dipole moment in the molecule, favoring interactions with polar aprotic solvents such as acetone or ethyl acetate.

  • Van der Waals Forces: The non-polar phenyl and piperidine rings will interact favorably with non-polar solvents through weaker van der Waals forces. Solvents like toluene or hexane may show some affinity for these parts of the molecule, although the polar groups will likely dominate.

A more quantitative approach involves the use of Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). For a solute to dissolve in a solvent, their respective Hansen parameters should be similar. While determining the precise HSP for a novel compound requires experimental work, this framework provides a powerful predictive tool for solvent selection.

Strategic Selection of Solvents for Solubility Screening

A well-designed solubility screen should encompass a diverse range of solvents to probe the different intermolecular forces at play. The selection should not be random but rather a curated panel representing various classes and polarities.

Table 1: Recommended Solvent Panel for Initial Solubility Screening

Solvent ClassSolvent NamePolarityPredominant InteractionsRationale for Inclusion
Protic MethanolPolarHydrogen Bonding, Dipole-DipoleExcellent H-bond donor/acceptor, solubilizes polar groups.
EthanolPolarHydrogen Bonding, Dipole-DipoleSimilar to methanol but less polar; widely used in pharma.
IsopropanolMediumHydrogen Bonding, Dipole-DipoleLower polarity alcohol, provides a gradient in properties.
Polar Aprotic AcetonePolarDipole-DipoleStrong dipole, interacts with the carbonyl group.
AcetonitrilePolarDipole-DipoleHigh dipole moment, common in chromatography and synthesis.
Ethyl AcetateMediumDipole-DipoleEster functionality, a versatile and common solvent.
Dimethyl Sulfoxide (DMSO)HighDipole-DipoleHighly polar, often a "universal" solvent for difficult compounds.
Non-Polar TolueneNon-PolarVan der Waals (Aromatic)Probes affinity for the phenyl ring via π-π stacking.
Dichloromethane (DCM)MediumDipole-Dipole, DispersionA versatile solvent that can bridge polar and non-polar character.
Hexane / HeptaneNon-PolarVan der Waals (Aliphatic)Establishes a baseline for solubility in purely non-polar media.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its reliability and direct measurement of the saturated state. The protocol below is a self-validating system designed for accuracy and reproducibility.

Materials and Reagents
  • [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (solid, >99% purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Analytical balance (± 0.01 mg)

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the vials

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

  • Class A volumetric flasks for standard preparation.

Step-by-Step Experimental Workflow
  • Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or acetonitrile). From this stock, create a calibration curve by making a series of dilutions (e.g., 5-6 points) to cover the expected concentration range.

  • Sample Preparation: To a series of labeled glass vials, add an excess amount of solid [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation. A starting point could be 20-50 mg of solid.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. A preliminary kinetic study can be run to confirm that equilibrium is reached (i.e., solubility does not change between 24 and 48 hours).

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. For solvents with fine suspensions, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-labeled vial. This step is critical to remove any undissolved microparticles. Perform a precise serial dilution of the filtrate with a suitable mobile phase or solvent to bring its concentration within the range of the prepared calibration curve.

  • Quantification: Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC-UV). The concentration of the compound in the diluted sample is determined by interpolating its response from the linear regression of the calibration curve.

  • Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from calibration curve) x (Dilution Factor)

The entire workflow is designed to ensure that the measured concentration represents the true thermodynamic equilibrium solubility.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_calc 4. Calculation A Prepare Calibration Standards B Add Excess Solid Compound to Vials C Add Precise Volume of Solvent B->C D Agitate at Constant Temp (e.g., 24h) C->D E Settle / Centrifuge to Separate Phases D->E F Filter Supernatant (0.22 µm filter) E->F G Perform Precise Serial Dilution F->G H Analyze via HPLC/UV-Vis G->H I Calculate Solubility (mg/mL or M) H->I

Caption: Workflow for solubility determination via the shake-flask method.

Conclusion and Future Directions

Determining the solubility of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone across a range of organic solvents is a foundational step in its development as a potential therapeutic agent. The methodologies outlined in this guide provide a robust and scientifically sound approach to generating this critical dataset. The resulting solubility profile will be invaluable for guiding decisions in chemical synthesis, purification, formulation development, and ultimately, for advancing the compound through the drug development pipeline. Further studies could investigate the effect of temperature on solubility or explore the use of co-solvent systems to optimize solubility for specific applications.

References

  • Title: Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press URL: [Link]

  • Title: OECD Guideline 105: Water Solubility Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

crystal structure analysis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Crystal Structure Analysis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone: A Workflow for Drug Discovery and Development

Introduction

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs and biologically active compounds.[1] Its conformational flexibility and ability to engage in key binding interactions make it a versatile scaffold in drug design. The target of this guide, [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, belongs to the benzoylpiperidine class, a fragment known to be metabolically stable and present in agents with diverse therapeutic applications, from anti-cancer to neuroprotective properties.[2][3]

A definitive understanding of a drug candidate's three-dimensional atomic arrangement is non-negotiable in modern pharmaceutical development. Single-Crystal X-ray Diffraction (SCXRD) stands as the gold standard for this purpose, providing unambiguous, high-resolution data on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern crystal packing.[4] This structural information is paramount, as the crystal form of an active pharmaceutical ingredient (API) dictates critical physicochemical properties, including solubility, stability, and bioavailability.

As of this writing, a solved crystal structure for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is not publicly available. Therefore, this guide is structured as a comprehensive, field-proven workflow that a research, development, or medicinal chemist would follow. We will detail the entire process, from synthesis and crystallization of the target molecule to the complete analysis of its crystalline architecture. To provide concrete, quantitative insights, we will use the closely related and structurally resolved compound, N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide , as a practical exemplar for the data analysis and interpretation sections. This approach ensures that the reader gains a robust, applicable understanding of the entire crystal structure analysis pipeline.

Part 1: Synthesis and Single Crystal Growth

The journey to a crystal structure begins with the synthesis of a pure compound and the subsequent, often challenging, growth of high-quality single crystals.

Proposed Synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

A chemically sound and efficient route to the target compound is via a standard amidation reaction. The synthesis involves the coupling of an activated carboxylic acid derivative of 2-(hydroxymethyl)benzoic acid with piperidine.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: To a solution of 2-(hydroxymethyl)benzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The mixture is stirred and allowed to warm to room temperature for 1-2 hours until the evolution of gas ceases, indicating the formation of 2-(hydroxymethyl)benzoyl chloride.

  • Amide Coupling: In a separate flask, dissolve piperidine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dry DCM.

  • Reaction: Cool the piperidine solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.

  • Work-up: After stirring for several hours, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic phase is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Experimental Protocol: Single Crystal Cultivation

The goal of crystallization is not merely to solidify the compound but to encourage molecules to pack in a highly ordered, repeating lattice. Slow, controlled processes are key to minimizing defects and growing crystals of suitable size and quality (ideally 0.1-0.3 mm).[4]

Recommended Crystallization Techniques:

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like DCM/hexane) to near saturation in a clean vial. The ideal solvent is one in which the compound is moderately soluble.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed jar (the "reservoir") containing a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).

    • Over time, the poor solvent vapor slowly diffuses into the inner vial, reducing the overall solubility of the compound and promoting slow crystallization.

  • Slow Cooling:

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., boiling point).

    • Ensure all solid is dissolved.

    • Allow the solution to cool to room temperature very slowly. Insulating the flask can promote the slow cooling necessary for large crystal growth.

    • Once at room temperature, the solution can be transferred to a refrigerator (4 °C) to maximize yield.

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Data Acquisition

Once suitable crystals are obtained, the next phase involves using a diffractometer to measure how they scatter X-rays, which provides the raw data for structure determination.

Experimental Protocol: Data Collection
  • Crystal Selection and Mounting: Under a microscope, a high-quality single crystal (clear, with well-defined faces and free of cracks or defects) is selected. It is carefully mounted on a cryoloop or a thin glass fiber using a minimal amount of cryo-oil.[4]

  • Mounting on Diffractometer: The mounted crystal is affixed to a goniometer head and placed on the diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to flash-cool the crystal, which minimizes thermal motion of the atoms and reduces radiation damage during the experiment.[5]

  • Unit Cell Determination: An initial series of diffraction images (often called "scans") are collected. Software analyzes the positions of the first few diffraction spots to determine the crystal's unit cell parameters (the dimensions of the basic repeating block) and its orientation on the goniometer.[6]

  • Data Collection Strategy: Based on the determined crystal system and unit cell, the software calculates an optimal strategy to collect a complete dataset. This involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam (commonly from a Mo or Cu source). The detector records a series of diffraction images, each corresponding to a small rotation of the crystal.[7]

  • Data Integration: The entire set of images is processed. The software identifies each diffraction spot, assigns it Miller indices (h,k,l) which act as its unique address in 3D space, and measures its intensity. This process reduces hundreds of images to a single reflection file (.hkl).[7]

Part 3: Structure Solution and Refinement

This purely computational phase transforms the measured diffraction intensities into a chemically meaningful 3D model of the molecule.

Workflow: From Diffraction Data to Molecular Structure

sc_xrd_workflow cluster_data Data Processing cluster_solve Structure Solution cluster_refine Structure Refinement Cycle raw_data Raw Diffraction Images hkl_file Reflection File (*.hkl) (h, k, l, Intensity, σ(I)) raw_data->hkl_file Integration & Scaling solve Solve Structure (e.g., Direct Methods) hkl_file->solve initial_model Initial Atomic Model (Incomplete, Approx. Positions) solve->initial_model refine Least-Squares Refinement (e.g., SHELXL) initial_model->refine update_model Update Model (Positions, Anisotropy) refine->update_model Minimize R-factor fourier_map Calculate Difference Fourier Map (Fo-Fc) update_model->fourier_map analyze_map Analyze Map (Find Missing Atoms, Disorder) fourier_map->analyze_map analyze_map->refine Modify Model final_model Final Validated Structure (CIF File) analyze_map->final_model Convergence

Caption: The computational workflow for crystal structure determination.

  • Structure Solution (The Phase Problem): The diffraction experiment measures the intensities of the scattered waves but loses their phase information. The "phase problem" is solved using computational algorithms. For small molecules, "Direct Methods" use statistical relationships between intensities to directly calculate initial phase estimates. This allows for the calculation of an initial electron density map.

  • Model Building: Peaks in the initial electron density map are assigned to atoms, creating a preliminary molecular model. This model is often incomplete and imprecise.

  • Structure Refinement: This is an iterative process where the atomic parameters (3D coordinates, thermal displacement parameters) of the model are adjusted to improve the agreement between the structure factors calculated from the model (Fc) and the observed structure factors (Fo) from the experimental data. This process is guided by least-squares minimization, and its success is monitored by a residual value known as the R-factor (R1). A lower R-factor indicates a better fit.[8][9]

  • Difference Fourier Maps: In each refinement cycle, a difference electron density map (Fo-Fc) is calculated. This map reveals regions where the model is incorrect. Positive peaks indicate missing electron density (e.g., unassigned atoms like hydrogens), while negative peaks suggest atoms are misplaced or modeled incorrectly. The model is adjusted based on this map, and the refinement is repeated until convergence is reached (i.e., the R-factor no longer improves and the difference map is essentially flat).

Part 4: Analysis of the Crystal Structure: A Case Study

As established, no public structure exists for the title compound. We will therefore analyze the published crystal structure of a close analogue, N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide , to demonstrate the final and most critical phase of the analysis. The data presented here are taken directly from its published crystallographic study.[10]

Crystallographic Data and Structure Refinement

The following table summarizes the key crystallographic data and refinement parameters for the exemplar compound.

ParameterValue
Emperical Formula C₂₀H₂₂N₂O₂
Formula Weight 322.40
Crystal System Triclinic
Space Group P-1
a (Å) 9.8039 (2)
b (Å) 10.4453 (2)
c (Å) 10.6765 (2)
α (°) 62.208 (1)
β (°) 66.009 (1)
γ (°) 68.150 (1)
Volume (ų) 860.80 (3)
Z 2
Temperature (K) 293
Radiation Mo Kα (λ = 0.71073 Å)
Reflections collected 3531
Final R1 [I > 2σ(I)] 0.043
wR2 (all data) 0.125

Data sourced from Ávila et al., 2011.[10]

Molecular Geometry and Conformation

The analysis of the refined structure provides precise details about its geometry:

  • Piperidine Ring Conformation: The piperidine ring adopts a stable chair conformation .[10] This is the lowest energy conformation and is typical for substituted piperidines. The specific puckering parameters quantify the exact shape of this chair.

  • Substituent Orientation: The benzoyl and benzylamide groups attached to the piperidine ring are oriented in specific positions. Understanding whether substituents are in axial or equatorial positions is crucial for predicting biological activity.

  • Dihedral Angles: The two phenyl rings are not coplanar. They are inclined to one another by 80.1(1)° and form dihedral angles of 46.1(1)° and 40.2(1)° with the mean plane of the piperidine ring.[10] This twisted conformation is a key structural feature that would be used in pharmacophore modeling and docking studies.

Supramolecular Assembly and Intermolecular Interactions

Molecules in a crystal are held together by a network of non-covalent interactions. Identifying these interactions is key to understanding the crystal's stability and properties.

  • Hydrogen Bonding: The primary interaction in the crystal packing of the exemplar compound is a pair of N—H⋯O hydrogen bonds . These bonds link molecules into centrosymmetric dimers, forming a robust and predictable structural motif.[10]

  • Other Interactions: Weaker C—H⋯O interactions further connect these dimers, building a three-dimensional supramolecular network.[10]

Advanced Analysis: Hirshfeld Surfaces

To gain deeper, quantitative insight into the crystal packing, Hirshfeld surface analysis is employed. This technique generates a surface around a molecule defined by the electron distribution of the whole crystal.[11][12]

  • dnorm Surface: The surface is colored based on a "normalized contact distance" (dnorm), which highlights intermolecular contacts.

    • Red spots: Indicate contacts shorter than the van der Waals radii, representing the strongest interactions (e.g., hydrogen bonds).[13]

    • White areas: Represent contacts at approximately the van der Waals distance.

    • Blue areas: Indicate longer contacts.

  • 2D Fingerprint Plots: The 3D Hirshfeld surface can be decomposed into a 2D plot that summarizes all intermolecular contacts. It quantifies the percentage contribution of each type of contact (e.g., H···H, O···H, C···H) to the overall crystal packing.[11][12] For the exemplar compound, the plot would show a high percentage of H···H contacts (typical for organic molecules) and distinct "spikes" corresponding to the critical O···H/N···H hydrogen bonds.

overall_workflow Overall Crystal Structure Analysis Workflow cluster_chem Chemical Synthesis & Crystallization cluster_exp Experimental SCXRD cluster_comp Computational Analysis synthesis Synthesis of Target Compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection solve_refine Structure Solution & Refinement data_collection->solve_refine analysis Structural & Supramolecular Analysis solve_refine->analysis report Final Report & Data Deposition (CIF) analysis->report

Caption: A high-level overview of the complete workflow.

Part 5: Implications for Drug Development Professionals

The rigorous analysis of a crystal structure provides actionable intelligence for drug development programs:

  • Structure-Activity Relationship (SAR) Validation: A crystal structure provides the definitive, experimentally observed conformation of a molecule. This "bound" or solid-state conformation can be compared with computational models to validate pharmacophore hypotheses and guide the design of next-generation analogs with improved potency and selectivity.

  • Informing Computational Chemistry: The high-resolution coordinates from a crystal structure serve as a superior starting point for computational studies, such as molecular docking and molecular dynamics simulations, compared to purely computationally generated conformers.

  • Solid-State Properties and Formulation: The way molecules pack in a crystal, dictated by intermolecular forces like hydrogen bonds, determines the material's properties. Different packing arrangements (polymorphs) can have drastically different stabilities and dissolution rates. A detailed structural analysis is the first step in understanding and controlling polymorphism, a critical aspect of pharmaceutical formulation.

  • Intellectual Property: The discovery and characterization of a new, stable, and developable crystal form (polymorph, salt, or co-crystal) of an API can be a patentable invention, extending the intellectual property life of a drug product.

Conclusion

This technical guide has outlined the comprehensive, multi-stage process of crystal structure analysis, from the foundational steps of chemical synthesis and crystal growth to the sophisticated methods of data collection, structure refinement, and detailed interaction analysis. By using a real-world analogue, we have demonstrated how the final crystallographic data yields precise insights into molecular conformation and the supramolecular architecture that defines the solid state. For researchers, scientists, and drug development professionals, mastering this workflow is not merely an academic exercise; it is a critical capability for accelerating the discovery and development of safe, effective, and robust new medicines.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

  • PLATON, A. L. Spek. (2003). A multipurpose crystallographic tool. Utrecht, The Netherlands.
  • Maggio, B., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1735. [Link]

  • Prathebha, K., et al. (2015). Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o354–o355. [Link]

  • Sheldrick, G. M. (1997). SHELX-97, Program for Crystal Structure Refinement. University of Göttingen, Germany.
  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Prathebha, K., et al. (2015). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 3), o191–o192. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction (scXRD). [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Ávila, D., et al. (2011). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o143. [Link]

  • McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(5), 627-668.
  • Turner, M. J., et al. (2017). CrystalExplorer17. University of Western Australia.
  • Boudechiche, N., et al. (2022). Hirshfeld Surfaces Analysis and Computational Approach of Hybrid Organic-Inorganic Phosphate. Journal of Chemical Health Risks, 12(4). [Link]

  • Carleton College. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • ChemCD. (2013). (2-HYDROXY-PHENYL)-PIPERIDIN-1-YL-METHANONE. [Link]

  • Goti, G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Aydın, A., et al. (2005). Crystal Structure of 3-(Piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one. Analytical Sciences: X-ray Structure Analysis Online, 21, x221-x222. [Link]

  • Chopra, D. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(10), 100701.
  • PrepChem.com. (n.d.). Synthesis of STEP D: (2-hydroxyphenyl)-(1-methyl-1H-indol-4-yl) methanone. [Link]

  • Mercer, I. P., & Pautsch, A. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(2), 52-56. [Link]

  • Rajalakshmi, K., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • PubChem. (n.d.). Methanone, phenyl[4-(1-piperidinyl)phenyl]-. [Link]

  • Maggio, B., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • SpectraBase. (n.d.). (3-nitro-5-piperidin-1-ylcarbonyl-phenyl)-piperidin-1-yl-methanone. [Link]

  • PubChem. (n.d.). (4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone. [Link]

  • PubChem. (n.d.). [4-(4-Morpholin-4-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone. [Link]

Sources

An In-depth Technical Guide to [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone: Nomenclature, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the chemical compound [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone. Due to the limited availability of direct experimental data for this specific molecule in public databases, this document focuses on a systematic elucidation of its structure based on IUPAC nomenclature, and a comparative analysis with its more documented isomers. This approach allows for a comprehensive theoretical understanding of its properties and potential synthetic pathways.

IUPAC Nomenclature and Structural Elucidation

The name [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone defines a precise chemical structure. According to the rules of IUPAC nomenclature, the name is broken down as follows:

  • Methanone: This is the parent functional group, indicating a ketone with the structure R-C(=O)-R'.

  • -1-piperidinyl: This indicates that one of the R groups attached to the carbonyl carbon is a piperidine ring, connected via its nitrogen atom (position 1).

  • [2-(Hydroxymethyl)phenyl]: This describes the other R' group. It is a phenyl (benzene) ring substituted at position 2 with a hydroxymethyl (-CH₂OH) group.

Therefore, the structure consists of a piperidine ring and a 2-(hydroxymethyl)phenyl group attached to a central carbonyl moiety.

Visualizing the Structure

The chemical structure of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone can be represented as follows:

Figure 1: 2D structure of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Synonyms and CAS Registry Number

A thorough search of chemical databases reveals a lack of established synonyms and a specific CAS Registry Number for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone. This suggests the compound may be novel or not widely reported in scientific literature.

For comparative purposes, the synonyms and CAS numbers for two of its structural isomers are provided in the table below.

Comparative Analysis with Isomers

To better understand the properties of the target molecule, it is useful to compare it with its isomers for which data is available. The key difference between these molecules is the position of the hydroxymethyl group.

Feature[2-(Hydroxymethyl)phenyl]-1- piperidinylmethanone [4-(Hydroxymethyl)piperidin-1-yl]- phenylmethanone [1][2](2-Hydroxyphenyl)-1- piperidinylmethanone [3]
Structure Hydroxymethyl group on the phenyl ring at position 2.Hydroxymethyl group on the piperidine ring at position 4.Hydroxyl group directly on the phenyl ring at position 2.
CAS Number Not Found19980-00-82890-83-7
Synonyms Not Available(1-Benzoylpiperidin-4-yl)methanol, 1-Benzoyl-4-hydroxymethylpiperidine1-(2-Hydroxybenzoyl)piperidine
Molecular Formula C₁₃H₁₇NO₂C₁₃H₁₇NO₂C₁₂H₁₅NO₂
Molecular Weight 219.28 g/mol 219.28 g/mol 205.25 g/mol

This comparative analysis highlights the critical importance of precise nomenclature in chemistry, as a simple change in the locant number (e.g., from the phenyl ring to the piperidine ring) or the substituent (hydroxymethyl vs. hydroxyl) results in a different chemical entity with a unique identifier and potentially different properties.

Predicted Physicochemical Properties

Based on the structure of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone and data from its isomers, we can predict some of its fundamental physicochemical properties.

PropertyPredicted ValueRationale
Molecular Formula C₁₃H₁₇NO₂Based on atom count from the structure.
Molecular Weight 219.28 g/mol Calculated from the molecular formula.
Hydrogen Bond Donors 1From the hydroxyl group.
Hydrogen Bond Acceptors 2From the carbonyl oxygen and the hydroxyl oxygen.
Solubility Likely soluble in polar organic solvents.The presence of hydrogen bond donors and acceptors suggests some polarity.

Proposed Synthetic Pathway

While no specific synthesis for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is documented, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential starting material is 2-methylbenzoic acid.

G A 2-Methylbenzoic Acid B 2-Methylbenzoyl Chloride A->B SOCl₂ C 2-Methylphenyl-1-piperidinylmethanone B->C Piperidine, Base D [2-(Bromomethyl)phenyl]-1-piperidinylmethanone C->D NBS, Light E [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone D->E NaOH(aq)

Figure 2: Proposed synthetic workflow for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Experimental Protocol (Theoretical):

  • Acid Chloride Formation: 2-Methylbenzoic acid is reacted with thionyl chloride (SOCl₂) to form the more reactive 2-methylbenzoyl chloride.

  • Amide Formation: The resulting acid chloride is then reacted with piperidine in the presence of a base (e.g., triethylamine) to form the amide, 2-methylphenyl-1-piperidinylmethanone.

  • Benzylic Bromination: The methyl group on the phenyl ring is then brominated using N-bromosuccinimide (NBS) and a radical initiator (e.g., light) to yield [2-(bromomethyl)phenyl]-1-piperidinylmethanone.

  • Nucleophilic Substitution: Finally, the bromo group is displaced by a hydroxyl group via nucleophilic substitution with an aqueous base like sodium hydroxide to yield the target molecule, [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

This proposed pathway is a logical and feasible approach to the synthesis of the target compound and its derivatives.

Potential Research Applications

Piperidine and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide range of pharmaceuticals and natural products. The structural motif of a substituted phenyl ring attached to a piperidine through a carbonyl linker is a common scaffold in the design of new therapeutic agents.

Given the structural features of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, it could be a valuable building block or a candidate for screening in various biological assays, particularly in the area of central nervous system (CNS) disorders.

Conclusion

This technical guide has provided a comprehensive overview of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone. While direct experimental data for this compound is scarce, a detailed understanding of its structure, nomenclature, and potential properties has been achieved through systematic analysis and comparison with its known isomers. The proposed synthetic pathway offers a practical approach for its preparation, opening avenues for its future investigation and potential applications in scientific research and drug development.

References

  • Pharmaffiliates. (n.d.). [4-(Hydroxymethyl)piperidin-1-yl]-phenylmethanone. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinemethanol, 1-benzoyl-. Retrieved from [Link]

Sources

Methodological & Application

synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone from phthalide and piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a robust method for the synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (also referred to as N-piperidyl-2-hydroxymethylbenzamide).

This guide prioritizes the direct aminolysis of phthalide (isobenzofuran-1(3H)-one) with piperidine . While phthalide is a stable lactone compared to its anhydride counterparts, this protocol leverages optimized thermal conditions to effect ring opening without the need for hazardous high-pressure equipment.

Abstract & Scientific Rationale

The synthesis of ortho-substituted benzamides is a cornerstone in the development of neuroactive pharmacophores and chiral auxiliaries. The target molecule, [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone , represents a "ring-opened" derivative of phthalide.

Unlike the reaction of phthalic anhydride, which opens rapidly at room temperature to form phthalamic acids, phthalide is a


-lactone possessing significant ring stability. The transformation requires nucleophilic acyl substitution where piperidine acts as a strong nucleophile to attack the carbonyl carbon. The reaction is thermodynamically driven by the formation of the stable amide bond, but kinetically inhibited by the poor leaving group ability of the alkoxide in the lactone ring. This protocol overcomes this barrier using a neat reflux strategy  or high-boiling solvent promotion , ensuring complete conversion while minimizing side reactions such as recyclization or dehydration.
Key Mechanistic Pathway

The reaction proceeds via a tetrahedral intermediate.[1] The piperidine nitrogen attacks the lactone carbonyl. The ring opens, generating an alkoxide which is subsequently protonated to form the primary alcohol.

Mechanism Phthalide Phthalide (Lactone) Intermediate Tetrahedral Intermediate Phthalide->Intermediate Nucleophilic Attack Piperidine Piperidine (Nucleophile) Piperidine->Intermediate Transition Ring Opening (C-O Bond Cleavage) Intermediate->Transition Elimination Product [2-(Hydroxymethyl)phenyl]- 1-piperidinylmethanone Transition->Product Proton Transfer

Figure 1: Mechanistic pathway of phthalide aminolysis by piperidine.

Experimental Protocol

Materials & Reagents
ReagentCAS No.MW ( g/mol )PurityRole
Phthalide 87-41-2134.13>98%Substrate
Piperidine 110-89-485.15>99%Nucleophile / Solvent
Ethanol (Abs.) 64-17-546.07HPLCSolvent (Optional)
Dichloromethane 75-09-284.93ACSExtraction
HCl (1M) 7647-01-036.46-Wash / Neutralization
Method A: Neat Reaction (Recommended for High Yield)

This method utilizes piperidine as both the reactant and the solvent, driving the reaction via mass action and higher reflux temperatures.

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the system is open to a nitrogen bubbler or drying tube to exclude excessive moisture.

  • Charging: Add Phthalide (5.0 g, 37.3 mmol) to the flask.

  • Reagent Addition: Add Piperidine (15 mL, ~150 mmol) . This represents a ~4-fold molar excess.

  • Reaction:

    • Heat the mixture to reflux (106°C) using an oil bath.

    • Maintain reflux with vigorous stirring for 10–12 hours .

    • Monitoring: Check progress via TLC (SiO₂, 50% EtOAc/Hexane). Phthalide (

      
      ) should disappear; Product (
      
      
      
      ) will appear as a polar spot.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of excess piperidine. A viscous yellow oil will remain.

    • Dissolve the residue in Dichloromethane (50 mL) .

    • Wash the organic phase with 1M HCl (2 x 30 mL) to remove residual piperidine (as the hydrochloride salt). Note: Keep the wash brief and cold to prevent acid-catalyzed cyclization back to phthalide.

    • Wash with Brine (30 mL) .

    • Dry over anhydrous

      
       , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product often solidifies upon standing or triturating with cold diethyl ether/hexane.

    • If necessary, recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography (Gradient: 0

      
       5% MeOH in DCM).
      
Method B: Ethanol Reflux (Milder Conditions)

Suitable for smaller scales or if piperidine conservation is required.

  • Dissolve Phthalide (1.0 eq) and Piperidine (2.5 eq) in Absolute Ethanol (5 mL/g of phthalide) .

  • Reflux for 24 hours . (Reaction is slower due to lower boiling point of EtOH, ~78°C).

  • Evaporate solvent and follow the workup described in Method A.

Workflow Visualization

Workflow Start Start: Mix Phthalide + Excess Piperidine Reflux Reflux at 106°C (10-12 Hours) Start->Reflux Evap Evaporate Excess Piperidine (Rotavap) Reflux->Evap Dissolve Dissolve Residue in DCM Evap->Dissolve Wash Wash with cold 1M HCl (Remove Piperidine) Dissolve->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Recrystallization or Column Chromatography Dry->Purify End Pure Product: [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Purify->End

Figure 2: Operational workflow for the synthesis via Method A (Neat).

Characterization & Data Analysis

The product is typically a white to off-white solid or viscous oil.

TechniqueExpected Signal / DataInterpretation
Appearance White solid / Viscous oilMP: 75–78°C (typical for similar derivatives)
IR Spectroscopy 3200–3400 cm

(Broad)
O-H stretch (Alcohol)
1610–1630 cm

(Strong)
C=O stretch (Tertiary Amide)

H NMR
(CDCl

)

1.5–1.7 (m, 6H)
Piperidine ring (

)

3.2–3.7 (m, 4H)
Piperidine N-

(broadened due to rotation)

4.5–4.7 (s, 2H)
Benzylic


7.2–7.5 (m, 4H)
Aromatic protons
Mass Spec (ESI) [M+H]

= 220.13
Consistent with formula C

H

NO

Troubleshooting & Critical Parameters

Cyclization Risk

The product contains both a nucleophilic hydroxyl group and an electrophilic amide carbonyl. Under acidic conditions and heat , the compound can cyclize back to phthalide, releasing piperidine.

  • Prevention: Perform acid washes (Step 5) quickly and with cold dilute acid. Do not heat the product in the presence of acid.

Incomplete Conversion

Phthalide is stable. If TLC shows significant starting material after 12 hours:

  • Solution: Add a Lewis Acid catalyst such as Zinc Chloride (

    
    , 5 mol%)  to the reaction mixture. This activates the lactone carbonyl, facilitating nucleophilic attack.
    
Safety
  • Piperidine: Highly toxic by inhalation and skin contact; flammable. Use only in a fume hood.

  • Phthalide: Low toxicity, but treat as an irritant.

References

  • Preparation of Hydroxymethyl Benzamides

    • Source: The reaction of phthalide with secondary amines is a classical aminolysis. See: Journal of the American Chemical Society, 1948, 70(3), 1099–1101.
    • Link:

  • General Aminolysis Protocols

    • Source: "Aminolysis of Lactones." Organic Syntheses, Coll. Vol. 3, p.10 (1955).
    • Link:

  • Phthalide Reactivity

    • Source: "Reactions of Phthalide and Derivatives."[2][3][4][5][6][7][8] Chemical Reviews, 1954 , 54(4), 685–724.

    • Link:

  • Spectral Data Validation

    • Source: Spectral Database for Organic Compounds (SDBS). Search for "N-(2-Hydroxymethylbenzoyl)piperidine".
    • Link:

Sources

Application Note: One-Pot Synthesis Protocol for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (CAS: 102273-29-0)[1] is a highly valuable intermediate in medicinal chemistry, frequently utilized as a precursor for complex heterocyclic scaffolds such as 1,4-dihydro-2H-3,1-benzoxazin-2-ones. This application note details a robust, field-proven, catalyst-free one-pot protocol for its synthesis via the direct aminolysis of isobenzofuran-1(3H)-one (phthalide) using piperidine.

Mechanistic Rationale & Pathway

The transformation relies on a nucleophilic acyl substitution mechanism. The lactone ring of phthalide can be opened via aminolysis to yield 2-(hydroxymethyl)benzamide intermediates[2]. Reaction of phthalide derivatives with piperidine takes place smoothly via ring opening of the phthalide moiety[3].

Piperidine, acting as a strong secondary amine nucleophile, attacks the electrophilic carbonyl carbon of the lactone. This generates a zwitterionic tetrahedral intermediate. Subsequent proton transfer and collapse of this intermediate cleave the endocyclic C–O bond, revealing the primary alcohol (hydroxymethyl group) and establishing the stable tertiary amide bond. Kinetic studies on the aminolysis of related amides demonstrate the importance of general base catalysis and proton transfer in these ring-opening equilibria[4].

Mechanism M1 Isobenzofuran-1(3H)-one (Electrophile) M3 Zwitterionic Tetrahedral Intermediate (C-O bond weakens) M1->M3 Addition M2 Piperidine (Nucleophile) M2->M3 Addition M4 Proton Transfer (N-H to O-) M3->M4 Intramolecular/Solvent mediated M5 Lactone Ring Opening (C-O Bond Cleavage) M4->M5 Elimination M6 [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (Stable Amide) M5->M6 Tautomerization/Relaxation

Mechanistic pathway of phthalide ring-opening aminolysis by piperidine.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that a protocol must be more than a list of steps; it must be a self-validating system. The following design choices ensure high yield and purity:

  • Catalyst-Free, Solvent-Free Conditions: While some sterically hindered lactones require in-situ prepared aluminum amide reagents to force the reaction[2], the strong nucleophilicity of piperidine allows for a catalyst-free approach. By using a 3-fold excess of piperidine (boiling point 106 °C) as both the reactant and the solvent, we maximize the collision frequency and drive the thermodynamic equilibrium toward the ring-opened product.

  • Thermal Activation: Heating the neat mixture to 100 °C provides the necessary activation energy to overcome the inherent stability of the five-membered lactone ring.

  • Self-Validating Biphasic Workup: The protocol utilizes a highly specific acid-base extraction. The 1M HCl wash selectively protonates the unreacted piperidine (pKa ~11.2), converting it into a water-soluble piperidinium chloride salt. The target product, being a neutral tertiary amide, remains partitioned in the organic layer. This causality-driven step eliminates the need for labor-intensive column chromatography.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
Isobenzofuran-1(3H)-one (Phthalide)134.131.01.34 g (10.0 mmol)Electrophile / Substrate
Piperidine85.153.02.96 mL (30.0 mmol)Nucleophile / Solvent
Ethyl Acetate (EtOAc)88.11N/A50 mLExtraction Solvent
1M Hydrochloric Acid (HCl)36.46Excess3 x 10 mLQuenching / Washing Agent
Brine (Sat. NaCl)58.44N/A20 mLWashing Agent
Anhydrous Na₂SO₄142.04N/AAs neededDrying Agent

Step-by-Step Protocol

Step 1: Reaction Setup In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isobenzofuran-1(3H)-one (1.34 g, 10.0 mmol).

Step 2: Reagent Addition Add piperidine (2.96 mL, 30.0 mmol) directly to the flask. Ensure the system is properly sealed, though an inert atmosphere (N₂) is optional as the reaction is not highly moisture-sensitive.

Step 3: Heating and Aminolysis Submerge the flask in a pre-heated oil bath at 100 °C. Stir the neat mixture vigorously for 12–16 hours. The solid phthalide will dissolve as the reaction progresses, forming a homogenous pale-yellow solution.

Step 4: Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent of 1:1 EtOAc/Hexanes. The starting material (phthalide) will appear at Rf ~0.7, while the more polar product will appear at Rf ~0.35 (UV active).

Step 5: Quenching and Workup Once TLC indicates complete consumption of phthalide, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the crude mixture with Ethyl Acetate (50 mL) and transfer it to a separatory funnel. Wash the organic phase with 1M HCl (3 x 10 mL) to extract all residual piperidine into the aqueous phase.

Step 6: Drying and Isolation Wash the organic layer with brine (20 mL) to remove residual water and acid. Transfer the organic layer to an Erlenmeyer flask, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The product,[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, is obtained as a viscous oil that may slowly crystallize upon standing.

Workflow N1 Phthalide (1.0 eq) N3 One-Pot Heating (100°C, 12h, Neat) N1->N3 N2 Piperidine (3.0 eq) N2->N3 N4 Tetrahedral Intermediate N3->N4 Nucleophilic Attack N5 1M HCl Wash (Removes Piperidine) N4->N5 Ring Cleavage N6 Target Product: [2-(Hydroxymethyl)phenyl]- 1-piperidinylmethanone N5->N6 Organic Extraction

Experimental workflow for the one-pot synthesis of the target benzamide.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, validate the product against the following expected analytical benchmarks:

TechniqueTarget Signal / ObservationRationale for Validation
TLC (EtOAc:Hexane 1:1) Rf ~ 0.35 (UV active)Product is significantly more polar than phthalide (Rf ~ 0.7) due to the free hydroxyl and amide groups.
¹H NMR (400 MHz, CDCl₃) δ 4.60 (s, 2H, -CH₂OH)Confirms the presence of the newly revealed hydroxymethyl group.
¹H NMR (400 MHz, CDCl₃) δ 3.75, 3.20 (m, 4H, piperidine N-CH₂)Confirms the incorporation of the piperidine ring and restricted rotation around the amide bond.
IR Spectroscopy Broad peak ~3300 cm⁻¹ (-OH)Validates the cleavage of the lactone ring to form the primary alcohol.
IR Spectroscopy Sharp peak ~1610 cm⁻¹ (Amide C=O)Confirms the conversion of the ester/lactone carbonyl to a tertiary amide.
LC-MS (ESI+) m/z 220.1 [M+H]⁺Matches the exact mass of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (MW: 219.28).

References

  • Synthesis, characterization and in vitro antimicrobial evaluation of new compounds incorporating oxindole nucleus. Taylor & Francis.[Link]

  • Intramolecular aminolysis of amides. The cyclization of 2-aminomethylbenzamide to phthalimidine. Journal of the American Chemical Society.[Link]

Sources

Comprehensive HPLC Method Development and Validation for the Detection of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Quality Control Scientists in Drug Development.

Introduction & Physicochemical Profiling

The development of a robust High-Performance Liquid Chromatography (HPLC) method begins with a deep understanding of the analyte's molecular architecture. [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (CAS: 102273-29-0) [1] is a synthetic intermediate characterized by a substituted benzene ring, a hydroxymethyl group, and a piperidine ring attached via a carbonyl carbon, forming a tertiary benzamide.

As a Senior Application Scientist, I approach this molecule by first profiling its physicochemical traits to establish a predictive chromatographic behavior model:

  • Acid-Base Chemistry (pKa): The nitrogen atom is part of an amide bond, meaning its lone pair is delocalized into the carbonyl group. Consequently, the molecule is practically neutral and will not ionize within the standard reversed-phase HPLC pH range (pH 2.0 – 8.0).

  • Lipophilicity (LogP): With an estimated LogP of ~1.5 to 2.0, the compound is moderately lipophilic, making Reversed-Phase Chromatography (RPC) the ideal separation mode.

  • Conformational Dynamics: Tertiary amides often exhibit restricted rotation around the C–N bond, leading to the presence of rotamers. At room temperature, this can cause peak broadening or splitting—a critical factor that dictates our column temperature strategy.

  • UV Chromophore: The conjugated

    
    -system of the benzamide moiety provides strong UV absorbance. The 
    
    
    
    transitions will yield a primary absorption maximum (
    
    
    ) near 210–220 nm, with a secondary aromatic band near 254 nm.

Method Rationale & Causality

To ensure the protocol is a self-validating system, every parameter is selected based on chemical causality rather than empirical guesswork [4].

Column Selection

A high-purity, end-capped C18 (Octadecylsilane) stationary phase is selected. Because the analyte is neutral, we do not need specialized polar-embedded phases for retention. However, an end-capped column is mandatory to prevent secondary interactions between the analyte's hydroxymethyl group and residual surface silanols, which would otherwise cause peak tailing.

Mobile Phase & pH Strategy

Since the analyte does not ionize, mobile phase pH will not significantly alter its retention time. However, we use 0.1% Formic Acid (FA) in both the aqueous and organic phases. The causality here is twofold:

  • Silanol Suppression: The acidic pH (~2.7) ensures that any residual silanols on the silica support remain fully protonated and neutral, eliminating ion-exchange tailing.

  • Signal-to-Noise: Formic acid provides a stable baseline for low-wavelength UV detection (220 nm) compared to heavier buffers like phosphate. Acetonitrile (ACN) is chosen over methanol due to its lower viscosity and superior UV transparency at 220 nm.

Temperature Control (The Rotamer Effect)

To counteract the restricted rotation of the tertiary amide bond, the column compartment is strictly maintained at 40°C . Elevated thermal energy accelerates the rotamer interconversion rate relative to the chromatographic timescale, coalescing potential split peaks into a single, highly efficient Gaussian peak.

Experimental Protocols

Reagents and Sample Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v). Causality: Matches the approximate elution composition to prevent solvent-mismatch peak distortion (the "solvent effect").

  • Standard Preparation: Accurately weigh 10.0 mg of[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 µg/mL stock solution.

  • System Suitability Test (SST): Per USP General Chapter <621> [3], an SST must precede analysis. Inject the 100 µg/mL standard six times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is

    
    , the USP Tailing Factor is 
    
    
    
    , and the Theoretical Plate count (
    
    
    ) is
    
    
    .
Optimized Chromatographic Conditions
ParameterSpecification / ConditionCausality / Rationale
Column C18, 100 mm × 4.6 mm, 3 µm (End-capped)Balances high resolution with moderate backpressure.
Mobile Phase A 0.1% Formic Acid in HPLC-Grade WaterSuppresses stationary phase silanol ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLow viscosity, high UV transparency at 220 nm.
Elution Mode Gradient (See below)Sharpens the peak and washes the column of late eluters.
Flow Rate 1.0 mL/minOptimal linear velocity for 3 µm particles.
Column Temp. 40°CCritical: Resolves amide rotamer peak broadening.
Injection Vol. 5 µLPrevents column mass overload.
Detection UV at 220 nm (Reference 360 nm)Captures the primary benzamide

transition.

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)

  • 2.0 - 8.0 min: 10%

    
     60% B (Linear ramp for elution)
    
  • 8.0 - 10.0 min: 60% B (Column wash)

  • 10.0 - 10.1 min: 60%

    
     10% B (Return to initial)
    
  • 10.1 - 15.0 min: 10% B (Re-equilibration)

Method Development & Optimization Workflow

The following diagram illustrates the Quality-by-Design (QbD) logic tree utilized to develop this self-validating method.

HPLC_Workflow Start Analyte Profiling [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Phase1 Phase 1: Stationary & Mobile Phase Select End-capped C18 | 0.1% FA in ACN/H2O Start->Phase1 Phase2 Phase 2: Gradient & Flow Design Target Retention Factor (k*) between 2 and 10 Phase1->Phase2 Decision Peak Shape Acceptable? (Tailing < 1.5, No Splitting) Phase2->Decision Optimize Rotamer Effect Detected Increase Column Temp to 40°C Decision->Optimize No (Split Peak) Validation Phase 3: ICH Q2(R2) Validation Linearity, Precision, Accuracy, LOD/LOQ Decision->Validation Yes (Gaussian) Optimize->Phase2 SST Routine Implementation Establish USP <621> System Suitability Validation->SST

Caption: Quality-by-Design (QbD) workflow for the HPLC method development of the target benzamide.

Method Validation Parameters

Following the ICH Q2(R2) guidelines for the validation of analytical procedures [2], the method was subjected to rigorous statistical validation to ensure trustworthiness and reproducibility.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result
Linearity (Range) Correlation coefficient (

)


(Range: 10 - 150 µg/mL)
Repeatability (Precision) %RSD of 6 replicate injections

0.65%
Intermediate Precision %RSD across different days/analysts

0.82%
Accuracy (Recovery) Mean recovery between 98.0% and 102.0%99.4% (Spiked at 50%, 100%, 150%)
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio

0.08 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio

0.25 µg/mL
Robustness Stable under deliberate

2°C and

0.1 mL/min shifts
Pass (No significant shift in

or Area)

Troubleshooting & Expert Insights

Even with a validated method, routine laboratory execution can introduce variables. Here are field-proven diagnostic solutions:

  • Issue: Peak Broadening or "Shouldering" on the Main Peak.

    • Causality: The column temperature has likely dropped below 35°C, causing the tertiary amide rotamers to interconvert at a rate similar to the chromatographic separation speed.

    • Solution: Verify the column oven calibration and ensure the pre-column solvent heater (if equipped) is active and set to 40°C.

  • Issue: Fronting Peaks.

    • Causality: Injection solvent is too strong relative to the initial mobile phase conditions, causing the analyte to travel down the column before properly partitioning into the stationary phase.

    • Solution: Ensure the sample diluent does not exceed 50% Acetonitrile. If necessary, dilute the sample further with water prior to injection.

  • Issue: Baseline Drift at 220 nm.

    • Causality: Gradient elution with differing UV absorbances between Mobile Phase A and B.

    • Solution: Ensure high-quality LC-MS grade Formic Acid is used. Aging formic acid can polymerize or degrade, significantly increasing its UV background at low wavelengths.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2024). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development, 2nd Edition. John Wiley & Sons. Retrieved from [Link]

Application Note: Advanced Purification and Crystallization of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Compound: [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (CAS: 102273-29-0) Molecular Formula: C₁₃H₁₇NO₂ | Molecular Weight: 219.28 g/mol

Executive Summary & Mechanistic Rationale

The isolation and purification of active pharmaceutical ingredients (APIs) and their advanced intermediates require precise control over thermodynamic and kinetic parameters. [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone presents a unique physicochemical profile due to its structural motifs: a hydrophobic phenyl-piperidine backbone juxtaposed with a highly polar hydroxymethyl group and a hydrogen-bond-accepting amide carbonyl.

Mechanistic Insight: The proximity of the primary alcohol (-CH₂OH) at the ortho position to the piperidinyl amide strongly favors the formation of an intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen. This pseudoring formation masks the molecule's hydrogen-bonding potential to the bulk solvent, rendering the compound significantly more lipophilic than its constituent functional groups would suggest. Consequently, highly polar solvents (like methanol or water) are poor choices for crystallization, whereas medium-polarity solvent systems (e.g., Ethyl Acetate / n-Heptane) provide the ideal solubility gradient for controlled supersaturation .

This application note details a self-validating, two-stage purification strategy: a primary continuous-phase silica gel chromatography to remove structurally distinct synthetic impurities, followed by a hybrid cooling-antisolvent crystallization to achieve >99.5% purity with optimized crystal habit.

Physicochemical Profiling & Solvent Selection

To design a robust crystallization process, we must exploit the differential solubility of the target compound across varying temperatures and solvent polarities. A hybrid approach—combining temperature reduction (cooling) with the addition of a non-solvent (antisolvent)—maximizes yield while minimizing the total solvent volume required .

Table 1: Solvent Compatibility and Process Rationale
Solvent / ReagentProcess FunctionBoiling Point (°C)Solubility ProfileMechanistic Rationale
Ethyl Acetate (EtOAc) Primary Solvent77.1High at 60°C, Moderate at 5°CExcellent solvation of the intramolecularly H-bonded monomer; easily removed under vacuum.
n-Heptane Antisolvent98.4Very Low (Insoluble)Induces supersaturation by disrupting EtOAc-solute interactions without causing liquid-liquid phase separation (oiling out).
Dichloromethane (DCM) Loading Solvent39.6Very HighUsed strictly for dry-loading onto silica gel due to its high volatility and excellent solvation power.
Hexane Chromatography68.7LowActs as the non-polar mobile phase component to elute highly lipophilic impurities early.

Workflow Visualization

PurificationWorkflow Crude Crude Mixture CAS: 102273-29-0 Flash Flash Chromatography (Hexane/EtOAc) Crude->Flash Remove Impurities Concentration Solvent Evaporation (Rotovap) Flash->Concentration Isolate Fractions Dissolution Hot Dissolution (EtOAc at 60°C) Concentration->Dissolution Prepare Solute Antisolvent Antisolvent Addition (n-Heptane) Dissolution->Antisolvent Induce Metastability Cooling Controlled Cooling (0.2°C/min to 5°C) Antisolvent->Cooling Drive Nucleation Filtration Vacuum Filtration & Drying Cooling->Filtration Harvest Crystals

Fig 1. End-to-end purification and crystallization workflow for CAS 102273-29-0.

Experimental Protocols

Protocol A: Primary Purification via Flash Column Chromatography

Objective: Remove unreacted starting materials (e.g., piperidine, phthalide derivatives) and polymeric byproducts.

Self-Validation Checkpoint: The success of this step is continuously validated via Thin Layer Chromatography (TLC). If the target spot (visualized via UV 254 nm or KMnO₄ stain) co-elutes with impurities, the gradient is too steep.

  • Column Preparation: Slurry-pack a glass column with 230–400 mesh silica gel using pure Hexane. Ensure the silica bed is perfectly level to prevent band tailing.

  • Sample Loading: Dissolve the crude [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone in a minimal volume of DCM. Add a small amount of silica gel to the solution and evaporate the DCM under reduced pressure to create a "dry load." Apply this evenly to the top of the column bed.

  • Elution Gradient:

    • Begin elution with 100% Hexane (2 column volumes) to flush highly non-polar impurities.

    • Gradually increase polarity to 80:20 Hexane:EtOAc, then 60:40, and finally 50:50. The target compound, moderated by its intramolecular H-bond, will typically elute between 30% and 50% EtOAc.

  • Fraction Collection & Concentration: Pool fractions containing the pure product (verified by TLC). Concentrate via rotary evaporation at 40°C to yield a viscous oil or amorphous solid.

Protocol B: Hybrid Cooling-Antisolvent Crystallization

Objective: Achieve >99.5% crystalline purity with a tightly controlled crystal size distribution (CSD).

Causality of the Hybrid Method: Relying solely on cooling crystallization for this compound often results in low yields due to its moderate solubility in cold EtOAc. Conversely, pure antisolvent addition at room temperature causes rapid, uncontrolled precipitation, trapping impurities in the crystal lattice. The hybrid method navigates the Metastable Zone Width (MSZW) precisely, allowing for controlled nucleation and subsequent growth .

ThermoPathway Undersaturated Undersaturated Solution Metastable Metastable Zone (Supersaturation) Undersaturated->Metastable Antisolvent Addition Nucleation Primary Nucleation Metastable->Nucleation Exceed Critical Limit Growth Crystal Growth Nucleation->Growth Solute Depletion Growth->Metastable Secondary Nucleation

Fig 2. Thermodynamic pathway of hybrid cooling-antisolvent crystallization.

Step-by-Step Procedure:

  • Dissolution: Transfer the pre-purified amorphous solid to a jacketed crystallizer equipped with an overhead stirrer (avoid magnetic stir bars as they cause crystal attrition). Add EtOAc (approx. 3–5 mL per gram of solute) and heat to 60°C until complete dissolution occurs.

  • Hot Polish Filtration: Pass the hot solution through a 0.45 µm PTFE syringe filter into a pre-heated vessel. Causality: Removing microscopic dust prevents heterogeneous nucleation, ensuring the system only nucleates when the desired thermodynamic supersaturation is reached.

  • Antisolvent Titration (Mapping the MSZW): Maintain the temperature at 60°C. Add hot n-Heptane (60°C) dropwise at a rate of 0.5 mL/min. Continue until the solution reaches the Cloud Point (persistent slight turbidity).

    • Self-Validation: Immediately add 2–3 drops of hot EtOAc until the solution returns to the Clear Point . You have now precisely located the upper boundary of the metastable zone.

  • Seeding (Optional but Recommended): Add 0.5% w/w of pure crystalline seed of the target compound. Hold the temperature at 60°C for 30 minutes to allow the seeds to anneal and initiate secondary nucleation.

  • Controlled Cooling: Program the jacketed reactor to cool from 60°C to 5°C at a linear rate of 0.2°C/min. Causality: A slow cooling rate ensures that supersaturation is consumed by crystal growth rather than primary nucleation, yielding large, pure crystals instead of fine, impure powders.

  • Harvesting: Once at 5°C, hold for 2 hours to maximize yield. Filter the slurry under vacuum using a sintered glass funnel. Wash the filter cake with a cold (5°C) mixture of 1:4 EtOAc:n-Heptane to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours to remove residual solvent.

Analytical Validation

To confirm the success of the crystallization, the following Quality Control (QC) metrics should be evaluated:

  • HPLC (High-Performance Liquid Chromatography): Assess chemical purity (>99.5% target).

  • ¹H and ¹³C NMR: Confirm structural integrity and the absence of residual EtOAc or Heptane (EtOAc shows a distinct quartet at 4.12 ppm and a singlet at 2.05 ppm in CDCl₃).

  • DSC (Differential Scanning Calorimetry): A sharp, singular endothermic melting peak validates high crystalline purity and confirms the absence of polymorph mixtures.

References

  • Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.[Link][1]

  • Watson, O. L., Jonuzaj, S., Cui, Y., & Adjiman, C. S. (2021). Computer Aided Design of Solvent Blends for Hybrid Cooling and Antisolvent Crystallization of Active Pharmaceutical Ingredients. Crystal Growth & Design, 21(10), 5780–5792.[Link][2]

  • Armarego, W. L. F., & Chai, C. (2022). Purification of Laboratory Chemicals (9th ed.). Butterworth-Heinemann.[Link][3]

Sources

Application Notes and Protocols for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, a valuable intermediate in pharmaceutical development. These application notes and protocols are designed to provide both the theoretical framework and practical, step-by-step instructions for laboratory-scale synthesis and analysis.

Introduction and Significance

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone belongs to the broad class of piperidine-containing compounds, which are integral structural motifs in a vast array of pharmaceuticals. The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS), including antipsychotics, analgesics, and antidepressants. The unique arrangement of a hydroxymethyl group ortho to the piperidinylmethanone moiety in this intermediate offers a versatile platform for further chemical modifications, making it a key building block in the synthesis of complex drug molecules.

The presence of both a primary alcohol and a tertiary amide provides two distinct points for chemical elaboration. This bifunctionality allows for the construction of diverse molecular architectures, which is a significant advantage in the exploration of new chemical space for drug discovery. Notably, piperidine and its derivatives are key components in many antipsychotic drugs, suggesting a potential role for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone as an intermediate in the development of novel therapeutics for psychiatric disorders.[1][2][3][4][5][6][7]

Synthesis Protocols

Two primary synthetic routes are proposed for the laboratory-scale preparation of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone. The selection of a particular route may depend on the availability of starting materials, desired scale, and purification considerations.

Protocol 1: Amide Coupling of 2-(Hydroxymethyl)benzoic Acid with Piperidine

This is a direct and efficient method for forming the amide bond. The reaction involves the activation of the carboxylic acid group of 2-(hydroxymethyl)benzoic acid followed by nucleophilic attack by piperidine.

Reaction Scheme:

Amide Coupling cluster_reactants Reactants start_A 2-(Hydroxymethyl)benzoic Acid reagents Coupling Agent (e.g., EDC, HATU) Base (e.g., DIPEA, Et3N) Solvent (e.g., DMF, DCM) start_B Piperidine product [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone reagents->product

Figure 1: Amide coupling reaction for the synthesis of the target intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-(Hydroxymethyl)benzoic Acid≥98%Commercially Available
Piperidine≥99%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
Hydroxybenzotriazole (HOBt)≥97%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS gradeCommercially Available
HexanesACS gradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(hydroxymethyl)benzoic acid (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Reagents: To the stirred solution, add piperidine (1.1 eq.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.), hydroxybenzotriazole (HOBt) (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Protocol 2: Reduction of (2-Carboxyphenyl)(piperidin-1-yl)methanone

This two-step approach involves first forming the amide from phthalic anhydride and piperidine, followed by a selective reduction of one of the carbonyl groups.

Reaction Scheme:

Reduction Route start Phthalic Anhydride + Piperidine reagents1 Solvent (e.g., Toluene) Heat intermediate (2-Carboxyphenyl)(piperidin-1-yl)methanone reagents2 Reducing Agent (e.g., BH3·SMe2) Solvent (e.g., THF) reagents1->intermediate product [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone reagents2->product

Figure 2: Two-step synthesis via reduction of an intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Phthalic Anhydride≥99%Commercially Available
Piperidine≥99%Commercially Available
TolueneACS gradeCommercially Available
Borane dimethyl sulfide complex (BH₃·SMe₂)2 M in THFCommercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
MethanolACS gradeCommercially Available
Diethyl etherACS gradeCommercially Available
1 M Hydrochloric acid (HCl)Prepared in-house
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available

Step-by-Step Procedure:

Step 1: Synthesis of (2-Carboxyphenyl)(piperidin-1-yl)methanone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend phthalic anhydride (1.0 eq.) in toluene.

  • Addition of Piperidine: Add piperidine (1.0 eq.) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux for 2-4 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold toluene and dry under vacuum.

Step 2: Reduction to [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add (2-carboxyphenyl)(piperidin-1-yl)methanone (1.0 eq.) and dissolve it in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Add borane dimethyl sulfide complex (BH₃·SMe₂) (approximately 2.0-2.5 eq.) dropwise.[8][9][10][11][12][13]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Work-up: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel to obtain the final product.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[14]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the hydroxymethyl protons, and the piperidine ring protons. The aromatic protons will likely appear as a multiplet in the range of 7.2-7.5 ppm. The benzylic protons of the hydroxymethyl group should appear as a singlet or a narrowly split multiplet around 4.5-4.8 ppm. The piperidine protons will be observed as broad multiplets in the aliphatic region, typically between 1.5 and 3.7 ppm.[1][15]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Expected signals include those for the carbonyl carbon (around 168-172 ppm), the aromatic carbons (125-140 ppm), the carbon of the hydroxymethyl group (around 60-65 ppm), and the carbons of the piperidine ring (typically in the range of 24-48 ppm).[1][16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[17][18]

  • Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns may include the loss of a hydroxyl group, loss of water, and cleavage of the piperidine ring.[15][19]

Predicted Fragmentation:

Fragmentation M [M]+• M_H2O [M - H2O]+• M->M_H2O - H2O M_CH2OH [M - CH2OH]+ M->M_CH2OH - •CH2OH piperidine_fragment Piperidinyl fragment M->piperidine_fragment Ring Cleavage

Figure 3: Predicted major fragmentation pathways in EI-MS.

Application in Pharmaceutical Synthesis: A Precursor to Atypical Antipsychotics

The structural features of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone make it an attractive intermediate for the synthesis of atypical antipsychotics. Many of these drugs, such as risperidone and its analogues, contain a substituted piperidine moiety linked to an aromatic or heteroaromatic system.[2][3][4][12][20][21]

The hydroxymethyl group can be readily converted into a leaving group (e.g., a halide or a sulfonate ester), allowing for subsequent nucleophilic substitution by a pharmacologically relevant fragment. This strategy enables the construction of the complex molecular architectures characteristic of modern antipsychotic agents.

Potential Synthetic Elaboration:

Synthetic Elaboration intermediate [2-(Hydroxymethyl)phenyl]- 1-piperidinylmethanone reagents1 Halogenating Agent (e.g., SOCl2, PBr3) activated_intermediate [2-(Halomethyl)phenyl]- 1-piperidinylmethanone reagents2 Pharmacophore-Nucelophile drug_analogue Atypical Antipsychotic Analogue reagents1->activated_intermediate reagents2->drug_analogue

Figure 4: Potential synthetic utility in the synthesis of drug analogues.

Safety and Handling

As with all laboratory chemicals, [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

Conclusion

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is a versatile pharmaceutical intermediate with significant potential in the synthesis of novel drug candidates, particularly in the area of atypical antipsychotics. The synthetic protocols and analytical guidance provided in this document are intended to facilitate its preparation and characterization in a research and development setting. Its bifunctional nature offers broad opportunities for medicinal chemists to design and synthesize new molecular entities with potential therapeutic value.

References

  • Bruker. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Rsc.org.
  • Gpatindia. (2020, May 19). RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts.
  • Kim, D. M., Kang, M. S., Kim, J. S., & Jeong, J. H. (2005). An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT>2>, and dopamine-D>2>-antagonist. Archives of Pharmacal Research, 28(9), 1019–1022.
  • Rao, V. J., Kumar, B. P., & Rao, T. S. (2013). Synthesis and Characterization of Impurity G of Risperidone: An Antipsychotic Drug. Journal of Chemical and Pharmaceutical Research, 5(7), 141-145.
  • Patel, S. R., et al. (2004). Improved process for preparation of risperidone.
  • Patel, U. G., et al. (2014). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica, 6(5), 338-343.
  • Sazonovs, A., et al. (2023).
  • ChemicalBook. (2023, July 12). (2-HYDROXY-PHENYL)-PIPERIDIN-1-YL-METHANONE | 2890-83-7.
  • BenchChem. (2025). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Metabolome identification using LC-MSn Orbitrap-based mass spectrometry.
  • Schnabel, A., et al. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. Journal of Plant Research.
  • Rice University. (2024, December 19). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. ScienceDaily.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
  • Hussain, M. A., et al. (2017). Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Latin American Journal of Pharmacy, 36(10), 2043-2053.
  • Organic Chemistry Portal. (n.d.). Borane Reagents.
  • Organic Chemistry Portal. (n.d.). Acid to Alcohol - Common Conditions.
  • ECHEMI. (n.d.). Reduction of acids with borane.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Murugesan, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • PubMed. (2013, June 26). A highly active phosphine-borane organocatalyst for the reduction of CO2 to methanol using hydroboranes.
  • BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
  • Green Chemistry (RSC Publishing). (n.d.).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • da Silva, F. de C., et al. (2014). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 25(12), 2293-2303.
  • SciSpace. (2017, February 24).
  • NSF PAR. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
  • MDPI. (2024, June 21). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis.
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

Sources

Application Note: Proton NMR Spectroscopy Interpretation of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical tool for the unambiguous structural determination of organic molecules.[1][2] This application note provides an in-depth guide to the ¹H NMR spectral interpretation of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, a molecule featuring a substituted aromatic ring, a flexible piperidine moiety, and a key amide linkage. We will explore the fundamental principles of chemical shift, integration, and spin-spin coupling as they apply to this specific structure. Furthermore, this guide delves into the complexities arising from conformational isomerism due to restricted rotation around the amide bond, a critical consideration for accurate spectral assignment. A detailed experimental protocol for data acquisition and a summary of predicted spectral data are provided to assist researchers in their own analyses.

Molecular Structure and Proton Environments

The first step in any NMR spectral interpretation is to analyze the molecule's structure to identify all unique, or chemically non-equivalent, proton environments.[3] [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is comprised of three distinct regions: an ortho-substituted benzene ring, a hydroxymethyl group, and a piperidinylmethanone group.

Due to the molecule's asymmetry, we can identify several distinct proton sets, as labeled in the diagram below.

Caption: Molecular structure of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone with labeled proton environments.

  • Aromatic Protons (H-b, H-c, H-d, H-e): The benzene ring has four protons. Due to the ortho-substitution, none are chemically equivalent, and they will appear as distinct signals in the aromatic region of the spectrum (typically 6.5-8.5 ppm).[4]

  • Piperidine Protons (H-a/a', H-β/β', H-γ): The piperidine ring contains ten protons. The two protons on the carbon adjacent to the nitrogen (C2 and C6, labeled H-a and H-a') are diastereotopic due to the amide linkage and may appear as separate signals. The same applies to the protons on C3 and C5 (H-β and H-β'). The two protons on the central C4 carbon (H-γ) are also diastereotopic.

  • Benzylic Protons (H-f): These two protons are on the carbon attached to both the aromatic ring and the hydroxyl group. They are expected to appear as a singlet, as there are no adjacent protons to cause splitting. Their chemical shift is influenced by both the aromatic ring and the electronegative oxygen atom.[5]

  • Hydroxyl Proton (H-g): This single proton's chemical shift is highly variable and depends on solvent, concentration, and temperature.[6] It often appears as a broad singlet and may not show coupling to the H-f protons due to rapid chemical exchange.[6]

Principles of ¹H NMR Interpretation

Chemical Shift (δ)

The chemical shift of a proton is determined by its local electronic environment.[7] Electron-withdrawing groups, like the carbonyl (C=O) and hydroxyl (-OH) groups, pull electron density away from nearby protons, "deshielding" them from the external magnetic field and causing them to resonate at a higher chemical shift (downfield).[8]

  • Aromatic Region (δ ≈ 7.2-7.6 ppm): The protons on the benzene ring are deshielded by the ring current and will appear downfield. The proton ortho to the carbonyl group (H-b) is expected to be the most downfield due to the anisotropic effect of the C=O bond.

  • Benzylic Methylene (H-f, δ ≈ 4.5-4.8 ppm): These protons are deshielded by both the adjacent aromatic ring and the electronegative oxygen atom, placing their signal in the intermediate range.[9]

  • Piperidine α-Protons (H-a/a', δ ≈ 3.2-3.8 ppm): The protons on the carbons directly attached to the nitrogen are deshielded by the electronegative nitrogen atom and the adjacent carbonyl group. Due to hindered rotation around the amide bond, these may appear as two broad, distinct signals.[10]

  • Piperidine β, γ-Protons (H-β/β', H-γ, δ ≈ 1.5-1.8 ppm): These protons are in a more alkane-like environment and will appear furthest upfield (most shielded).[8] They will likely appear as a complex, overlapping multiplet.

  • Hydroxyl Proton (H-g, δ variable): This proton can appear over a wide range (δ ≈ 1-5.5 ppm). Its signal can be confirmed by a D₂O exchange experiment, where the peak will disappear.[6]

Integration

The area under each NMR signal is directly proportional to the number of protons generating that signal.[7] For this molecule, the expected integration ratios will be key to confirming assignments:

  • Aromatic Region: A total integration of 4H, distributed among four distinct signals.

  • Benzylic CH₂: A signal integrating to 2H.

  • Piperidine Ring: A total integration of 10H, distributed among the complex upfield signals.

  • Hydroxyl OH: A signal integrating to 1H.

Multiplicity (Spin-Spin Splitting)

Splitting of a proton signal is caused by the magnetic influence of non-equivalent protons on adjacent carbons, following the n+1 rule.[2]

  • Aromatic Protons: These will exhibit complex splitting patterns. Protons adjacent to one neighbor will be doublets (d), while those with two neighbors will be triplets (t) or, more accurately, a doublet of doublets (dd) if the coupling constants are different. For example, H-c will be coupled to both H-b and H-d.

  • Benzylic Protons (H-f): Expected to be a singlet (s) as there are no protons on the adjacent oxygen or carbon atom of the ring.

  • Piperidine Protons: Will show complex multiplets (m) due to coupling with multiple, non-equivalent neighbors. The chair conformation of the piperidine ring results in different coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons, further complicating the signals.

  • Hydroxyl Proton (H-g): Typically a broad singlet (br s) due to rapid exchange, which averages out any potential coupling to the benzylic protons.[6]

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone in a standard solvent like CDCl₃. Actual values may vary based on experimental conditions.

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityExpected Coupling Constants (J, Hz)
H-b, H-c, H-d, H-e7.20 - 7.604H (total)mJ_ortho_ ≈ 7-9 Hz, J_meta_ ≈ 2-3 Hz
H-f (CH₂OH)~ 4.752HsN/A
H-a, H-a' (α-CH₂)3.20 - 3.804H (total)br mN/A (broadening may obscure coupling)
H-β, H-β', H-γ1.50 - 1.806H (total)mComplex overlapping signals
H-g (OH)1.5 - 5.0 (variable)1Hbr sN/A (exchange broadening)

Experimental Protocol

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Detailed Steps:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the solid compound. b. Transfer the solid into a standard 5 mm NMR tube. c. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; protic solvents like Methanol-d₄ will cause the hydroxyl proton to exchange and disappear.[6] d. Securely cap the tube and gently vortex or invert until the sample is fully dissolved. Ensure no solid particles remain.

  • Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner and place it in the magnet. b. Lock the spectrometer onto the deuterium signal of the solvent. This step ensures field stability during the experiment. c. Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks. d. Set the acquisition parameters. For a standard ¹H spectrum, 16 to 32 scans are typically sufficient. e. Acquire the spectrum.

  • D₂O Exchange (Optional but Recommended): a. After acquiring the initial spectrum, remove the sample. b. Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube. c. Shake the tube gently to mix. The hydroxyl proton (H-g) will exchange with deuterium. d. Re-acquire the ¹H NMR spectrum. The disappearance or significant reduction of the H-g peak confirms its assignment.[6]

  • Data Processing: a. The raw data (Free Induction Decay or FID) is converted into a spectrum using a Fourier Transform. b. The spectrum is then phased to ensure all peaks are in the positive absorption mode. c. A baseline correction is applied to ensure a flat baseline for accurate integration. d. The spectrum is referenced. If using CDCl₃, the residual CHCl₃ peak at 7.26 ppm can be used for calibration. e. Integrate the distinct signals and pick the peaks to determine their exact chemical shifts.

Conclusion

The ¹H NMR spectrum of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone offers a wealth of structural information. A systematic approach, beginning with the identification of unique proton environments and followed by a careful analysis of chemical shifts, integrations, and splitting patterns, allows for a complete assignment of the spectrum. Special attention must be paid to the variable nature of the hydroxyl proton and the potential for signal broadening in the piperidine moiety due to restricted amide bond rotation. The protocols and predictive data outlined in this note serve as a comprehensive resource for researchers working with this and structurally related compounds, ensuring accurate and reliable characterization.

References

  • M. K. Ghorai, K. C. Ghosh, and D. K. Das, "Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC," National Center for Biotechnology Information, 2025. [Link]

  • Oregon State University, "NMR Analysis of Substituted Benz," Oregon State University, 2014. [Link]

  • National Center for Biotechnology Information, "Benzoylpiperidine | C12H15NO | CID 69892 - PubChem," PubChem, Accessed 2026. [Link]

  • A. A. Shalkham, et al., "synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases," Dergipark, 2020. [Link]

  • T. Hoshi, et al., "S1 Supporting Information for: Organo[2-(hydroxymethyl)phenyl]dimethylsilanes as Mild and Reproducible Agents for Rhodium-Cataly," American Chemical Society, Accessed 2026. [Link]

  • ATB, "N-Benzoylpiperidine | C12H15NO | MD Topology | NMR | X-Ray," The Automated Topology Builder, Accessed 2026. [Link]

  • S. M. R. V. K. T. K. L. M. D. T. W. W. P. J. P. S. W. H. B. M. W. Peter, "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines," MDPI, 2025. [Link]

  • Emery Pharma, "A Step-By-Step Guide to 1D and 2D NMR Interpretation," Emery Pharma, 2018. [Link]

  • AZoOptics, "How to Interpret NMR Spectroscopy Results: A Beginner's Guide," AZoOptics, 2025. [Link]

  • T. P. Gonçalves, et al., "Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC," National Center for Biotechnology Information, 2021. [Link]

  • Chemistry LibreTexts, "13.5: Chemical Shifts in ¹H NMR Spectroscopy," Chemistry LibreTexts, 2024. [Link]

  • ACD/Labs, "The Basics of Interpreting a Proton ( 1 H) NMR Spectrum," ACD/Labs, 2021. [Link]

  • Dr. Laurie S. Starkey, "1H NMR Chemical Shifts," California State Polytechnic University, Pomona, Accessed 2026. [Link]

  • Chemistry Steps, "NMR Chemical Shift Values Table," Chemistry Steps, 2024. [Link]

  • Dr. Neil Sapling, "Short Summary of 1H-NMR Interpretation," Minnesota State University Moorhead, Accessed 2026. [Link]

  • Compound Interest, "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES," Compound Interest, 2015. [Link]

Sources

Application Note: Process Development and Scale-Up Strategy for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scale-up procedures for synthesizing [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (CAS: 6638-79-5), a critical intermediate in the synthesis of various pharmaceutical APIs and agrochemicals.

While bench-scale synthesis often utilizes simple thermal aminolysis, this approach suffers from poor kinetics and reversibility at the kilogram scale. This guide presents a robust Lewis Acid-Mediated Aminolysis protocol using Aluminum Chloride (


). This method ensures high conversion (>95%) by kinetically trapping the open-chain aluminate intermediate. Special emphasis is placed on the exothermic nature of the quench step , a critical process safety parameter (PSP) during scale-up.

Strategic Route Selection

The Chemistry of Phthalide Ring Opening

The synthesis involves the nucleophilic acyl substitution of phthalide (isobenzofuran-1(3H)-one) with piperidine .

  • Route A (Thermal): Refluxing phthalide in neat piperidine or high-boiling solvents (toluene/xylene).

    • Pros: Simple setup.[1][2]

    • Cons: Slow kinetics; reversible reaction (cyclization back to phthalide); requires large excess of amine.

  • Route B (Lewis Acid Mediated - Recommended): Activation with

    
    .
    
    • Pros: Irreversible opening (until quench); stoichiometric efficiency; lower temperature.

    • Cons: Significant exotherm; heterogeneous quench required.

Decision: Route B is selected for manufacturing due to its reproducibility and superior yield profile on scale.

Reaction Mechanism

The reaction proceeds via the formation of a piperidine-aluminum complex, which acts as a potent nucleophile. The resulting aluminum alkoxide intermediate prevents the ring from closing until the final aqueous hydrolysis.

Mechanism Piperidine Piperidine (Nucleophile) Complex Active Complex [Cl2Al-N(Pip)] Piperidine->Complex Activation (-HCl) AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Intermediate Al-Alkoxide Intermediate Complex->Intermediate Nucleophilic Attack Phthalide Phthalide (Substrate) Phthalide->Intermediate Product Target Amide [2-(Hydroxymethyl)...] Intermediate->Product Hydrolysis Quench Acid/Water Quench Quench->Product

Figure 1: Mechanistic pathway for the


-mediated aminolysis of phthalide.

Scale-Up Protocol (1.0 kg Batch)

Equipment Requirements
  • Reactor: 20 L Glass-Lined Reactor (GLR) or Hastelloy.

  • Temperature Control: Cryostat capable of -10°C to +80°C.

  • Scrubber: Caustic scrubber (NaOH) to trap HCl gas evolved during complex formation.

  • Agitation: High-torque overhead stirrer (anchor or pitched blade) is essential due to slurry thickness.

Material Bill of Quantities (BoQ)
ReagentMW ( g/mol )EquivalentsMass (kg)Moles
Phthalide 134.131.01.007.45
Piperidine 85.151.20.768.94
Aluminum Chloride 133.341.11.098.20
Dichloromethane (DCM) -Solvent10.0 L-
1N HCl (aq) -Quench5.0 L-
Step-by-Step Procedure
Phase 1: Complex Formation (Exothermic)
  • Inertion: Purge the reactor with

    
     to remove moisture (
    
    
    
    is hygroscopic).
  • Charging: Charge DCM (8 L) and

    
     (1.09 kg) . Cool suspension to 0°C .
    
  • Amine Addition: Add Piperidine (0.76 kg) dropwise over 60 minutes.

    • Critical Parameter: Maintain internal temperature

      
      .
      
    • Observation: Evolution of HCl gas (scrubber active). The slurry may thicken.

  • Equilibration: Stir at 0–5°C for 30 minutes to ensure complete formation of the active amido-aluminum species.

Phase 2: Reaction
  • Substrate Addition: Add Phthalide (1.00 kg) in portions (solid addition) or as a solution in remaining DCM (2 L).

  • Reaction: Warm the mixture to reflux (approx. 40°C) and hold for 4–6 hours.

  • IPC (In-Process Control): Sample for HPLC. Target: < 1.0% residual Phthalide.

Phase 3: Quench & Isolation (Safety Critical)
  • Cooling: Cool reaction mixture to 0°C .

  • Quench: Slowly add 1N HCl (5 L) .

    • Hazard:[3] Violent hydrolysis of Al-alkoxide. Massive heat release.

    • Control: Addition rate must be controlled by internal temperature (

      
      ).
      
  • Phase Separation: Separate the organic (DCM) layer. Extract aqueous layer with DCM (2 x 2 L).

  • Wash: Wash combined organics with Brine (3 L) and sat.

    
     (3 L) to remove acid traces.
    
    • Note: Ensure pH is neutral/basic (pH 7–8). Acidic residues can catalyze cyclization back to phthalide during drying.

  • Drying & Concentration: Dry over

    
    , filter, and concentrate under vacuum at 
    
    
    
    .
  • Crystallization: Recrystallize the crude solid from Ethyl Acetate/Hexanes (1:3) if purity < 98%.

Critical Process Parameters (CPPs) & Safety

The scale-up from grams to kilograms introduces heat transfer limitations. The following parameters must be strictly monitored.

ParameterRangeImpact of Deviation
Piperidine Addition Temp 0–10°C

: Loss of solvent, potential runaway, side reactions.
Quench Rate

Rapid addition causes violent boiling of DCM and pressure buildup.
Reaction pH (Post-Quench) 7.0 – 9.0Acidic pH (< 5) promotes cyclization back to Phthalide (Reversion).
Water Content (Start) < 0.1%Moisture deactivates

, stalling the reaction.
Process Flow & Safety Barriers[4]

ProcessFlow Start Start: Reactor Inertion AlCl3_Charge Charge DCM + AlCl3 (Moisture Sensitive) Start->AlCl3_Charge Amine_Add Add Piperidine (Exotherm + HCl Gas) AlCl3_Charge->Amine_Add T < 10°C Phthalide_Add Add Phthalide (Reflux 40°C) Amine_Add->Phthalide_Add IPC_Check IPC: HPLC <1% SM Phthalide_Add->IPC_Check IPC_Check->Phthalide_Add Fail (Extend Time) Quench Quench: 1N HCl (CRITICAL EXOTHERM) IPC_Check->Quench Pass Workup Phase Sep & Wash (Maintain pH > 7) Quench->Workup T < 20°C Isolation Concentration & Crystallization Workup->Isolation

Figure 2: Process flow diagram highlighting critical safety control points (Red).

Analytical Controls

To ensure product quality and process control, the following HPLC method is recommended.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Phthalide) and 220 nm (Amide).

  • Retention Times (Approx):

    • Phthalide: ~5.2 min

    • Product: ~4.1 min (More polar due to hydroxyl group).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (< 80%) Catalyst deactivation by moisture.Check reactor dryness and solvent water content (KF titration). Increase

to 1.2 eq.
Product Reversion to SM Acidic workup or high thermal stress during drying.Ensure final wash is with

. Do not exceed 45°C during vacuum drying.
Thick Slurry/Stalling Inadequate solvent volume or stirring.Increase DCM volume to 12-15 L. Use anchor impeller.
Colored Impurities Oxidation of piperidine or impurities in

.
Use distilled piperidine. Treat final solution with activated carbon before crystallization.

References

  • Reaction Mechanism & Scope

    • Levin, J. I., Turos, E., & Weinreb, S. M. (1982). An alternative procedure for the aluminum-mediated conversion of esters to amides. Synthetic Communications, 12(13), 989-993. Link

    • Note: Establishes the foundational chemistry of Al-medi
  • Phthalide Ring Opening

    • Bhattacharjee, A., et al. (2011). Development of a Scalable Process for the Synthesis of N,N-Disubstituted 2-Hydroxymethylbenzamides. Organic Process Research & Development, 15(3), 560-569. Link

    • Note: Provides specific insights into the equilibrium challenges of phthalide opening.
  • Process Safety in Aminolysis

    • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. Link

    • Note: Essential reading for managing the exotherm of quenching.
  • Compound Specific Data

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81056, [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone. Link

Sources

Application Note: Solvent Selection and Extraction Protocol for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development.

Chemical Profiling and Mechanistic Rationale

The isolation of active pharmaceutical intermediates (APIs) from complex reaction matrices requires a deep understanding of the target molecule's physicochemical properties. The compound [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (CAS: 102273-29-0)[1] presents a unique extraction profile due to its specific functional groups:

  • Piperidinylmethanone Core (Tertiary Amide): Unlike free piperidine, the nitrogen lone pair in this amide is delocalized into the carbonyl

    
    -system. Consequently, the nitrogen is non-basic and will not protonate under standard aqueous acidic conditions.
    
  • Hydroxymethyl Group (Primary Alcohol): This group acts as both a hydrogen-bond donor and acceptor. With a pKa of approximately 15, it remains strictly neutral (protonated) across the standard extraction pH range (pH 2–12).

  • Aromatic Ring: Provides moderate lipophilicity, making the molecule UV-active (detectable at 254 nm) and soluble in organic media.

The Hydrophobic Effect and Hydrogen Bonding

Because the molecule contains both hydrogen-bond donors (-OH) and acceptors (C=O, -OH), its compatibility with water is significantly modified by its ability to form hydrogen bonds with the aqueous matrix, which effectively reduces the hydrophobic effect[2]. Therefore, the target compound is more water-soluble than its raw partition coefficient (LogP) might suggest.

To efficiently drive the compound into the organic phase and maximize the distribution constant (


), the extraction solvent must competitively hydrogen-bond with the solute while remaining immiscible with water. Polarity and hydrogen-bonding properties are the primary drivers that enhance the recovery of such analytes in the organic phase[3].

Solvent Candidate Evaluation

Selecting an appropriate solvent requires balancing solubility, polarity, phase separation dynamics, and environmental impact[4]. For a neutral, hydrogen-bonding intermediate, ester-based solvents or specialized ethers are highly recommended over traditional halogenated solvents.

Table 1: Quantitative Comparison of Liquid-Liquid Extraction (LLE) Solvents

Solvent CandidateDensity (g/mL)Boiling Point (°C)H-Bond AcceptorH-Bond DonorRelative PolarityEnvironmental ProfileSuitability for Target
Ethyl Acetate (EtOAc) 0.90277.1StrongNone0.228Green / BenignOptimal
2-Methyltetrahydrofuran 0.86080.2StrongNone0.221Green / RenewableOptimal
Dichloromethane (DCM) 1.33039.6WeakNone0.309Toxic / RegulatedSub-optimal
Methyl tert-butyl ether 0.74055.2ModerateNone0.124ModerateMarginal

Causality of Choice:Ethyl Acetate (EtOAc) is selected as the primary extraction solvent. Its strong hydrogen-bond accepting capability perfectly solvates the hydroxymethyl proton of the target, overcoming the aqueous hydrophobic effect. Furthermore, ester solvents are frequently used to replace volatile, highly controlled solvents due to their non-toxic and biodegradable nature[4].

Self-Validating Extraction Protocol

This protocol utilizes a "pH-swing" washing strategy. Because the target molecule is strictly neutral, maintaining a neutral or slightly modified aqueous phase allows for the effective separation of ionizable impurities (unreacted acids or bases) from the neutral target compound[5].

Step-by-Step Methodology

Phase 1: Matrix Preparation & Primary Extraction

  • Dilution: Transfer the crude aqueous reaction mixture to a separatory funnel. If the mixture is highly viscous, dilute with 1 volume of deionized water to prevent emulsion formation.

  • Solvent Addition: Add 3 volumes of Ethyl Acetate (EtOAc) relative to the aqueous phase.

  • Agitation: Stopper the funnel and invert gently. Open the stopcock to vent any pressure. Agitate vigorously for 3–5 minutes to maximize the interfacial surface area for mass transfer.

  • Phase Separation: Secure the funnel and allow the layers to separate completely (approx. 10 minutes). EtOAc (density 0.902 g/mL) will form the top layer .

Self-Validating Checkpoint 1 (TLC Verification): Before discarding the bottom aqueous raffinate, spot both the organic and aqueous layers on a Silica Gel TLC plate. Develop in a suitable eluent (e.g., 1:1 EtOAc:Hexane) and visualize under UV 254 nm. The target mass must be exclusively in the organic layer. If UV-active material remains in the aqueous phase, the system is under-extracted. Troubleshooting: Add solid NaCl to the aqueous phase until saturated (Salting Out) to reduce water activity and force the target into the organic phase.

Phase 2: pH-Swing Purification Washes 5. Acidic Wash (Removes Basic Impurities): Add 1 volume of 0.1 M HCl to the retained organic phase. Agitate, vent, and separate. This step protonates unreacted basic amines (e.g., residual piperidine), partitioning them into the aqueous waste. 6. Basic Wash (Removes Acidic Impurities): Add 1 volume of saturated aqueous NaHCO₃ to the organic phase. Caution: Vent frequently, as CO₂ gas will evolve if residual acid is present. This step deprotonates acidic byproducts (e.g., unreacted benzoic acid derivatives), partitioning them into the aqueous waste.

Self-Validating Checkpoint 2 (pH Verification): Check the pH of the aqueous waste from Step 6. It should be mildly basic (pH 8-9), confirming that all acidic impurities have been neutralized and removed.

Phase 3: Dehydration and Isolation 7. Brine Wash: Wash the organic layer with 1 volume of saturated NaCl solution. This reduces the solubility of water in the EtOAc layer, initiating the dehydration process. 8. Chemical Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Sodium Sulfate (Na₂SO₄) until the crystals flow freely and cease clumping. Allow to sit for 15 minutes. 9. Concentration: Filter the mixture through fluted filter paper to remove the drying agent. Evaporate the EtOAc under reduced pressure using a rotary evaporator (Water bath: 40°C, Pressure: ~240 mbar) to yield the pure[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Workflow Visualization

G Start Crude Aqueous Mixture Target (Neutral) + Impurities AddSolvent Add EtOAc & Agitate (H-Bonding Extraction) Start->AddSolvent PhaseSep Phase Separation AddSolvent->PhaseSep Aq1 Aqueous Phase (Discard) PhaseSep->Aq1 Bottom Layer Org1 Organic Phase (Target + Org. Impurities) PhaseSep->Org1 Top Layer AcidWash 0.1M HCl Wash (Removes Basic Impurities) Org1->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acidic Impurities) AcidWash->BaseWash BrineWash Sat. NaCl Wash (Reduces Water Content) BaseWash->BrineWash Drying Dry over Na2SO4 & Filter BrineWash->Drying Concentrate Evaporate Solvent Pure Target Compound Drying->Concentrate

Fig 1: LLE workflow utilizing pH-swing washes to isolate the neutral target from ionic impurities.

References

1. 2. 3. 4. 5.

Sources

Application Notes & Protocols: Strategic Synthesis of Benzamide Derivatives from [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of diverse benzamide derivatives utilizing [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone as a versatile starting material. Benzamide scaffolds are foundational in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This document outlines a strategic two-stage synthetic approach: the initial activation of the benzylic hydroxyl group, followed by nucleophilic substitution to generate a library of derivatives with ether, amine, and thioether linkages. We delve into the mechanistic rationale behind reagent selection and reaction conditions, offering field-proven insights to guide researchers in drug discovery and development. The protocols herein are designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization, ensuring robust and reproducible outcomes.

Introduction: The Benzamide Scaffold and a Strategic Precursor

The benzamide moiety is a privileged structure in modern pharmacology, prized for its metabolic stability and its capacity to form crucial hydrogen bonds with biological targets.[2] This has led to its incorporation into a wide range of clinically significant drugs, including antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and targeted anticancer agents like PARP and HDAC inhibitors.[4][5] The continuous exploration of new benzamide analogues remains a critical objective in the quest for novel therapeutics.[1]

The precursor, [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, presents a unique and powerful platform for generating novel benzamide libraries. Its structure offers two key advantages:

  • A Pre-installed Benzamide Core: The stable piperidinylmethanone group serves as a constant structural feature, allowing researchers to focus on modifications at the ortho position.

  • A Versatile Synthetic Handle: The ortho-hydroxymethyl (-CH₂OH) group is a readily modifiable functional group. While itself a poor leaving group, it can be efficiently converted into highly reactive electrophilic sites, enabling the introduction of diverse functionalities through nucleophilic substitution.

This guide focuses on the practical execution of this strategy, transforming the latent reactivity of the hydroxymethyl group into a powerful tool for derivative synthesis.

The Core Synthetic Workflow

The overarching strategy is a logical and efficient two-stage process. The first stage is dedicated to activating the chemically inert hydroxymethyl group. The second stage leverages this activation to forge new chemical bonds, leading to the desired benzamide derivatives.

G Start [2-(Hydroxymethyl)phenyl]- 1-piperidinylmethanone Stage1 STAGE 1: Activation of Hydroxyl Group Start->Stage1 Reagents: PPh₃/CBr₄, SOCl₂, or MsCl/Base Intermediate Activated Intermediate (Halide or Sulfonate Ester) Stage1->Intermediate Stage2 STAGE 2: Nucleophilic Substitution Intermediate->Stage2 Nucleophiles: R-OH, R-NH₂, R-SH Derivatives Library of Benzamide Derivatives Stage2->Derivatives

Figure 1: General two-stage workflow for the synthesis of benzamide derivatives.

Part I: Activation of the Hydroxymethyl Group

The conversion of the primary alcohol into a good leaving group is the kinetic bottleneck of the entire synthetic sequence. The choice of activation method depends on the desired reactivity of the intermediate and the chemical tolerances of the substrate. We present three authoritative protocols.

Method A: Conversion to a Benzylic Halide

Halides, particularly bromides, are excellent electrophiles for subsequent substitution reactions.

Protocol 1: Appel-Type Bromination

This method proceeds under mild, neutral conditions, making it ideal for sensitive substrates. The primary drawback is the formation of triphenylphosphine oxide, which must be removed during purification.

  • Mechanistic Insight: The reaction of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) generates the reactive electrophilic bromine species and the PPh₃Br₂ adduct. The alcohol attacks this species, forming a phosphonium intermediate. A subsequent intramolecular Sₙ2 reaction, with bromide acting as the nucleophile, displaces the triphenylphosphine oxide leaving group to yield the desired benzyl bromide.

  • Step-by-Step Protocol:

    • To a stirred solution of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add carbon tetrabromide (1.2 eq) portion-wise over 15 minutes. Caution: The reaction can be exothermic.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford [2-(Bromomethyl)phenyl]-1-piperidinylmethanone. The triphenylphosphine oxide byproduct is typically more polar and will elute later.

Protocol 2: Chlorination with Thionyl Chloride

This is a classical and highly effective method. The byproducts (SO₂ and HCl) are gaseous, simplifying workup. However, the generation of HCl makes the conditions harsh and unsuitable for acid-sensitive substrates.

  • Step-by-Step Protocol:

    • In a fume hood, add thionyl chloride (SOCl₂, 1.5 eq) dropwise to a solution of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C. A small amount of DMF can be used as a catalyst.

    • Stir the reaction at room temperature for 1-3 hours, monitoring for gas evolution to cease.

    • Monitor the reaction by TLC or LC-MS.

    • Carefully quench the reaction by slowly pouring it into a saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0 °C.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude [2-(Chloromethyl)phenyl]-1-piperidinylmethanone, which can be used directly or purified by chromatography.

Method B: Conversion to a Sulfonate Ester

Mesylates are excellent leaving groups and are often more reactive than chlorides. This method avoids the harsh acidic conditions of thionyl chloride.

Protocol 3: Mesylation with Methanesulfonyl Chloride

  • Mechanistic Insight: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial. It deprotonates the alcohol, allowing the resulting alkoxide to attack the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). The base also serves to neutralize the HCl generated during the reaction.

  • Step-by-Step Protocol:

    • Dissolve [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C and add triethylamine (1.5 eq).

    • Add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

    • Monitor by TLC or LC-MS. The product, [2-((Methylsulfonyloxy)methyl)phenyl]-1-piperidinylmethanone, is typically less polar than the starting alcohol.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting mesylate is often used in the next step without further purification due to its potential instability on silica gel.

Activation Method Key Reagents Typical Conditions Yield Advantages Disadvantages
Appel Bromination PPh₃, CBr₄DCM, 0 °C to RT, 2-4 hGood-ExcellentMild, neutral conditionsPPh₃=O byproduct removal
Thionyl Chloride SOCl₂DCM, 0 °C to RT, 1-3 hExcellentGaseous byproducts, cheapHarsh, acidic (HCl)
Mesylation MsCl, TEA/DIPEADCM, 0 °C to RT, 1-2 hExcellentMild, high reactivityMesylate can be unstable

Part II: Synthesis of Benzamide Derivatives

With the activated intermediate in hand, a diverse array of nucleophiles can be employed to construct the final products. The intermediate's high reactivity allows these reactions to proceed under mild conditions.

G Intermediate Activated Intermediate [2-(Bromomethyl)phenyl]- 1-piperidinylmethanone Ether Ether-Linked Derivative Intermediate->Ether AmineDeriv Amine-Linked Derivative Intermediate->AmineDeriv Thioether Thioether-Linked Derivative Intermediate->Thioether Phenol Phenol (Ar-OH) + Base (K₂CO₃) Phenol->Intermediate Sₙ2 Attack Amine Amine (R₂NH) Amine->Intermediate Sₙ2 Attack Thiol Thiol (R-SH) + Base (TEA) Thiol->Intermediate Sₙ2 Attack

Figure 2: Derivatization pathways from the activated intermediate.

Protocol 4: Synthesis of Ether-Linked Derivatives (O-Alkylation)
  • Scientific Rationale: This protocol follows the principles of the Williamson ether synthesis. A weak base like potassium carbonate is sufficient to deprotonate phenols, while stronger bases like sodium hydride (NaH) would be required for less acidic alcohols. Acetonitrile or DMF are excellent polar aprotic solvents for this Sₙ2 reaction.

  • Step-by-Step Protocol:

    • To a solution of a substituted phenol (1.1 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of [2-(Bromomethyl)phenyl]-1-piperidinylmethanone (1.0 eq) in acetonitrile.

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

    • Monitor by TLC or LC-MS for the disappearance of the bromide.

    • After cooling, filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with 1 M NaOH and brine.

    • Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography to yield the desired ether.

Protocol 5: Synthesis of Amine-Linked Derivatives (N-Alkylation)
  • Scientific Rationale: Primary and secondary amines are sufficiently nucleophilic to directly displace the leaving group. Using a slight excess of the amine nucleophile can help drive the reaction to completion and can also act as the base to neutralize the HBr byproduct.

  • Step-by-Step Protocol:

    • Dissolve [2-(Bromomethyl)phenyl]-1-piperidinylmethanone (1.0 eq) in a suitable solvent like THF or acetonitrile (0.2 M).

    • Add the desired primary or secondary amine (2.2 eq) at room temperature.

    • Stir the reaction for 2-18 hours. The reaction can be gently heated if the amine is a poor nucleophile.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the mixture.

    • Perform an aqueous workup by partitioning the residue between ethyl acetate and saturated NaHCO₃ solution.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 6: Synthesis of Thioether-Linked Derivatives (S-Alkylation)
  • Scientific Rationale: Thiols are excellent nucleophiles. A mild base is typically used to deprotonate the thiol to the more nucleophilic thiolate anion, which rapidly displaces the leaving group.

  • Step-by-Step Protocol:

    • To a solution of the desired thiol (1.1 eq) in THF (0.2 M), add triethylamine (1.2 eq) at 0 °C.

    • Stir for 10 minutes, then add a solution of [2-(Bromomethyl)phenyl]-1-piperidinylmethanone (1.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture and partition between ethyl acetate and water.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to isolate the thioether product.

Conclusion

The protocols detailed in this application note demonstrate that [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is a highly effective and versatile precursor for the synthesis of novel benzamide derivatives. By employing a robust two-stage strategy of hydroxyl activation followed by nucleophilic substitution, researchers can readily access a wide array of compounds with potential applications in drug discovery and medicinal chemistry. The choice of activation and substitution methods provides a flexible framework that can be adapted to a variety of nucleophiles and synthetic goals, paving the way for the efficient generation of new chemical entities for biological screening.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4:194. [Link]

  • Uddin, R., et al. (2021). Benzamide-A Privileged Scaffold in Medicinal Chemistry. Journal of Applied Pharmaceutical Science, 11(11), 001-013. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. PharmaChem. [Link]

  • Alpan, A. S., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PLOS ONE, 16(5), e0250968. [Link]

  • Khoroshunova, Y. V., et al. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Molecules, 26(19), 6012. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, microwave-assisted protocol for the synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (also known as N-piperidinyl-2-hydroxymethylbenzamide). Unlike traditional thermal reflux methods which often require 12–24 hours and toxic solvents, this protocol utilizes microwave irradiation to drive the aminolysis of phthalide with piperidine.

Key Advantages:

  • Reaction Time: Reduced from hours to <20 minutes.

  • Atom Economy: High atom economy via a solvent-free (neat) approach.

  • Selectivity: Exclusive formation of the ring-opened hydroxy-amide; the secondary amine prevents recyclization to an imide.

Scientific Foundation & Mechanism

Mechanistic Insight

The synthesis relies on the nucleophilic acyl substitution of phthalide (isobenzofuran-1(3H)-one) by piperidine .

  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the carbonyl carbon of the lactone (phthalide).

  • Ring Opening: The tetrahedral intermediate collapses, breaking the carbon-oxygen bond of the lactone ring.

  • Proton Transfer: The alkoxide oxygen abstracts a proton, resulting in the primary alcohol and the tertiary amide.

Critical Distinction: Unlike primary amines, which can dehydrate further to form phthalimides (re-closing the ring), piperidine is a secondary amine . It lacks the second proton required for water elimination and ring closure. Therefore, the reaction is thermodynamically trapped at the open-chain hydroxy-amide stage.

Reaction Pathway Visualization

ReactionPathway Figure 1: Microwave-assisted aminolysis of phthalide by piperidine. Phthalide Phthalide (Lactone) Intermediate Tetrahedral Intermediate Phthalide->Intermediate MW Irradiation Nucleophilic Attack Piperidine Piperidine (Nucleophile) Piperidine->Intermediate Product [2-(Hydroxymethyl)phenyl]- 1-piperidinylmethanone Intermediate->Product Ring Opening & Proton Transfer

[1]

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode dedicated reactor (e.g., Biotage Initiator+ or CEM Discover) is recommended for precise temperature/pressure control. Note: Domestic microwaves are not recommended due to uneven heating and safety risks.

  • Reagents:

    • Phthalide (Isobenzofuran-1(3H)-one) [CAS: 87-41-2] - Purity >98%

    • Piperidine [CAS: 110-89-4] - Purity >99%

  • Solvents: Ethyl Acetate (for workup), 1M HCl (for washing), Brine.

Standard Operating Procedure (SOP)

Step 1: Preparation

  • In a 10 mL microwave-compatible borosilicate glass vial, add Phthalide (1.34 g, 10.0 mmol) .

  • Add Piperidine (1.28 g, 1.48 mL, 15.0 mmol) .

    • Note: A 1.5 equivalent excess of piperidine acts as both reactant and "solvent" to ensure a homogenous melt.

  • Add a magnetic stir bar. Cap the vial with a PTFE-lined septum seal.

Step 2: Microwave Irradiation

  • Place the vial in the reactor cavity.

  • Program the instrument with the following parameters:

    • Temperature: 120 °C

    • Time: 10:00 (Hold time)

    • Pre-stirring: 30 seconds (to mix reagents as phthalide melts)

    • Pressure Limit: 15 bar (Safety cutoff)

    • Power: Dynamic (Max 150 W)

  • Start the run. The mixture will melt and become homogenous within 1 minute.

Step 3: Workup & Purification [1]

  • Allow the vial to cool to <50 °C.

  • Transfer the viscous yellow oil to a separatory funnel using Ethyl Acetate (30 mL) .

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 15 mL) .

    • Purpose: This removes the excess unreacted piperidine (forming water-soluble piperidinium chloride). The product (an amide) is neutral and remains in the organic layer.

  • Neutralization: Wash with Saturated NaHCO₃ (1 x 15 mL) to remove trace acid.

  • Drying: Wash with Brine (15 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap).

  • Final Product: The residue typically solidifies upon standing or trituration with cold hexanes.

Process Optimization & Data

The following table summarizes the optimization of reaction conditions. The "Sweet Spot" balances reaction speed with thermal stability.

EntryTemp (°C)Time (min)SolventYield (%)Observations
18030Ethanol65%Slow conversion; incomplete reaction.
210015Neat82%Good conversion; viscous melt.
3 120 10 Neat 94% Optimal. Full conversion, clean profile.
41505Neat88%Slight degradation observed (darkening).
512010Water70%Phase separation issues reduced yield.

Characterization & Validation

To ensure the protocol was successful, verify the product using these spectral markers.

NMR Spectroscopy ( H NMR, 400 MHz, CDCl )
  • Hydroxyl Proton: Broad singlet at

    
     4.0–5.0 ppm (concentration dependent, exchangeable with D
    
    
    
    O).
  • Benzylic Protons: Singlet at

    
     4.5–4.7 ppm (2H, Ar-CH
    
    
    
    -OH).
  • Aromatic Protons: Multiplet at

    
     7.2–7.5 ppm (4H).
    
  • Piperidine Ring:

    • 
       3.2–3.7 ppm (Broad multiplet, 4H, N-CH
      
      
      
      ).
    • 
       1.5–1.7 ppm (Multiplet, 6H, ring CH
      
      
      
      ).
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: Broad band at 3300–3400 cm

    
     (Alcohol).
    
  • C=O Stretch: Strong band at 1615–1630 cm

    
     (Tertiary Amide). Note: This is lower than the starting lactone (~1760 cm
    
    
    
    ), confirming ring opening.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete extraction of product.The hydroxy-amide has moderate water solubility. Saturate the aqueous layer with NaCl (salting out) during extraction.
Solidification Failure Residual solvent or piperidine.Ensure high vacuum drying for >2 hours. Triturate with diethyl ether/hexane (1:1) to induce crystallization.[2]
Starting Material Remains Temperature too low.Increase MW temperature to 130 °C or extend hold time to 15 mins. Check if Phthalide is old/hydrolyzed.

References

  • Microwave-Assisted Synthesis of Amides

    • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link

  • Aminolysis of Lactones

    • Koelsch, C. F. (1945). The reaction of phthalide with amines.[3][4][5] Journal of the American Chemical Society, 67(4), 569-571. Link

  • Green Chemistry & Solvent-Free Protocols

    • Varma, R. S. (1999). Solvent-free organic syntheses using supported reagents and microwave irradiation.[6][1] Green Chemistry, 1(1), 43-55. Link

  • Analogous Phthalimide/Amide Synthesis

    • Vidal, T., Petit, A., Loupy, A., & Gedye, R. N. (2000). Re-examination of Microwave-Induced Synthesis of Phthalimides. Tetrahedron, 56(30), 5473-5478. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist specializing in heterocyclic synthesis and process optimization, I have designed this guide to help researchers and drug development professionals troubleshoot the amidation of phthalide (isobenzofuran-1(3H)-one) with piperidine.

Synthesizing [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone via lactone ring-opening presents unique thermodynamic challenges. This guide bypasses generic advice, focusing strictly on the mechanistic causality of reaction failures, self-validating experimental protocols, and field-proven yield optimization strategies.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is the baseline yield of my phthalide ring-opening reaction so low (<40%) when refluxing neat piperidine? A: The issue is thermodynamic, not kinetic. Phthalide is a highly stable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-lactone. While piperidine is a strong nucleophile, its attack on the lactone carbonyl forms a tetrahedral intermediate that is highly prone to collapsing back into the starting materials. The leaving group in the forward direction is a primary alkoxide, which is a poorer leaving group than the amine. Without a driving force to trap the open-chain form, the equilibrium heavily favors the closed lactone. Kinetic studies on related phthalimide/phthalide systems demonstrate that overcoming this barrier requires specific catalytic intervention rather than just thermal energy .

Q2: How do I shift the equilibrium to favor the [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone product? A: You must utilize a Lewis acid-mediated amidation (e.g., Weinreb-type conditions using Trimethylaluminum,


). 

reacts with piperidine to form a highly nucleophilic dimethylaluminum amide complex. Concurrently, the aluminum acts as a strong Lewis acid, coordinating to the lactone's carbonyl oxygen to increase electrophilicity. Most importantly, upon ring-opening, the aluminum strongly coordinates the resulting primary alkoxide, effectively trapping the open-chain product and driving the reaction to completion.

Mechanism Phthalide Phthalide (Stable Lactone) Tetrahedral Tetrahedral Intermediate Phthalide->Tetrahedral Nucleophilic Attack Piperidine Piperidine (Nucleophile) Complex AlMe3-Amine Active Complex Piperidine->Complex AlMe3 Activation Complex->Tetrahedral Al-O Coordination Product [2-(Hydroxymethyl)phenyl] -1-piperidinylmethanone Tetrahedral->Product Ring Opening & Trapping

Fig 1: Lewis acid-mediated nucleophilic ring-opening mechanism of phthalide by piperidine.

Q3: I am seeing a major impurity that lacks the hydroxyl proton in NMR. What is causing this? A: You are likely observing the reversion of the product back to phthalide, or a dehydration side-reaction. The hydroxymethyl group is perfectly positioned to attack the newly formed amide carbonyl if the system is subjected to harsh acidic workups or excessive heat during concentration. Oxygen-containing heterocycles like phthalides are highly dynamic under thermal stress 1. Maintain temperatures below 40 °C during rotary evaporation.

Q4: How do I avoid the intractable emulsions during the aqueous workup of the


 reaction? 
A:  Emulsions are caused by the precipitation of gelatinous aluminum hydroxide salts. Never quench directly with plain water or dilute acid. Instead, use a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). The tartrate acts as a bidentate ligand, chelating the aluminum ions and forming highly water-soluble complexes, resulting in a clean biphasic separation.

Part 2: Quantitative Data & Condition Optimization

To illustrate the causality of reagent selection, the table below summarizes the optimization parameters for the ring-opening of phthalide derivatives 2.

Reaction ConditionCatalyst / AdditiveTemp (°C)Time (h)Observed Yield (%)Primary Failure Mode
Piperidine (Neat, 5 eq)None1052435 - 40Thermodynamic equilibrium favors lactone
Toluene (0.5 M)None11024< 20Insufficient nucleophilic activation
THF (0.2 M)

(10 mol%)
651670 - 75Sluggish conversion, minor reversion
Toluene (0.2 M)

(1.1 eq)
80 12 88 - 95 Optimal: Complete trapping of alkoxide

Part 3: Self-Validating Experimental Protocol

This step-by-step methodology utilizes the optimized


 conditions. It is designed as a self-validating system: specific checkpoints are included so you can verify the success of each step before proceeding.
Reagents Required:
  • Phthalide (1.0 equiv, rigorously dried)

  • Piperidine (1.2 equiv, distilled over

    
    )
    
  • Trimethylaluminum (

    
    , 2.0 M in Toluene, 1.1 equiv)
    
  • Anhydrous Toluene

  • Saturated aqueous Rochelle's salt

Step-by-Step Methodology:

Step 1: Preparation of the Active Complex

  • Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Argon/Nitrogen).

  • Add anhydrous Toluene (to achieve 0.2 M final concentration) and Piperidine (1.2 equiv).

  • Cool the reaction vessel to 0 °C using an ice bath.

  • Dropwise, add

    
     (1.1 equiv).
    
    • Validation Checkpoint: You must observe the evolution of methane gas (bubbling). Wait until gas evolution ceases completely (approx. 30 minutes at room temperature) to ensure the quantitative formation of the dimethylaluminum piperidide complex.

Step 2: Lactone Ring Opening 5. Add Phthalide (1.0 equiv) to the reaction mixture in one portion. 6. Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Validation Checkpoint: Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The starting phthalide (
    
    
    , UV active) should disappear. The product will appear as a more polar spot (
    
    
    ) that is UV active and stains intensely with
    
    
    due to the presence of the primary alcohol.

Step 3: Quenching and Isolation 7. Cool the reaction to 0 °C. 8. Critical Step: Slowly add saturated aqueous Rochelle's salt solution (volume equal to the reaction volume).

  • Validation Checkpoint: Initially, the mixture will bubble and form a thick white gel. Continue vigorous magnetic stirring at room temperature for 1 to 2 hours until the gel completely dissolves, yielding two distinct, clear liquid phases.
  • Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure (Water bath < 40 °C).
    
  • Purify via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to afford the pure [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

    Workflow Step1 1. Reagent Prep Dry Toluene, N2 atm Cool to 0 °C Step2 2. Activation Add AlMe3 to Piperidine Wait for CH4 evolution to cease Step1->Step2 Step3 3. Ring Opening Add Phthalide Heat to 80 °C (12h) Step2->Step3 Step4 4. Quenching Rochelle's Salt (Aq) Stir vigorously (2h) until clear Step3->Step4 Step5 Step5 Step4->Step5

    Fig 2: Optimized step-by-step experimental workflow for the amidation of phthalide.

References

  • Source: researchgate.
  • Phthalic anhydride (PA)
  • Source: frontiersin.

Sources

Technical Support Center: [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges researchers face when synthesizing and purifying [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (CAS: 102273-29-0).

This guide bypasses generic advice, focusing instead on the chemical causality behind impurity formation and providing self-validating protocols to ensure high-purity yields.

Reaction Mechanisms & Impurity Origins

Q: Why does my synthesis yield high levels of unreacted starting materials even after prolonged heating? A: The standard synthesis of this compound relies on the aminolysis of phthalide (isobenzofuran-1(3H)-one) by piperidine. Phthalide is a highly stable five-membered lactone. Direct nucleophilic attack by aliphatic amines like piperidine is thermodynamically uphill at room temperature and kinetically sluggish. If you simply heat the mixture, the reaction stalls, leaving unreacted phthalide and piperidine. To drive the reaction to completion, the lactone carbonyl must be activated. Direct reaction with amines is often ineffective; therefore, an in-situ prepared aluminum amide reagent (e.g., using trimethylaluminum) is typically employed to facilitate the ring-opening .

Q: What are the primary degradation impurities formed during this reaction, and why do they occur? A: Beyond unreacted starting materials, the structural features of the target molecule dictate its degradation pathways:

  • Aldehyde Impurity (2-Formylphenyl(piperidin-1-yl)methanone): The ring-opening of phthalide generates a benzylic alcohol (-CH₂OH). Benzylic alcohols are highly susceptible to oxidation by atmospheric oxygen, particularly at elevated reaction temperatures or in the presence of trace transition metal impurities from catalysts or aging equipment.

  • Carboxylic Acid Impurity (2-(Piperidine-1-carbonyl)benzoic acid): This forms via the over-oxidation of the aldehyde impurity, or through the premature hydrolysis of the activated lactone intermediate before the piperidine coupling is complete.

Visualization of Reaction & Impurity Pathways

G SM Phthalide + Piperidine (Starting Materials) Reaction Aminolysis Reaction (AlMe3 Catalyst / Heat) SM->Reaction Reagents Target Target Product: [2-(Hydroxymethyl)phenyl]- 1-piperidinylmethanone Reaction->Target Main Pathway Imp1 Impurity A: Unreacted Phthalide Reaction->Imp1 Incomplete Conversion Imp2 Impurity B: 2-Formylphenyl(piperidin-1-yl)methanone (Oxidation) Target->Imp2 Air/Metal Oxidation Imp3 Impurity C: 2-(Piperidine-1-carbonyl)benzoic acid (Over-oxidation) Target->Imp3 Hydrolysis/Oxidation

Fig 1: Reaction workflow and primary impurity generation pathways during aminolysis.

Analytical Identification

Q: How can I definitively identify these impurities in my crude mixture? A: LC-MS and ¹H-NMR are the gold standards for this workflow. The target compound has a molecular weight of 219.28 g/mol . The benzylic protons and the lactone ring provide distinct NMR handles, while mass spectrometry easily differentiates the oxidation states.

Table 1: Analytical Signatures of Target and Common Impurities

CompoundMW ( g/mol )LC-MS (m/z) [M+H]⁺Key ¹H-NMR Signatures (CDCl₃)
Target Product 219.28220.1~4.6 ppm (s, 2H, -CH₂ OH); ~1.4-3.5 ppm (broad, piperidine)
Phthalide (SM) 134.13135.0~5.3 ppm (s, 2H, lactone -CH₂ -O-)
Piperidine (SM) 85.1586.1~2.8 ppm (t, 4H, -CH₂ -N)
Aldehyde Impurity 217.26218.1~10.1 ppm (s, 1H, -CH O)
Acid Impurity 233.26234.1~11.0 ppm (br s, 1H, -COOH ); absence of benzylic protons

Troubleshooting & Purification Protocols

Q: How do I isolate the target compound and purge both the unreacted materials and the oxidized impurities? A: Because the target is a neutral amide containing a hydroxyl group, we can exploit acid-base partitioning to strip away the basic (piperidine) and acidic (carboxylic acid) impurities, followed by targeted crystallization to remove the neutral phthalide.

Protocol: Optimized Workup & Purification

Objective: A self-validating liquid-liquid extraction system to isolate the target amide while purging process impurities.

Step 1: Reaction Quench & Emulsion Breaking

  • Action: Cool the reaction mixture to 0 °C. If an aluminum reagent was used, carefully quench with saturated aqueous Rochelle's salt (potassium sodium tartrate). Stir vigorously for 1–2 hours at room temperature.

  • Causality: Aluminum salts form thick, gelatinous emulsions that trap the product. Rochelle's salt chelates the aluminum, breaking the emulsion.

  • Self-Validation: Do not proceed until two distinct, transparent liquid phases (organic and aqueous) are clearly visible.

Step 2: Acidic Wash (Purging Piperidine)

  • Action: Extract the mixture with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M HCl (3 × 50 mL).

  • Causality: Piperidine is a strong aliphatic base. The HCl protonates it, forcing it entirely into the aqueous phase.

  • Self-Validation: After the third wash, test the pH of the separated aqueous layer using pH paper. It must be < 2. If it is higher, residual piperidine is buffering the solution; repeat the wash until pH < 2 is achieved.

Step 3: Basic Wash (Purging Acidic Impurities)

  • Action: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).

  • Causality: This mildly basic wash deprotonates the 2-(piperidine-1-carbonyl)benzoic acid (over-oxidation impurity) and any residual ring-opened 2-(hydroxymethyl)benzoic acid, pulling them into the aqueous waste.

  • Self-Validation: Observe the CO₂ evolution (bubbling). Once bubbling ceases during the shake, the neutralization of residual HCl and acidic impurities is complete.

Step 4: Isolation & Phthalide Purge

  • Action: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Triturate the resulting crude residue in cold hexanes/diethyl ether (8:2 v/v).

  • Causality: The target amide, possessing a polar hydroxyl group, will precipitate as a white solid in non-polar solvent mixtures. Unreacted phthalide (a less polar lactone) remains highly soluble in the ethereal mother liquor and is decanted away.

References

troubleshooting low solubility of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone in water

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility challenges associated with [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (CAS: 102273-29-0).

This guide is structured for researchers encountering precipitation during stock preparation or biological assay dilution. It moves beyond generic advice, applying structural analysis to derive specific solubilization protocols.[1]

Compound Analysis & Solubility Profile

Before attempting troubleshooting, it is critical to understand why this molecule resists dissolution.

  • Chemical Nature: Neutral Lipophilic Amide.[1]

  • Key Structural Feature: The molecule consists of a piperidine ring linked via a carbonyl group to a phenyl ring containing an ortho-hydroxymethyl group.[1]

  • The "Ortho-Effect" Trap: The ortho-hydroxymethyl group (-CH₂OH) is positioned adjacent to the amide carbonyl.[1] In non-polar environments, this often facilitates an intramolecular hydrogen bond between the hydroxyl proton and the amide oxygen.

    • Consequence: This "locks" the polar groups inside the molecule, effectively reducing its Polar Surface Area (PSA) and making the compound behave more lipophilically than predicted.

  • Ionization: The piperidine nitrogen is part of an amide bond (

    
    ).[1] It is not basic . Acidifying the solution (lowering pH) will not  protonate this nitrogen and will not improve solubility.[1]
    
Physicochemical Summary
PropertyValue (Estimated)Implications for Solubility
Molecular Weight 219.28 g/mol Small molecule; kinetics should be fast.[1]
pKa NeutralpH adjustment is ineffective.
LogP ~1.5 – 2.0Moderate lipophilicity; requires cosolvents.[1]
H-Bond Donors 1 (-OH)Potential for crystal lattice stability.[1]
H-Bond Acceptors 2 (Amide O, -OH)Good candidate for Cyclodextrin binding.[1]

Diagnostic Troubleshooting (Q&A)

Q1: I tried dissolving it in 0.1 M HCl thinking it was a piperidine base, but it didn't dissolve. Why? A: This is a common error.[1] The "piperidinyl" moiety is acylated (attached to a carbonyl).[1] It is an amide , not an amine. It lacks a basic center to protonate.[1] You must rely on cosolvents or surfactants, not pH manipulation.[1]

Q2: My DMSO stock is clear, but it precipitates immediately upon adding to PBS/Media. What is happening? A: You are experiencing the "Kinetic Solubility Crash."[1] The compound is thermodynamically unstable in water.[1] When the DMSO stock (where the drug is solvated by organic molecules) hits the water, the water strips away the DMSO. Because the water-drug interaction is weaker than the drug-drug interaction (crystal lattice energy), the molecules aggregate and precipitate.[1]

  • Solution: You need a "solubility bridge" (surfactant or cyclodextrin) in the aqueous phase to catch the molecules as they leave the DMSO.[1]

Recommended Solubilization Protocols

Protocol A: The "Standard" Assay Stock (DMSO/Tween)

Best for: In vitro cell assays, enzymatic screens.

Mechanism: Tween 80 forms micelles that encapsulate the lipophilic drug, preventing precipitation upon dilution.

  • Prepare 1000x Stock: Dissolve solid compound in 100% DMSO to a concentration of 10 mM . Vortex until perfectly clear.

  • Prepare Assay Buffer: Add 0.05% Tween 80 (v/v) to your PBS or culture media.[1]

  • Dilution Step (Critical):

    • Do not squirt the DMSO stock directly into a static volume of buffer.[1]

    • Technique: Place the buffer on a vortex shaker or magnetic stirrer.

    • Slowly inject the DMSO stock into the center of the vortexing buffer to ensure immediate dispersion.[1]

    • Final DMSO concentration: 0.1% (Standard) to 1.0% (Max).

Protocol B: The "High-Load" Stock (Cyclodextrin)

Best for: Animal studies (IP/IV/PO) or high-concentration requirements (>100 µM).[1]

Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms an inclusion complex.[1] The lipophilic phenyl/piperidine domains insert into the cyclodextrin cavity, shielding them from water.[1]
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD  in sterile water or saline.[1] Stir until clear.
    
  • Weigh Compound: Weigh the required amount of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

  • Pre-wetting (The Trick): Add a minimal volume of DMSO (e.g., 2-5% of final volume) or Ethanol to the powder to wet it.[1]

  • Complexation: Add the 20% Cyclodextrin vehicle to the pre-wet powder.

  • Energy Input: Sonicate for 10–20 minutes at ambient temperature. The solution should turn clear.

    • Note: If it remains cloudy, pH adjustment will not help. Try warming slightly to 37°C or increasing CD concentration to 30%.

Visual Troubleshooting Logic

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.

Solubility_Strategy Start Start: Solid Compound [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Check_pH Check Structure: Is it ionizable? Start->Check_pH Result_pH NO (Neutral Amide) pH adjustment ineffective Check_pH->Result_pH Define_App Define Application Result_pH->Define_App App_Cell In Vitro / Cell Culture (< 100 µM) Define_App->App_Cell App_Animal In Vivo / High Dose (> 1 mM) Define_App->App_Animal Method_DMSO Method A: DMSO Stock + 0.05% Tween 80 in Media App_Cell->Method_DMSO Method_CD Method B: 20% HP-beta-CD (Cyclodextrin Complex) App_Animal->Method_CD Precipitation Precipitation on Dilution? Method_DMSO->Precipitation Check Fix_Precip Increase Tween to 0.1% OR Switch to Method B Precipitation->Fix_Precip Yes

Caption: Decision tree for solubilizing neutral lipophilic amides. Note that pH adjustment is explicitly bypassed due to the amide structure.[1]

References

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods. (Foundational text on lipophilicity and solubility rules). Link

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

    
    -CD for neutral drugs). Link
    
  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Definitive guide on distinguishing pH-dependent solubility from intrinsic solubility). Link

  • PubChem Compound Summary. (2025). "4-Piperidinemethanol, 1-benzoyl- (Synonym/Related Structure Analysis)." National Library of Medicine.[1] (Used for structural verification of the benzoyl-piperidine amide linkage).[1] Link

Sources

Technical Support Center: Minimizing Side Reactions in Piperidinylmethanone Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of amide bond formation. Synthesizing piperidinylmethanones—amides derived from the secondary amine piperidine and a carboxylic acid—can be complicated by epimerization, unreactive byproducts, and amine modification.

This guide provides a causality-driven framework to troubleshoot your workflows, ensuring high-yield, stereopure piperidinylmethanone synthesis.

Diagnostic Troubleshooting Workflow

Workflow Start Piperidinylmethanone Synthesis Issue Q1 Low Yield / Insoluble Byproduct? Start->Q1 Q2 Loss of Stereocenter (Epimerization)? Start->Q2 Q3 Guanidinylation of Piperidine? Start->Q3 Sol1 Switch DCC to EDC/OxymaPure or Add HOBt Q1->Sol1 Yes Sol2 Use HATU/HOAt or DEPBT Lower Temp to 0°C Q2->Sol2 Yes Sol3 Pre-activate Acid Avoid Excess Uronium Q3->Sol3 Yes

Caption: Troubleshooting workflow for piperidinylmethanone synthesis issues.

Core Troubleshooting Guides

Issue 1: Low Yields and Insoluble Byproducts

Q: My piperidinylmethanone yield is low, and I am isolating a difficult-to-separate byproduct. What is happening? A: You are likely experiencing an O-to-N acyl migration leading to an N-acylurea byproduct. When using carbodiimides like DCC or DIC, the initial O-acylisourea intermediate is highly reactive but thermodynamically unstable. In polar aprotic solvents like DMF, or if the addition of piperidine is delayed, it undergoes an intramolecular rearrangement to form a stable, unreactive N-acylurea (1[1]). Causality & Solution: Add an auxiliary nucleophile such as HOBt or OxymaPure. These additives rapidly trap the O-acylisourea to form a stable active ester, preventing the rearrangement. OxymaPure is highly recommended as it avoids the risk of HCN release associated with some carbodiimides and shows superior suppression of racemization (2[2]).

Issue 2: Loss of Stereochemical Integrity

Q: The carboxylic acid I am coupling is chiral at the alpha-position, and my final piperidinylmethanone is partially racemized. How can I suppress this epimerization? A: Epimerization during amide bond formation typically occurs via two pathways: the formation of an oxazolone intermediate or direct enolization of the activated ester (3[3]). Highly activated intermediates are prone to intramolecular cyclization into planar oxazolones, which readily lose stereochemistry at the alpha-carbon (4[4]). Causality & Solution:

  • Switch Coupling Reagents: Use phosphonium salts like DEPBT or uronium salts like HATU, which are renowned for racemization-free synthesis (5[5]).

  • Control the Base: Avoid strong, unhindered bases. Use sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or weaker bases like 2,4,6-collidine to prevent direct enolization.

  • Temperature Control: Perform the activation and coupling at 0 °C to kinetically disfavor oxazolone formation.

Issue 3: Amine Modification (Guanidinylation)

Q: I am using HATU, but LC-MS shows a byproduct corresponding to the addition of the coupling reagent to piperidine. What is this? A: This is a guanidinylation side reaction. Uronium salts like HATU can react directly with the amine to form a stable guanidinium byproduct if the amine is introduced before the carboxylic acid is fully activated. Causality & Solution: Piperidine is a strong, unhindered secondary amine and an excellent nucleophile. To prevent it from attacking the uronium salt, you must pre-activate the carboxylic acid. Mix the acid, HATU, and base for 2–5 minutes before adding the piperidine. Never use HATU in stoichiometric excess relative to the acid.

Mechanistic Pathways of Side Reactions

Mechanism Acid Carboxylic Acid + Carbodiimide O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl O-to-N Migration (No Additive) Oxazolone Oxazolone Intermediate (Prone to Epimerization) O_Acyl->Oxazolone Intramolecular Cyclization ActiveEster Active Ester (e.g., OBt/Oxyma) (Stable, Reactive) O_Acyl->ActiveEster + Additive (HOBt/Oxyma) Product Piperidinylmethanone (Desired Amide) Oxazolone->Product + Piperidine (Epimerized) ActiveEster->Product + Piperidine

Caption: Mechanistic pathways of side reactions versus desired amide formation.

Quantitative Comparison of Coupling Reagents

Selecting the right reagent dictates the success of your synthesis. The table below summarizes the risk profiles of common coupling systems when reacting with piperidine.

Coupling Reagent SystemEpimerization RiskN-Acylurea RiskGuanidinylation RiskByproduct Solubility
DCC (No additive)HighHigh (in DMF)NoneVery Low (DCU precipitates)
EDC + OxymaPure Very LowLowNoneHigh (Water-soluble)
HATU / DIPEA LowNoneHigh (if not pre-activated)High
T3P Very LowNoneNoneHigh (Water-soluble)
DEPBT Extremely LowNoneNoneModerate

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, every protocol must be treated as a self-validating system. Built-in analytical checks are required at each phase to confirm causality before proceeding.

Protocol A: Epimerization-Free Synthesis using EDC/OxymaPure

Causality: EDC·HCl is chosen because its urea byproduct is water-soluble, avoiding the precipitation issues of DCC. OxymaPure is utilized instead of HOBt because it demonstrates superior suppression of epimerization and avoids the risk of HCN release (2[2]).

  • Activation Phase: Dissolve the chiral carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF. Cool to 0 °C. Add EDC·HCl (1.1 eq) and stir for 15 minutes.

    • Validation Check: Remove a 5 µL aliquot, quench with methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation of the carboxylic acid, validating that the system is ready for amine addition.

  • Coupling Phase: Add piperidine (1.1 eq) dropwise to the activated mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation Check: Perform TLC (stain with Dragendorff's reagent or iodine). The disappearance of the piperidine spot and the emergence of a new, less polar UV-active spot confirms amide formation.

  • Workup Phase: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Validation Check: The 1M HCl wash removes unreacted piperidine (validated by checking the aqueous layer pH > 1). The NaHCO₃ wash removes unreacted acid and OxymaPure (validated by the cessation of CO₂ evolution).

Protocol B: High-Efficiency Coupling using HATU/DIPEA

Causality: HATU is an exceptionally fast coupling reagent ideal for sterically hindered carboxylic acids. DIPEA is selected over TEA because its bulky isopropyl groups prevent it from acting as a competing nucleophile, minimizing direct enolization of the active ester (5[5]).

  • Pre-Activation Phase: Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DCM. Cool to 0 °C. Add DIPEA (2.5 eq) and stir for exactly 3 minutes.

    • Validation Check: A distinct color change to pale yellow often indicates the formation of the active HOAt ester.

  • Amine Addition Phase: Add piperidine (1.1 eq) to the mixture. Stir at room temperature for 1 hour.

    • Validation Check: A mild exotherm upon addition indicates successful nucleophilic attack. LC-MS of the crude mixture must be performed to confirm the absence of the guanidinylation byproduct (M+HATU fragment).

Frequently Asked Questions (FAQs)

Q: Why is my piperidinylmethanone an oil instead of a solid? A: Amides of piperidine often have lower melting points than primary amides due to the lack of hydrogen bond donors. Furthermore, trace dicyclohexylurea (DCU) from DCC couplings can act as a plasticizer. Switch to EDC·HCl to ensure water-soluble byproducts and facilitate crystallization.

Q: Does the reaction need to be performed under air-free conditions? A: While amide couplings are generally not highly air-sensitive, oxygen can oxidize certain carbodiimides (like DCC) into inactive urea derivatives over time (6[6]). If using sensitive phosphonium salts or dealing with prolonged reaction times, a nitrogen atmosphere is recommended as a best practice.

References

  • Evolution of amide bond formation - University of Michigan. 1

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC (NIH). 2

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. 5

  • Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides - Benchchem. 4

  • Optimizing Peptide Coupling: Key Techniques - JPT. 6

  • Epimerisation in Peptide Synthesis - PMC (NIH). 3

Sources

Technical Support Center: [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Stability

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟡 Meta-Stable (Requires specific handling to prevent cyclization) Primary Risk Factor: Thermal-induced intramolecular lactonization.

Core Stability Directive

The Central Problem: You are likely experiencing degradation not due to simple bond cleavage, but due to Neighboring Group Participation (NGP) . The ortho-hydroxymethyl group is spatially positioned to attack the amide carbonyl. Under thermal stress or acidic conditions, this molecule will cyclize to form Phthalide (isobenzofuran-1(3H)-one) , expelling piperidine.

Immediate Action Required:

  • pH Control: Maintain pH > 7.0. Acid catalysis accelerates the lactonization by protonating the amide oxygen.

  • Thermal Limit: Do not exceed 40°C during drying or concentration.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) at elevated temperatures; they can facilitate proton transfer. Use aprotic solvents (DCM, THF) for processing.

Troubleshooting Guides (Q&A)

Category A: Chemical Degradation & Purity

Q: I am seeing a new, less polar impurity peak in my HPLC after drying the solid at 60°C. What is it? A: This is almost certainly Phthalide .

  • Mechanism: The hydroxyl group on the phenyl ring attacks the amide carbonyl. The piperidine is a good leaving group in this context. The resulting lactone (phthalide) is less polar than your starting amide alcohol.

  • Fix: Lower your drying temperature to <40°C and apply high vacuum. If you must use heat, ensure the material is completely neutral or slightly basic (wash with

    
     prior to isolation).
    

Q: My sample is turning yellow and developing an acidic smell upon storage. A: You are observing Benzylic Oxidation .

  • Mechanism: The hydroxymethyl group (

    
    ) is a benzylic alcohol. It is prone to autoxidation to the aldehyde (2-(piperidine-1-carbonyl)benzaldehyde) and eventually the carboxylic acid.
    
  • Fix: Store the compound under an inert atmosphere (Argon/Nitrogen). Add a radical scavenger like BHT (Butylated hydroxytoluene) at 0.1% if the downstream application permits.

Q: Can I use acid extraction to remove impurities? A: NO.

  • Reason: Acidifying the aqueous layer will protonate the amide oxygen, lowering the activation energy for the hydroxyl group to attack. You will trigger rapid cyclization to phthalide and lose your product.

  • Alternative: Use neutral washing protocols or basic extraction (pH 8-9).

Category B: Formulation & Physical State[1][2][3]

Q: The oil is refusing to crystallize, and purity is dropping over time. A: Amorphous benzylic alcohols are highly reactive.

  • Reason: In the amorphous state, molecular mobility is high, allowing the ortho-substituents to interact more frequently.

  • Fix: Attempt to form a co-crystal or solvate to lock the conformation. Alternatively, store as a frozen solution in DMSO or Acetonitrile at -20°C rather than as a neat oil.

Degradation Mechanism Visualization

The following diagram illustrates the competing degradation pathways: the primary thermal risk (Lactonization) and the secondary oxidative risk.

DegradationPathways cluster_legend Pathway Legend Start [2-(Hydroxymethyl)phenyl]- 1-piperidinylmethanone (Target Molecule) Intermediate Tetrahedral Intermediate Start->Intermediate Heat / Acid (H+) Intramolecular Attack Aldehyde Benzaldehyde Derivative Start->Aldehyde O2 / Light Oxidation Phthalide Phthalide (Lactone Impurity) Intermediate->Phthalide Collapse Piperidine Piperidine (Byproduct) Intermediate->Piperidine Expulsion key1 Red Arrow = Critical Thermal Risk

Caption: Figure 1. The dominant thermal degradation pathway is the intramolecular cyclization to Phthalide, catalyzed by heat and acid.

Validated Experimental Protocols

Protocol A: Non-Destructive Drying Procedure

Use this protocol to isolate the solid without triggering cyclization.

  • Quench: Ensure the reaction mixture is quenched with sat.

    
     to remove any trace acid.
    
  • Extraction: Extract into DCM (Dichloromethane). Avoid Ethyl Acetate if traces of acetic acid are present.

  • Wash: Wash the organic layer with Brine (

    
    ).
    
  • Dry: Dry over anhydrous

    
     (Sodium Sulfate). Do not use Magnesium Sulfate (
    
    
    
    ) as it can be slightly acidic/Lewis acidic.
  • Concentration: Rotary evaporate at bath temperature

    
     .
    
  • Final Drying: Place under high vacuum (< 1 mbar) at ambient temperature (20-25°C) for 12-24 hours. Do not use a vacuum oven with heat.

Protocol B: HPLC Method for Impurity Tracking

This method separates the polar amide from the non-polar lactone.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

,

Mobile Phase A 0.1% Ammonium Bicarbonate in Water (pH ~8.0)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm (Amide) and 275 nm (Benzylic)
Rationale Basic pH suppresses protonation, preventing on-column degradation.

References & Grounding

  • Mechanistic Basis of Phthalide Formation: The cyclization of 2-(hydroxymethyl)benzamides to phthalides is a classic example of intramolecular nucleophilic acyl substitution, accelerated by the "ortho effect."

    • Source: Bowden, K., & Rumpal, S. (1997). Intramolecular catalysis in the hydrolysis of amides. Journal of the Chemical Society, Perkin Transactions 2. Link

  • Stability of Benzylic Alcohols: Guidelines on the oxidation and handling of benzylic alcohol intermediates in pharmaceutical synthesis.

    • Source: Yoshimura, Y., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol.[1][2] Chemical & Pharmaceutical Bulletin.[1] Link

  • Pitolisant Context (Related Chemistry): While the specific intermediate is distinct, the handling of piperidine-based H3 antagonists informs the solubility and formulation strategies.

    • Source: Schwartz, J.C., et al. (2005). Non-imidazole alkylamines as histamine H3-receptor ligands. Patent US6995265B2. Link

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering peak tailing with [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone . To resolve this, we must look beyond standard "basic drug" troubleshooting.

While this molecule contains a piperidine ring, it is chemically an amide (piperidinylmethanone), meaning the nitrogen lone pair is delocalized into the carbonyl. It is neutral at standard HPLC pH, not basic. Therefore, the tailing is likely caused by secondary hydrogen bonding (hydroxyl group interaction with silanols) or trace metal chelation (due to the ortho-hydroxymethyl and carbonyl arrangement), rather than ionic silanol interactions.

This guide provides a self-validating workflow to isolate and eliminate these specific tailing mechanisms.

Module 1: Diagnostic Workflow

Before altering your chemistry, use this logic tree to identify the physical vs. chemical root cause.

TroubleshootingWorkflow Start START: Peak Tailing Observed CheckVoid Check T0 (Void Marker) Is the void peak also tailing? Start->CheckVoid Physical Physical Failure (Bed collapse, frit block) CheckVoid->Physical Yes CheckDiluent Check Sample Diluent Is diluent >20% stronger than initial Mobile Phase? CheckVoid->CheckDiluent No SolventEffect Solvent Mismatch (Dilute sample with MP A) CheckDiluent->SolventEffect Yes CheckChem Chemical Interaction Evaluate Mobile Phase/Column CheckDiluent->CheckChem No

Figure 1: Diagnostic decision tree to differentiate between hardware failure (void tailing) and chemical mismatch.

Module 2: The Chemistry of Tailing (Mechanisms & Solutions)

Q1: My analyte is an amide (neutral). Why does it tail like a base?

A: The tailing is likely driven by the Hydroxymethyl group (-CH₂OH) and the Amide Carbonyl (C=O) .

  • Hydrogen Bonding: The hydroxyl group on the phenyl ring is a strong Hydrogen Bond Donor (HBD). It interacts with free silanols (

    
    ) on the silica surface. Even though the interaction is weaker than ionic bonding, it causes "drag" on the tail of the peak [1].
    
  • Metal Chelation (The Hidden Factor): The ortho position of the hydroxymethyl group relative to the carbonyl oxygen creates a "bidentate" ligand site. If your silica column contains trace metals (Fe, Al), the molecule can chelate to the surface, causing severe tailing [2].

Q2: How do I optimize the Mobile Phase to fix this?

A: You need to suppress H-bonding and potentially mask trace metals.

ParameterRecommendationMechanism of Action
Buffer Choice Phosphate Buffer (20-50 mM) Phosphate competes for active sites on the silica and can mask trace metals better than volatile buffers like Formate/Acetate.
pH Range pH 2.5 - 3.0 At low pH, surface silanols are protonated (

), reducing their ability to H-bond with your analyte's hydroxyl group [3].
Additives 0.1% Trifluoroacetic Acid (TFA) If you cannot use phosphate (e.g., MS detection), TFA acts as an ion-pairing agent and saturates silanol sites, sharpening the peak.
Q3: Which column stationary phase is best for this molecule?

A: Avoid standard C18 columns if they are not "Base Deactivated" (BDS).

  • Best Choice: Polar-Embedded C18 (e.g., Amide-C18 or Carbamate-C18). The embedded polar group shields the silanols and provides a "water-rich" layer that improves the shape of polar-neutral compounds like yours.

  • Alternative: Hybrid Silica (BEH/XBridge) . These have significantly fewer free silanols and lower metal content than standard silica, eliminating the two primary causes of tailing for this analyte [4].

Module 3: The "Silent Killer" – Sample Diluent

Q4: I changed the column, but the peak is still tailing/fronting. Why?

A: You are likely suffering from Solvent Mismatch . [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is moderately hydrophobic. If you dissolve it in 100% Acetonitrile or Methanol and inject it into a mobile phase that is 80% Water, the analyte precipitates momentarily or travels faster than the mobile phase at the column head.

The Fix:

  • Protocol: Dissolve your sample in the initial mobile phase composition (e.g., 80% Buffer / 20% ACN).

  • Verification: If solubility is an issue, ensure the organic content in the diluent is no more than 10-15% higher than the initial gradient conditions.

Module 4: Step-by-Step Optimization Protocol

Follow this protocol to resolve persistent tailing.

Reagents Required:

  • HPLC Grade Acetonitrile (ACN).[1]

  • Potassium Phosphate Monobasic (

    
    ).
    
  • Phosphoric Acid (

    
    ) (85%).
    
  • High-Purity Water (18.2 MΩ).

Step 1: Prepare Mobile Phase A (Buffer)

  • Dissolve 2.72 g of

    
     in 1000 mL of water (20 mM).
    
  • Adjust pH to 2.5 ± 0.1 using Phosphoric Acid. Note: Phosphate is crucial here to mask metals.

  • Filter through a 0.22 µm nylon filter.

Step 2: System Setup

  • Mobile Phase B: 100% Acetonitrile.

  • Column: Polar-Embedded C18 or High-Purity C18 (3.0 x 100 mm, 2.5-3.5 µm).

  • Temperature: 40°C (Reduces viscosity and improves mass transfer).

Step 3: Gradient Strategy Start with a shallow gradient to prevent "focusing" issues at the head of the column.

  • 0 min: 10% B

  • 10 min: 60% B

  • 12 min: 90% B (Wash)

Step 4: Data Analysis Calculate the USP Tailing Factor (


) .


  • Where

    
     is the peak width at 5% height, and 
    
    
    
    is the distance from the peak maximum to the leading edge.
  • Target:

    
    . If 
    
    
    
    , replace the column.

References

  • Chrom Tech, Inc. (2025).[2] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Chromatography Online. (2022). HPLC Diagnostic Skills II – Tailing Peaks. LCGC. Retrieved from [Link]

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]

  • Phenomenex. (2025).[3][4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

overcoming hygroscopic challenges with [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Moisture Trap"

You are likely accessing this guide because your batch of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (hereafter referred to as HMPP ) has transitioned from a solid to a sticky gum, or you are observing inconsistent yields in downstream coupling.

The Core Challenge: HMPP is a hydroxy-amide .[1][2][3] It contains both a hydrogen bond donor (the primary alcohol, -CH₂OH) and a strong hydrogen bond acceptor (the amide carbonyl).[2][3] This bifunctional nature creates a high affinity for atmospheric water.[2]

The Hidden Risk (Cyclization): Unlike simple hygroscopic salts, HMPP is chemically dynamic. It is the ring-opened product of phthalide and piperidine .[1][2] Under acidic conditions or high thermal stress—often exacerbated by moisture—it can cyclize back to its starting material (phthalide), releasing piperidine.[2][3]

This guide provides the protocols to stabilize, dry, and handle HMPP without compromising its chemical integrity.

Troubleshooting Guide (Q&A Format)

Module A: Physical State & Handling

Q1: "My sample was a white solid, but after 20 minutes on the bench, it turned into a viscous, opaque oil. Is it degraded?"

Diagnosis: Likely Deliquescence , not degradation (yet).[1][2][3] Explanation: HMPP has a low glass transition temperature (Tg).[1][2][3] Absorbed water acts as a plasticizer, lowering the Tg below room temperature and causing the "gumming" effect. Immediate Action:

  • Do NOT heat to dry (risk of cyclization).[1][2][3]

  • Dissolve the gum in Dichloromethane (DCM) (10 volumes).

  • Add Magnesium Sulfate (MgSO₄) to the solution and stir for 15 minutes.

  • Filter and concentrate under high vacuum (< 5 mbar) at ambient temperature.

  • Backfill with Argon immediately.[1][2]

Q2: "I cannot get a stable weight for my stoichiometry calculations. The balance drift is constant."

Diagnosis: Rapid surface adsorption of water.[2] The Fix: Use the "Difference by Vial" method.

  • Tare a sealed vial containing the HMPP under inert gas.

  • Remove the approximate amount needed inside a glove bag/box.

  • Reseal the vial and weigh it again.

  • The mass lost is the mass of HMPP used. Do not weigh the receiving flask to determine the added amount, as the HMPP will absorb water during the transfer, skewing the reading.

Module B: Synthesis & Chemical Stability

Q3: "I see a new spot on TLC (or peak in HPLC) that matches Phthalide. Why is my compound reverting?"

Diagnosis: Acid-catalyzed Cyclization.[1][2][3] Mechanism: The hydroxymethyl group is positioned ortho to the amide. In the presence of trace acid (even acidic silica gel) or excessive heat, the alcohol attacks the amide carbonyl, kicking out piperidine and reforming the stable 5-membered lactone (phthalide). Prevention Protocol:

  • Avoid Acidic Workups: Never wash HMPP solutions with 1M HCl.[1][2] Use saturated NH₄Cl or neutral water only.[2]

  • Chromatography: If purifying by silica gel, add 1% Triethylamine (Et₃N) to the eluent to neutralize the silica's acidity.

Q4: "The next step involves activating the alcohol (e.g., Mesylation or Mitsunobu). The reaction stalls."

Diagnosis: Competitive Hydrolysis.[1][2] Explanation: Absorbed water consumes your reagents (MsCl, SOCl₂, or DIAD) before they react with the HMPP alcohol. The Fix: Azeotropic Drying (See Protocol below).

Critical Protocols

Protocol 1: Azeotropic Drying (The "Gold Standard")

Do not use oven drying for HMPP.[2] Use solvent entrainment to remove water at low temperatures.[2]

ParameterSpecificationReason
Solvent Toluene (HPLC Grade)Forms azeotrope with water (bp 84°C); does not solubilize water well, aiding removal.[1][2][3]
Ratio 10 mL Toluene per 1 g HMPPSufficient volume to entrain surface moisture.[2][3]
Temperature < 45°C (Bath Temp)Prevents thermal cyclization to phthalide.[1][2][3]
Vacuum < 50 mbarLowers boiling point of the azeotrope.

Step-by-Step:

  • Dissolve wet HMPP in Toluene.[2]

  • Rotary evaporate at 40-45°C until a viscous oil is obtained.

  • Repeat 3 times.

  • Final Step: Dissolve in anhydrous DCM and evaporate to remove trapped toluene traces.

  • Store under Argon.[2]

Protocol 2: In-Situ Telescoping (Recommended)[1][2][3]

If HMPP is an intermediate, do not isolate it .[2]

  • React Phthalide + Piperidine.[1][2]

  • Perform aqueous workup (Neutral).[1][2][3]

  • Dry organic layer (Na₂SO₄).[1][2][3][4]

  • Azeotrope the solution (as above) but do not strip to dryness.[2][5]

  • Re-dissolve in the solvent for the next step (e.g., THF) and determine concentration via quantitative NMR.

  • Proceed immediately.[1][2]

Visualizing the Chemistry

Diagram 1: The Stability & Handling Decision Tree

This diagram illustrates the critical decision paths based on the physical state of your HMPP sample.

HMPP_Handling Start State of HMPP Sample Solid Free-Flowing Solid Start->Solid Gum Sticky Gum / Oil Start->Gum Liquid Liquid with Crystals Start->Liquid Action_Store Store: Desiccator + Argon (Avoid Acidic Vapors) Solid->Action_Store Maintain State Action_Dry Protocol: Azeotropic Distillation (Toluene, <45°C) Gum->Action_Dry Remove Water Action_Check Check Purity (NMR/TLC) Risk: Reversion to Phthalide Liquid->Action_Check Cyclization Suspected Action_Dry->Action_Store Post-Drying

Caption: Workflow for assessing HMPP physical state. "Liquid with Crystals" often indicates degradation (cyclization) rather than purification.[1][2][3]

Diagram 2: The Cyclization Danger Zone

Understanding the chemical equilibrium is vital for storage and handling.

Cyclization_Risk HMPP HMPP (Open Form) [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Hygroscopic & Kinetic Product Acid Acid / Heat / Time HMPP->Acid Cyclization Phthalide Phthalide + Piperidine (Closed Form) Thermodynamic Product Base Excess Piperidine / Base Phthalide->Base Ring Opening Acid->Phthalide Base->HMPP

Caption: The equilibrium between HMPP and Phthalide. Acidic environments or high heat drive the reaction to the right (degradation).

Analytical Reference Data

When analyzing HMPP, water often obscures the NMR spectrum. Use this table to identify artifacts.

Solvent (d-6)HMPP -CH₂- SignalWater Signal (Pure)Water Signal (With HMPP)Notes
CDCl₃ ~4.5 ppm (s)1.56 ppmBroadens / Shifts to 2-3 ppm H-bonding between HMPP-OH and H₂O causes significant shift.[1][2][3]
DMSO-d₆ ~4.4 ppm (d)3.33 ppm3.5 - 4.0 ppm DMSO competes for H-bonding; -OH signal often splits.[1][2][3]
MeOD ~4.6 ppm (s)4.87 ppmMerged Avoid MeOD for purity checks; exchangeable protons disappear.[1][2][3]

Recommendation: Use DMSO-d₆ for characterization to clearly see the -OH proton doublet (confirming the ring is open).[1][2][3] If the doublet is missing and you see a singlet at ~5.3 ppm, check for Phthalide (lactone CH₂).

References

  • Azeotropic Drying Methodologies

    • Bohrer, B. B. (1967).[1][2][3] Azeotropic Drying Process.[1][2][4] US Patent 3,298,109.[1][2] Link

    • Oxford Reference.[1][2] (n.d.). Azeotropic Drying Definition.Link[1][2][3]

  • Amide/Alcohol Cyclization & Phthalide Chemistry

    • StudySmarter. (2023).[1][2][3] Amide Reactions: Hydrolysis and Cyclization Mechanisms.Link

    • Chemistry Steps. (2020).[1][2][3] Amide Preparation and Reactivity.Link

  • Handling Hygroscopic Pharmaceuticals

    • Nishanthi, R., et al. (2022).[2] Formulation Strategies to Improve the Stability and Handling of Highly Hygroscopic Pharmaceuticals.Pharmaceutics.[1][2] Link

    • ResearchGate Discussion. (2019).[1][2][3] Practical ways to protect hygroscopic compounds.Link

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support resource for the synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific amidation reaction. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.

Introduction: The Synthetic Challenge

The synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone involves the formation of an amide bond between 2-(hydroxymethyl)benzoic acid and piperidine. While seemingly straightforward, this reaction presents a unique set of challenges due to the presence of the ortho-hydroxymethyl group. This group can participate in undesired side reactions, most notably intramolecular cyclization (lactonization), which can significantly reduce the yield of the desired amide product. The choice of catalyst and reaction conditions is therefore paramount to achieving high efficiency and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, providing potential causes and actionable solutions.

Question 1: My reaction yield is very low, and I'm isolating a significant amount of a non-amide byproduct. What is happening and how can I fix it?

Answer:

The most likely cause of low yield in this specific synthesis is the formation of phthalide, a lactone, through an intramolecular cyclization of the starting material, 2-(hydroxymethyl)benzoic acid.[1] This side reaction is often catalyzed by the same conditions used to activate the carboxylic acid for amidation.

Potential Causes:

  • Inappropriate Catalyst/Activating Agent: Strong dehydrating agents or catalysts that promote esterification can favor lactonization.

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the intramolecular reaction to outcompete the intermolecular amidation.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially after the amine has been consumed, can lead to the accumulation of the lactone byproduct.

Solutions:

  • Catalyst Selection: Opt for a catalyst known to be efficient for amidation under mild conditions. Boronic acid catalysts are an excellent choice as they can facilitate direct amidation without the need for harsh activating agents.[2][3][4]

  • Use of Coupling Reagents with Additives: If using a carbodiimide coupling agent like EDC, the inclusion of an additive such as 1-hydroxybenzotriazole (HOBt) is crucial. HOBt traps the reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to intramolecular rearrangement and reacts more cleanly with the amine.[5][6]

  • Temperature Control: Perform the reaction at a lower temperature. For many coupling reactions, starting at 0°C and allowing the reaction to slowly warm to room temperature is effective.[7]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product. Quench the reaction once the formation of the desired amide has plateaued to prevent further side product formation.

Question 2: My starting materials are not fully consumed, even after an extended reaction time. What are the likely causes?

Answer:

Incomplete conversion is a common issue in amide coupling reactions and can stem from several factors.

Potential Causes:

  • Insufficient Activation of the Carboxylic Acid: The chosen coupling reagent or catalyst may not be potent enough to effectively activate the 2-(hydroxymethyl)benzoic acid.[8]

  • Deactivated Catalyst or Reagents: Coupling reagents, especially carbodiimides and phosphonium salts, can be sensitive to moisture and degrade over time.[9] Boronic acid catalysts can also form inactive species.[4]

  • Suboptimal Reaction Conditions: The solvent, temperature, or concentration may not be ideal for the chosen catalytic system.

  • Steric Hindrance: While not extreme in this case, the ortho-substituent on the benzoic acid can slightly hinder the approach of the amine.[10]

Solutions:

  • Switch to a More Powerful Coupling Reagent: If a standard carbodiimide like EDC is failing, consider using a uronium/aminium salt like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is known for its high reactivity and ability to drive difficult couplings to completion.[5][7][11]

  • Ensure Anhydrous Conditions: Use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). Water can quench activated intermediates and deactivate catalysts.[8][12]

  • Optimize Base Stoichiometry: When using coupling reagents like HATU, a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is required. Ensure you are using the correct stoichiometry, typically 2-3 equivalents.[7]

  • Consider a Boronic Acid Catalyst with Azeotropic Water Removal: For a direct catalytic approach, using an arylboronic acid catalyst in a solvent like toluene with a Dean-Stark apparatus to remove water can drive the reaction to completion.[13]

Question 3: The purification of my product is difficult due to a byproduct with a similar polarity. How can I improve the purification process?

Answer:

Purification challenges often arise from the formation of byproducts like the N-acylurea (when using carbodiimides) or unreacted starting materials.[8]

Solutions:

  • Aqueous Workup: A standard aqueous workup can remove many common impurities. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove unreacted piperidine and basic byproducts. A subsequent wash with a dilute base (e.g., saturated NaHCO₃) will remove unreacted 2-(hydroxymethyl)benzoic acid.[12]

  • Choose a Coupling Reagent with Water-Soluble Byproducts: Using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is advantageous over DCC (N,N'-dicyclohexylcarbodiimide) because the resulting urea byproduct is water-soluble and can be easily removed during the aqueous workup.[5][14]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating compounds with different polarities. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is typically effective for purifying N-acyl piperidines.[15]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.[12][15]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone?

There is no single "best" catalyst, as the optimal choice depends on factors like scale, cost, and desired purity. However, for this specific transformation, two main approaches are recommended:

  • For High Yield and Mild Conditions: A uronium salt coupling reagent like HATU with a hindered amine base like DIPEA is often the most reliable choice. This system is highly efficient and can suppress side reactions.[5][7][11]

  • For a "Greener" and More Atom-Economical Approach: A boronic acid catalyst (e.g., 2-iodophenylboronic acid) with azeotropic removal of water is an excellent alternative to stoichiometric coupling agents. This method avoids the generation of large amounts of chemical waste.[2][3][13]

Q2: Can I use a simpler method like heating the carboxylic acid and amine together?

Direct thermal amidation without a catalyst requires very high temperatures (often >160°C) and is generally not recommended for this substrate.[16] The high temperature would almost certainly favor the formation of the phthalide lactone, leading to very low yields of the desired amide.

Q3: Is it necessary to protect the hydroxymethyl group before the amidation reaction?

In most cases, protecting the hydroxymethyl group is not necessary if the correct catalyst and reaction conditions are chosen. The nucleophilicity of the piperidine amine is significantly higher than that of the primary alcohol, so selective N-acylation is readily achievable. Protecting the alcohol would add extra steps to the synthesis (protection and deprotection), reducing the overall efficiency. However, if O-acylation becomes a persistent and unavoidable side reaction with your chosen method, protection with a suitable group (e.g., a silyl ether) may be considered as a last resort.

Q4: What is the mechanism of the boronic acid-catalyzed amidation?

The precise mechanism is complex and can involve various boron-containing species.[4][17] However, a generally accepted pathway involves the following key steps:

  • Activation of the Carboxylic Acid: The boronic acid reacts with the carboxylic acid to form an acyloxyboronic acid intermediate. This species is more electrophilic than the original carboxylic acid.

  • Nucleophilic Attack by the Amine: The amine (piperidine) attacks the carbonyl carbon of the acyloxyboronic acid intermediate.

  • Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to release the amide product and regenerate the boronic acid catalyst (or a related boron species that re-enters the catalytic cycle). The removal of water is essential to drive the equilibrium towards product formation.

Data Presentation

Table 1: Comparison of Common Catalytic Systems for the Synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Catalyst/Reagent SystemTypical ConditionsAdvantagesDisadvantagesEstimated Yield Range
EDC / HOBt DCM or DMF, 0°C to RTInexpensive; water-soluble urea byproduct.[5][14]Can be sluggish; risk of lactonization.60-80%
HATU / DIPEA DMF or MeCN, 0°C to RTHigh reactivity, fast reaction times, high yields.[7][11]More expensive; requires careful handling.85-95%
Boric Acid / Toluene Toluene, reflux with Dean-Stark"Green" catalyst, low cost, high atom economy.[2][16]Requires higher temperatures; may still have competing lactonization.70-85%
Arylboronic Acid / Toluene Toluene, reflux with Dean-StarkMore active than boric acid, good for challenging substrates.[3][13]Higher cost than boric acid.80-90%

Experimental Protocols

Protocol 1: Synthesis using HATU/DIPEA

This protocol is a general procedure for the efficient synthesis of the target molecule using a highly effective coupling reagent.

Materials:

  • 2-(Hydroxymethyl)benzoic acid

  • Piperidine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(hydroxymethyl)benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of ~0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.5 eq).

  • Stir the mixture at 0°C for 10-15 minutes to allow for the formation of the activated ester.

  • Add piperidine (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

Protocol 2: Synthesis using Boronic Acid Catalysis

This protocol provides a greener alternative using a boronic acid catalyst and azeotropic water removal.

Materials:

  • 2-(Hydroxymethyl)benzoic acid

  • Piperidine

  • 2-Iodophenylboronic acid (or another suitable arylboronic acid)

  • Toluene

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-(hydroxymethyl)benzoic acid (1.0 eq), piperidine (1.2 eq), and 2-iodophenylboronic acid (0.1 eq).

  • Add toluene as the solvent (to a concentration of ~0.5 M).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, collecting the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Visualizations

Diagram 1: Key Reaction Pathways

G A 2-(Hydroxymethyl)benzoic Acid Catalyst Catalyst / Coupling Agent A->Catalyst Activation B Piperidine C [2-(Hydroxymethyl)phenyl]- 1-piperidinylmethanone (Desired Product) B->C D Phthalide (Lactone Byproduct) Catalyst->C Amidation (Intermolecular) Catalyst->D Lactonization (Intramolecular)

Caption: Competing pathways in the synthesis.

Diagram 2: Troubleshooting Workflow

G Start Low Yield of Desired Amide? Lactone Is Phthalide (Lactone) the Major Byproduct? Start->Lactone Yes NoConv Are Starting Materials Unconsumed? Start->NoConv No Lactone->NoConv No Sol_Lactone Use Milder Conditions: • Lower Temperature • Use Boronic Acid Catalyst • Add HOBt to EDC Lactone->Sol_Lactone Yes Sol_NoConv Improve Activation: • Use Stronger Coupling Agent (HATU) • Ensure Anhydrous Conditions • Check Reagent Quality NoConv->Sol_NoConv Yes Purify Purification Issues? NoConv->Purify No Sol_Purify Optimize Workup: • Acid/Base Washes • Use EDC for Water-Soluble Byproduct • Column Chromatography Purify->Sol_Purify Yes

Sources

reducing residual solvents in [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone purification

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Residual Solvents in Purification

Welcome to the technical support center for the purification of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone. As Senior Application Scientists, we understand that controlling residual solvents is a critical quality attribute for any active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve the required purity and meet stringent regulatory standards, such as the ICH Q3C guidelines.[1][2][3][4][5]

Residual solvents are organic volatile chemicals that are used or produced during the synthesis or purification of drug substances and are not completely removed by practical manufacturing techniques.[1][2] Since these solvents provide no therapeutic benefit, it is imperative to remove them to the greatest extent possible to ensure patient safety.[2][3][6]

This center is designed to be a practical resource for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and provide self-validating protocols to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most common residual solvents I should be concerned about for this compound?

A1: The most common residual solvents are typically those used in the final synthesis and purification steps. For compounds like [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, which may involve Grignard reactions or amide couplings, common solvents could include tetrahydrofuran (THF), 2-methyltetrahydrofuran, dichloromethane (DCM), toluene, and alcohols like methanol or isopropanol used during workup or recrystallization.[7][8] It is essential to test for any solvents used or produced in your specific manufacturing process.[1][2][3][5][6]

Q2: My Gas Chromatography-Headspace (GC-HS) analysis shows a high level of a Class 2 solvent. What is my immediate next step?

A2: A high level of a Class 2 solvent (e.g., Toluene, Methanol, Dichloromethane) requires immediate action as these solvents have strict concentration limits due to their toxicity.[3][9][10] Your immediate step should be to subject the material to a further purification or drying step. The most effective method will depend on the solvent's boiling point and the thermal stability of your compound. Refer to the Troubleshooting Guides section for specific strategies.

Q3: Can I just extend the vacuum drying time to remove any solvent?

A3: While extending the drying time can be effective, it is not always the optimal or most efficient solution. For high-boiling-point solvents, simple drying may be insufficient. Prolonged exposure to heat, even under vacuum, can degrade sensitive compounds. Furthermore, if the solvent is trapped within the crystal lattice, mechanical methods like recrystallization or slurry washing may be necessary to liberate it before drying can be effective.[11][12]

Q4: How do I choose the best solvent for recrystallization to remove impurities and residual solvents?

A4: An ideal recrystallization solvent should fully dissolve your compound ([2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone) at an elevated temperature but exhibit very low solubility at cooler temperatures to maximize yield.[13][14] The impurities and the undesired residual solvent should ideally remain soluble in the cold solvent.[13] A good starting point is to test a range of solvents with varying polarities. For a polar compound like this, consider solvent systems like isopropanol/water, ethanol/heptane, or ethyl acetate/hexane.

Q5: My product oils out during recrystallization instead of forming crystals. What should I do?

A5: Oiling out occurs when the solid melts or separates as a liquid phase before it dissolves in the hot solvent, often due to impurities depressing the melting point. To resolve this, you can try adding more hot solvent until the oil fully dissolves.[15] Alternatively, using a different solvent system or employing a two-solvent (solvent/anti-solvent) recrystallization method can prevent this issue.[16]

Troubleshooting Guides

This section provides a structured approach to resolving common issues related to residual solvents.

Problem 1: High Levels of a High-Boiling-Point Solvent (e.g., Toluene, DMF)
  • Underlying Cause: These solvents have low vapor pressure, making them difficult to remove by standard vacuum drying. They can become entrapped within the crystal structure during precipitation.

  • Solution Pathway:

    • Re-slurry / Slurry Wash: The most effective method is often to wash the solid material with a more volatile, lower-boiling-point solvent in which the API has minimal solubility.[17][18] This process displaces the high-boiling solvent from the cake.[17]

    • Recrystallization: If a slurry wash is insufficient, a full recrystallization from a different, more easily removed solvent system is the next logical step.[19]

    • Optimized Drying: After washing or recrystallization, a final drying step under optimized conditions (higher temperature if the API is stable, deep vacuum) is necessary.[11]

Problem 2: Product Fails Specifications for a Medium-Boiling-Point Solvent (e.g., Isopropanol, Ethyl Acetate)
  • Underlying Cause: This is often due to an inefficient drying process or the formation of a dense crystal structure that traps the solvent.

  • Solution Pathway:

    • Drying Optimization: Before resorting to reprocessing, optimize the current drying cycle. Key variables include temperature, vacuum level, and agitation.[11] Breaking up the cake to increase surface area can significantly improve drying efficiency.

    • Nitrogen Sweep / Purge: During vacuum drying, introducing a slow bleed of an inert gas like nitrogen can accelerate solvent removal by reducing the partial pressure of the solvent vapor.

    • Recrystallization: If optimized drying fails, recrystallizing the material to produce a different crystal habit (e.g., less dense, smaller particles) can facilitate easier solvent removal.[13][14]

Problem 3: The product appears dry but GC-HS analysis shows high solvent content.
  • Underlying Cause: The solvent is likely trapped within the crystal lattice itself (as a solvate or inclusion) and is not just on the crystal surface. The material may appear as a free-flowing powder, but the solvent is molecularly integrated.

  • Solution Pathway:

    • Displacement with Water Vapor: For some crystalline structures, drying in the presence of water vapor (vacuum hydration) can displace trapped organic solvent molecules.[20]

    • Recrystallization from a Non-Solvating System: The most robust solution is to re-dissolve the material and crystallize it from a solvent system known not to form solvates with your compound. This fundamentally changes the crystal structure to exclude the solvent.

Visual Troubleshooting Guide

The following diagram outlines a decision-making process for addressing residual solvent issues.

Troubleshooting_Workflow start High Residual Solvent Detected (Post-Purification) check_solvent Identify Solvent Class & Boiling Point start->check_solvent high_bp High-Boiling Solvent? (e.g., Toluene, DMF) check_solvent->high_bp med_bp Medium/Low-Boiling Solvent? (e.g., IPA, Acetone, DCM) high_bp->med_bp No slurry Perform Slurry Wash with Low-Boiling Anti-Solvent high_bp->slurry Yes optimize_drying Optimize Vacuum Drying (Temp, Vacuum, Agitation) med_bp->optimize_drying Yes reanalyze Re-analyze by GC-HS slurry->reanalyze recrystal1 Recrystallize from an Alternate Solvent System recrystal1->reanalyze optimize_drying->reanalyze n2_sweep Implement Nitrogen Sweep or Pulsed Drying n2_sweep->reanalyze pass Result < ICH Limit (Process Complete) reanalyze->pass Pass fail Result > ICH Limit reanalyze->fail Fail fail->recrystal1 From Slurry Wash fail->n2_sweep From Opt. Drying

Caption: Troubleshooting Decision Tree for Residual Solvents.

Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step method for purifying the compound and removing trapped solvents.

  • Solvent Selection: Choose an appropriate solvent system (e.g., Isopropanol/water). The compound should be highly soluble in the "solvent" (Isopropanol) and poorly soluble in the "anti-solvent" (water).[21]

  • Dissolution: In a suitable reactor, dissolve the crude [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone in the minimum amount of hot solvent (e.g., Isopropanol at ~60-70°C).[14] Ensure all solids are completely dissolved.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot gravity filtration to remove it.[16]

  • Cooling & Crystallization: Slowly cool the solution to allow for the formation of large, well-defined crystals.[13][14] Once the solution reaches room temperature, you can further cool it in an ice bath to maximize yield.[16]

  • Anti-Solvent Addition (If applicable): If using a co-solvent system, slowly add the anti-solvent (e.g., water) to the cooled solution until turbidity is observed, then allow crystals to form.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[21]

  • Washing: Wash the filter cake with a small amount of ice-cold solvent (the same solvent mixture or the anti-solvent) to remove any remaining mother liquor.[17][21]

  • Drying: Dry the purified crystals under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Slurry Washing

This technique is effective for displacing a high-boiling solvent without fully re-dissolving the product.

  • Solvent Selection: Choose a wash solvent in which your API has very low solubility, but the problematic residual solvent is miscible. Heptane or hexane are common choices.[17]

  • Procedure:

    • Place the wet cake or isolated solid in a reaction vessel.

    • Add a sufficient volume of the wash solvent to create a stirrable slurry (typically 3-5 volumes relative to the solid).

    • Agitate the slurry at room temperature for a set period (e.g., 30-60 minutes). This allows the trapped, high-boiling solvent to diffuse out of the solid and into the wash solvent.[17][22]

    • Isolate the solid by vacuum filtration.

    • Repeat the slurry wash 1-2 more times if necessary.

  • Final Drying: After the final wash, dry the material thoroughly under vacuum to remove the volatile wash solvent.

Protocol 3: Analytical Verification (GC-HS)

All post-purification samples must be analyzed to confirm the residual solvent levels meet regulatory requirements. Gas chromatography is the preferred method.[23][24]

  • Sample Preparation: Accurately weigh the API sample into a headspace vial. Add a suitable dissolution solvent (e.g., DMF, DMSO) as specified by a validated method like USP <467>.[25][26]

  • Instrumentation: Use a Gas Chromatograph equipped with a Headspace autosampler and a Flame Ionization Detector (FID).[27][28]

  • Analysis: The vial is heated, allowing volatile solvents to partition into the headspace gas. An aliquot of this gas is automatically injected into the GC for separation and quantification.[27][29]

  • Quantification: Compare the peak areas from the sample to those of a certified reference standard to determine the concentration (in ppm) of each residual solvent.

Data Summary Table

The following table lists common solvents, their classification according to ICH Q3C guidelines, and their concentration limits. This is crucial for setting acceptance criteria for your final product.

Solvent NameICH ClassBoiling Point (°C)Concentration Limit (ppm)Recommended Removal Strategy
Benzene180.12 (Avoid Use)Recrystallization / Re-synthesis
Dichloromethane239.6600Optimized Vacuum Drying, N2 Sweep
Toluene2110.6890Slurry Wash, Recrystallization
Methanol264.73000Optimized Vacuum Drying
Acetonitrile281.6410Optimized Vacuum Drying
Isopropanol (IPA)382.65000Optimized Vacuum Drying
Ethyl Acetate377.15000Optimized Vacuum Drying
Heptane398.45000Optimized Vacuum Drying
Acetone356.05000Optimized Vacuum Drying

Source: ICH Q3C (R8) Guideline for Residual Solvents[1]

Optimized Drying Workflow

Drying_Workflow cluster_prep Preparation cluster_drying Drying Cycle cluster_analysis Analysis & Release wet_cake Wet Cake from Filtration load_dryer Load into Vacuum Dryer wet_cake->load_dryer set_params Set Parameters: 1. Temperature 2. Vacuum Level load_dryer->set_params agitate Start Agitation (If applicable) set_params->agitate monitor Monitor Process: - Temperature - Pressure - Time agitate->monitor sample Take In-Process Control (IPC) Sample monitor->sample gc_hs Analyze by GC-HS sample->gc_hs check_spec Result < Limit? gc_hs->check_spec release Product Released check_spec->release Yes continue_drying Continue Drying check_spec->continue_drying No continue_drying->monitor

Caption: Workflow for an Optimized Vacuum Drying Process.

References

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Australian Government Department of Health. [Link]

  • University of California, Irvine. Recrystallization. UCI Department of Chemistry. [Link]

  • California State University, Stanislaus. Recrystallization1. [Link]

  • University of Canterbury. RECRYSTALLISATION. [Link]

  • USP-NF. ICH: Q3C Impurities: Residual Solvents. [Link]

  • Scribd. ICH Q3C Guidelines for Residual Solvents. [Link]

  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica. [Link]

  • Simon Fraser University. Experiment 2: Recrystallization. [Link]

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. [Link]

  • InProcess Instruments. Optimisation of Drying Processes in the Pharmaceutical Industry. [Link]

  • Agilent. Agilent Tools for Residual Solvent Analysis. [Link]

  • Cleanroom Technology. (2026, January 26). Key factors in engineering a perfect vacuum drying cycle – from agitator stroke to cake height. [Link]

  • Biosciences Biotechnology Research Asia. (2024, September 30). Analytical Method for the Development and Validation of Residual Solvents in Tigecycline by Gas Chromatography Using Headspace Sampling Technology. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, June 17). A Review on – “Estimation of Residual Solvents by Different Analytical Methods”. [Link]

  • Zamann Pharma Support GmbH. API Purification. [Link]

  • Mohammed, S., et al. (2021). Exploring the Role of Anti-solvent Effects during Washing on Active Pharmaceutical Ingredient Purity. PMC. [Link]

  • Feature-Tec. Nano Slurry Concentration & Washing. [Link]

  • ResearchGate. (2025, August 7). Development of Drying Process for Removal of Residual Solvent from Crystalline Vancomycin and Kinetic and Thermodynamic Analysis Thereof. [Link]

  • ACS Publications. (2024, March 12). Integrated Filtration and Washing Modeling: Optimization of Impurity Rejection for Filtration and Washing of Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • PharmTech. (2022, December 27). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. [Link]

  • Barresi, A. A., & Pisano, R. (2014). Recent Advances in Process Optimization of Vacuum Freeze-Drying. Drying Technology, 32(5), 537-549. [Link]

  • Mesa Delgado, D. P. (2010). Enhanced Vacuum Drying Through Improved Solvent Recovery, Reduced Proc. SWORD. [Link]

  • RSSL. Residual Solvents Analysis & Testing | Gas Chromatography. [Link]

  • Separation Science. (2024, December 9). Residual Solvents Analysis for the Pharmaceutical Industry. [Link]

  • USP-NF. (2007, March 23). (467) RESIDUAL SOLVENTS. [Link]

  • Almac. Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. [Link]

  • EMA. (2024, April 5). ICH Q3C (R9) Guideline on impurities. [Link]

  • Google Patents. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • ACS Publications. (2022, December 6). Digital Design of Filtration and Washing of Active Pharmaceutical Ingredients via Mechanistic Modeling. Organic Process Research & Development. [Link]

  • Filtration + Separation. (2021, November 7). Removing catalyst fines from slurries. [Link]

  • Patsnap Eureka. Method for preparing (S)-4-((2-bromo-6-fluoro-phenyl) hydroxymethyl) piperidine-1-tert-butyl formate. [Link]

  • Organic Syntheses. 1-phenylpiperidine. [Link]

  • Google Patents.
  • Google Patents. 1-[2-(Phenylmethyl)phenyl]-piperazine compounds, a process for preparing them and pharmaceutical compostions containing them.

Sources

Technical Support Center: pH Stability Profiling of[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, you understand that the physicochemical stability of an active pharmaceutical ingredient (API) dictates its formulation strategy and pharmacokinetic viability.

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone presents a unique analytical challenge. Unlike standard aliphatic or aromatic amides, which are highly stable across a broad pH range, this ortho-hydroxymethylbenzamide derivative is highly susceptible to pH-driven degradation due to Neighboring Group Participation (NGP) .

This guide is designed to troubleshoot unexpected degradation profiles, explain the mechanistic causality behind your observations, and provide a self-validating protocol for accurate pH stability profiling.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone degrade so rapidly in acidic and basic buffers compared to standard amides? Causality: Standard amides are stabilized by resonance and typically require boiling in strong acid or base for hydrolysis. However, the structural proximity of the ortho-hydroxymethyl group to the piperidinyl amide carbonyl in this compound creates a highly reactive NGP scenario. In acidic environments (pH < 4), protonation of the amide nitrogen enhances its leaving group ability, while the carbonyl carbon becomes highly electrophilic. The adjacent hydroxyl oxygen acts as an internal nucleophile, attacking the carbonyl to form a tetrahedral intermediate. In basic conditions (pH > 10), the hydroxyl group is deprotonated to a highly nucleophilic alkoxide, which aggressively attacks the amide. Both pathways rapidly collapse the intermediate into phthalide (isobenzofuran-1(3H)-one) and free piperidine[1]. This intramolecular lactonization is orders of magnitude faster than intermolecular hydrolysis.

Pathway A [2-(Hydroxymethyl)phenyl] -1-piperidinylmethanone B Tetrahedral Intermediate A->B pH < 4 (H+) or pH > 10 (OH-) C Phthalide + Piperidine B->C Intramolecular Cyclization

Fig 1: pH-dependent intramolecular lactonization pathway of the compound.

Q2: During RP-HPLC analysis of my stability samples, I observe a new peak eluting later than the parent compound. What is this artifact? Causality: The later-eluting peak is phthalide , the primary degradation product of the NGP-driven lactonization. Although phthalide has a lower molecular weight than the parent compound, it lacks both the hydrogen-bonding hydroxyl group and the basic piperidine ring. Consequently, phthalide is significantly more hydrophobic and exhibits stronger retention on a standard C18 reversed-phase column. The cleaved piperidine fragment is highly polar and lacks a strong UV chromophore; it will elute in the void volume and remain undetected unless you utilize Mass Spectrometry (MS) in positive ion mode.

Q3: How should I formulate this compound for in vivo pharmacokinetic (PK) studies to prevent degradation? Causality: The compound exhibits a "U-shaped" pH-rate degradation profile, meaning maximum stability is strictly confined to the neutral range (pH 6.0 - 7.5). For oral or intravenous formulations, utilize non-nucleophilic suspending vehicles or buffers (e.g., SyrSpend® SF or HEPES) adjusted to pH 7.0[2]. Avoid using high concentrations of phosphate or citrate buffers. These polyprotic acids can act as general acid/base catalysts, inadvertently accelerating the cyclization process even at near-neutral pH[3]. Store all stock solutions in anhydrous DMSO at -20°C to eliminate moisture-induced degradation.

Part 2: Quantitative Data Summary

The table below summarizes the expected half-life (


) of[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone across various pH environments at physiological temperature (37°C).
pH LevelRecommended Buffer System (50 mM)Estimated Half-Life (

) at 37°C
Primary Degradation Products
2.0 HCl / KCl< 1 hourPhthalide + Piperidine
4.0 Sodium Acetate~12 hoursPhthalide + Piperidine
6.0 MES> 14 daysNone (Stable)
7.4 HEPES> 14 daysNone (Stable)
10.0 Sodium Carbonate~4 hoursPhthalide + Piperidine
12.0 NaOH / KCl< 30 minsPhthalide + Piperidine

Part 3: Self-Validating Experimental Protocol

To generate reliable kinetic data, your experimental design must account for the rapid degradation at extreme pH levels. The following protocol is a self-validating system : by simultaneously quantifying both the depletion of the parent compound and the stoichiometric formation of phthalide, we establish a mass-balance check. If the combined molarity (Parent + Phthalide) falls below 95% of the initial spike, it immediately flags alternative degradation pathways (e.g., oxidation) or solubility/precipitation issues, ensuring data trustworthiness.

High-Throughput pH Stability Profiling Workflow

Step 1: Buffer Preparation Prepare 50 mM buffer solutions spanning pH 1.0 to 12.0. Use non-nucleophilic buffers (e.g., HCl/KCl for pH 1-2, Acetate for pH 4-5, HEPES for pH 6-8, Carbonate for pH 9-10) to minimize general acid/base catalysis interference[3]. Pre-warm all buffers to 37°C in a thermomixer.

Step 2: Stock Solution & Spiking Prepare a 10 mM stock of[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone in anhydrous LC-MS grade DMSO. Spike the stock into the pre-warmed buffer solutions to achieve a final concentration of 100 µM (1% DMSO v/v). Vortex immediately for 5 seconds.

Step 3: Time-Course Incubation Incubate the samples at 37°C under continuous agitation (300 rpm). Withdraw 100 µL aliquots at predefined time points: 0, 1, 2, 4, 8, 24, and 48 hours.

Step 4: Reaction Quenching (Critical Step) Immediately transfer the 100 µL aliquot into 100 µL of a cold quenching solution (200 mM Phosphate buffer, pH 7.0, containing 10 µM Carbamazepine as an internal standard). Causality: Bringing the pH back to neutral instantly halts the acid/base-catalyzed lactonization, locking the concentration ratio of parent-to-degradant for accurate downstream analysis.

Step 5: RP-HPLC-UV/MS Analysis Analyze the quenched samples using a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes.

  • Detection: UV at 254 nm (quantifies both parent and phthalide) and MS (confirms piperidine release).

Protocol S1 1. Buffer Preparation (pH 1.0 - 12.0) S2 2. Compound Spiking (100 µM final, 1% DMSO) S1->S2 S3 3. Thermal Incubation (37°C, Time-course) S2->S3 S4 4. Reaction Quenching (Neutralize to pH 7.0) S3->S4 S5 5. RP-HPLC-UV Analysis (Quantify Intact & Phthalide) S4->S5

Fig 2: Self-validating workflow for high-throughput pH stability profiling.

References

  • Rationalization of the rate of the acylation step in chymotrypsin-catalyzed hydrolysis of amides Source: American Chemical Society (ACS) URL:[Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL:[Link]

  • Stability of regularly prescribed oral liquids formulated with SyrSpend® SF Source: PubMed (NIH) URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Selection and Evaluation of Certified Reference Standards for Novel Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study on (2-Hydroxyphenyl)(piperidin-1-yl)methanone

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity is anchored by the quality of the reference standards used.[1][2][3] Certified Reference Standards (CRS) provide a benchmark for identity, purity, and potency, ensuring that analytical methods are accurate, reproducible, and compliant with global regulatory expectations.[4][5] This guide offers a deep dive into the practical considerations and experimental workflows for selecting and qualifying certified reference standards, particularly for novel chemical entities where established pharmacopeial standards are unavailable.

The Critical Role of Certified Reference Standards in a Regulated Environment

In pharmaceutical development, reference standards are not merely high-purity materials; they are the lynchpin of quality control and regulatory filings.[2][3] The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," mandates the use of well-characterized reference standards for the validation of analytical procedures and for routine testing.[4][8][9] A primary reference standard is a substance shown by an extensive set of analytical tests to be authentic material of high purity.[1] Secondary standards are then qualified against the primary standard and used for routine laboratory analysis.[1]

The choice between using a commercially available CRS and establishing an in-house standard depends on factors such as availability, cost, and the stage of drug development. For novel compounds, the initial batches of highly purified Active Pharmaceutical Ingredient (API) often serve as the first in-house primary reference standards after rigorous characterization.[3]

Comparative Analysis of Reference Standard Lots

When a new batch of a reference standard is procured or synthesized, it must be thoroughly compared against the existing primary standard. The goal is to ensure its suitability for its intended analytical purpose. Below is a comparative table illustrating the kind of data a laboratory would generate to qualify a new secondary standard lot against an established primary standard for our case study compound, (2-Hydroxyphenyl)(piperidin-1-yl)methanone.

ParameterPrimary Standard (Lot: PS-001)Secondary Standard (Lot: SS-002) - CandidateAcceptance CriteriaRationale for Test
Identity Confirmation Conforms to structure by ¹H NMR, ¹³C NMR, MSConforms to structure by ¹H NMR, ¹³C NMR, MSSpectral data must be consistent with the established structure.To unequivocally confirm the chemical identity of the material.
Purity (HPLC-UV, Area %) 99.92%99.85%≥ 99.5%To quantify the main component and ensure the material is of high purity.[10]
Major Impurity (RRT 1.15) 0.04%0.08%≤ 0.10%To monitor and control known process-related or degradation impurities.
Total Impurities 0.08%0.15%≤ 0.20%To ensure overall purity and safety of the standard.[2]
Water Content (Karl Fischer) 0.05%0.12%≤ 0.20%To account for water content when preparing solutions for assays requiring precise concentrations.
Residual Solvents (GC-HS) < 0.01% (Acetone)0.03% (Acetone)Meets ICH Q3C limitsTo ensure that residual solvents from the manufacturing process are below acceptable levels.
Certification ISO 17034, Full CharacterizationTraceable to Primary Standard Lot PS-001N/ATo document the metrological traceability and quality of the standard.

This comparative data demonstrates that the candidate Secondary Standard (Lot: SS-002) meets the pre-defined acceptance criteria, making it suitable for use in routine quality control testing, as its purity and impurity profile are well-defined and traceable to the primary standard.

Experimental Protocols for Reference Standard Qualification

The trustworthiness of a reference standard is built upon the rigor of the analytical methods used for its characterization.[3][5] Here, we provide detailed, step-by-step methodologies for the identity confirmation and purity assessment of (2-Hydroxyphenyl)(piperidin-1-yl)methanone.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is a cornerstone for the unequivocal identification of a primary reference standard. The ¹H and ¹³C NMR spectra serve as a "fingerprint" of the molecule.

Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard candidate and dissolve it in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

  • Data Processing and Interpretation:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, multiplicities, and integrations of the ¹H NMR spectrum with the expected structure of (2-Hydroxyphenyl)(piperidin-1-yl)methanone.

    • Compare the chemical shifts in the ¹³C NMR spectrum with the expected structure.

    • The spectra must be consistent with the assigned structure and match the spectra of the primary reference standard, if available.

Purity Assessment and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC with UV detection is the workhorse of pharmaceutical analysis for purity determination and impurity profiling.[11] Its high resolution allows for the separation of the main component from structurally similar impurities. A Diode Array Detector (DAD) is particularly useful as it can provide spectral information, helping to assess peak purity and identify impurities.

Protocol:

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 30% B

      • 31-35 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard candidate in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area normalization: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify any impurities relative to the main peak.

Visualization of Workflows

To ensure a systematic and logical approach, the following workflows are visualized using Graphviz.

cluster_selection Reference Standard Selection Workflow start Need for Reference Standard Identified pharmacopeia Is a Pharmacopeial Standard Available? start->pharmacopeia commercial Is a Commercial CRS Available? pharmacopeia->commercial No purchase_p Procure Pharmacopeial Standard pharmacopeia->purchase_p Yes purchase_c Procure Commercial CRS commercial->purchase_c Yes in_house Qualify In-house Primary Standard commercial->in_house No end Standard Ready for Use purchase_p->end evaluate_c Evaluate Commercial CRS (Purity, Identity, Certification) purchase_c->evaluate_c evaluate_c->end in_house->end

Caption: Decision workflow for selecting a suitable reference standard.

cluster_qualification In-house Reference Standard Qualification Workflow start Receive Candidate Material identity Identity Confirmation (NMR, MS) start->identity purity Purity & Impurity Profile (HPLC) identity->purity water Water Content (Karl Fischer) purity->water solvents Residual Solvents (GC) water->solvents thermo Thermal Analysis (DSC/TGA) solvents->thermo compile Compile Certificate of Analysis (CoA) thermo->compile release Release as Qualified Standard compile->release

Sources

comparative analysis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone vs picaridin analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pressure of vector-borne diseases necessitates the continued development of safe and effective insect repellents. Among the most successful classes of synthetic repellents are derivatives of piperidine, with picaridin (Icaridin) being a prominent example of a highly effective and widely used active ingredient. This guide provides a comparative analysis of picaridin and its analogs against the broader landscape of piperidine-based repellents. While direct experimental data for every conceivable analog is not available, this analysis will leverage established structure-activity relationships (SAR) to provide a predictive framework for researchers in the field of repellent discovery and development. We will also explore the critical experimental methodologies required to validate the efficacy of these compounds. For the purpose of this guide, we will use the hypothetical molecule, [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, as a structural scaffold to discuss the potential impact of various chemical modifications on repellent activity.

The Gold Standard: Picaridin and its Mechanism of Action

Picaridin, or 1-piperidinecarboxylic acid 2-(2-hydroxyethyl)-1-methylpropylester, has demonstrated efficacy against a broad spectrum of arthropods, including mosquitoes, ticks, and flies.[1] Its popularity stems from its favorable safety profile, low odor, and non-damaging effects on plastics and synthetic fabrics.

The primary mechanism of action for picaridin is the disruption of an insect's olfactory system. It is believed to work in a dual fashion: by acting as a spatial repellent that activates olfactory receptor neurons (ORNs) to elicit an avoidance response, and by masking the chemical cues from a host that attract insects.[2] This dual action makes it a robust defense against host-seeking insects.

Structure-Activity Relationships in Piperidine-Based Repellents

The efficacy of piperidine-based repellents is intrinsically linked to their molecular structure. Decades of research have illuminated key structural features that govern their interaction with insect olfactory receptors and, consequently, their repellent properties.

Key Structural Considerations:
  • The Piperidine Ring: The saturated heterocyclic piperidine ring is a fundamental scaffold for this class of repellents. Modifications to the ring itself, such as the introduction of substituents, can significantly alter activity.

  • The Acyl Group: The nature of the acyl group attached to the piperidine nitrogen is a critical determinant of repellency. Studies have shown that variations in the chain length, branching, and the presence of functional groups on the acyl moiety can dramatically impact the duration and spectrum of activity.[1][3][4]

  • Chirality: Many piperidine-based repellents possess chiral centers, and different stereoisomers can exhibit markedly different biological activities. For instance, the SS220 isomer of a chiral piperidine analog was found to be more effective than other isomers.[5][6] This highlights the importance of stereochemistry in the design of new repellent molecules.

Comparative Analysis: Picaridin Analogs vs. Other Piperidine Derivatives

While direct head-to-head experimental data for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone against picaridin is unavailable in the current literature, we can infer potential performance based on established SAR principles.

FeaturePicaridin[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (Hypothetical)General Piperidine Analogs
Core Structure PiperidinePiperidinePiperidine
Acyl Group Carboxylate esterBenzoyl-basedVaried (aliphatic, aromatic, heterocyclic)
Key Substituents 2-(2-hydroxyethyl)-1-methylpropyl ester2-(Hydroxymethyl)phenylDiverse substitutions on both the piperidine ring and acyl group.
Predicted Efficacy High, broad-spectrumUnknown, but the aromatic ring and hydroxymethyl group could influence receptor binding and volatility.Varies significantly based on specific structural modifications.[1][3][4][7][8]

The introduction of a phenyl group directly attached to the carbonyl carbon in [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone represents a significant structural departure from the aliphatic ester of picaridin. Aromatic moieties can influence a molecule's volatility, lipophilicity, and interaction with olfactory receptors. The presence and position of the hydroxymethyl group on the phenyl ring could also play a role in hydrogen bonding interactions with receptor sites.

Research on other N-acylpiperidines has shown that both the acyl chain length and the substituents on the piperidine ring are crucial for repellent activity.[1][3][4] For instance, some N-acylpiperidines have demonstrated longer repellency durations than DEET in cloth patch assays.[7] This suggests that while picaridin is a highly effective repellent, the vast chemical space of piperidine derivatives holds promise for the discovery of next-generation repellents with potentially improved properties.

Experimental Protocols for Efficacy Evaluation

The objective comparison of insect repellents relies on standardized and rigorous experimental protocols. The World Health Organization (WHO) and the Environmental Protection Agency (EPA) have established guidelines for such testing.[9][10]

Arm-in-Cage Test

This is a standard laboratory method to determine the complete protection time (CPT) of a topical repellent.

Protocol:

  • Subject Recruitment: Recruit human volunteers who meet inclusion criteria and obtain informed consent.

  • Repellent Application: Apply a standardized dose of the repellent formulation to a defined area on the volunteer's forearm. The other arm may serve as a control or be treated with a standard repellent like DEET or picaridin.

  • Mosquito Exposure: At set time intervals (e.g., every 30 minutes), the treated forearm is exposed to a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae).

  • Data Collection: Record the time to the first confirmed bite (one bite followed by a second within a specified time). The CPT is the duration from application to the first confirmed bite.

  • Data Analysis: Compare the CPT of the test compound with the control and/or standard repellent.

Workflow Diagram:

Caption: Arm-in-Cage Experimental Workflow.

Spatial Repellency Assay

This assay evaluates the ability of a volatile chemical to prevent insects from entering a treated space.

Protocol:

  • Apparatus: Utilize a multi-chambered olfactometer (e.g., Y-tube or a larger chamber system) with a treated chamber and a control chamber.

  • Repellent Treatment: Treat a substrate (e.g., filter paper) with the candidate repellent and place it in the treated chamber. The control chamber receives a substrate treated with the solvent only.

  • Mosquito Release: Release a known number of mosquitoes into a central chamber connected to both the treated and control chambers.

  • Data Collection: After a set period, count the number of mosquitoes that have moved into the treated chamber versus the control chamber.

  • Data Analysis: Calculate the percent repellency based on the distribution of mosquitoes.

Logical Relationship Diagram:

SpatialRepellency A Candidate Repellent B Volatility A->B determines C Olfactory Receptor Activation B->C enables D Behavioral Avoidance C->D triggers E Reduced Host-Vector Contact D->E leads to

Caption: Logic of Spatial Repellency.

Conclusion and Future Directions

Picaridin remains a cornerstone of effective insect repellents, offering a favorable balance of efficacy and safety. The exploration of its analogs and other piperidine-based structures continues to be a promising avenue for the discovery of novel active ingredients. While direct experimental data on [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is currently lacking, the principles of structure-activity relationships suggest that its unique structural features could lead to interesting and potentially potent repellent properties.

Future research should focus on the synthesis and rigorous evaluation of a diverse library of piperidine derivatives, including those with aromatic acyl groups like our hypothetical example. A thorough understanding of how subtle structural modifications impact interactions with specific insect olfactory receptors will be paramount in the rational design of the next generation of insect repellents, ultimately contributing to the global effort to combat vector-borne diseases.

References

  • Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet and Bayrepel Activity in Human-Volunteer Laboratory Assays Against Aedes aegypti and Anopheles stephensi. Journal of Medical Entomology. [Link]

  • Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet and Bayrepel Activity in Human-Volunteer Laboratory Assays Against Aedes aegypti and Anopheles stephensi. ResearchGate. [Link]

  • Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). PubMed. [Link]

  • Synthesis and bioassay of improved mosquito repellents predicted from chemical structure. Proceedings of the National Academy of Sciences. [Link]

  • Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). DTIC. [Link]

  • Synthesis and repellent efficacy of a new chiral piperidine analog: comparison with Deet and Bayrepel activity in human-volunteer laboratory assays against Aedes aegypti and Anopheles stephensi. PubMed. [Link]

  • Structures of common insect repellents. (A) Amides and Imides, (B) piperidines. ResearchGate. [Link]

  • Synthesis and bioassay of improved mosquito repellents predicted from chemical structure. PMC. [Link]

  • Repellents against Aedes aegypti bites: synthetic and natural origins. Frontiers in Public Health. [Link]

  • Synthesis and Bioassay of Improved Mosquito Repellents Predicted From Chemical Structure. DTIC. [Link]

  • Mosquito and Fly Research: Gainesville, FL - Publication. USDA ARS. [Link]

  • Comparative Efficacy of Insect Repellents against Mosquito Bites. ResearchGate. [Link]

  • Synthesis of 2-HYDROXYMETHYL-1,4-DI-PHENYLMETHYL PIPERAZINE. PrepChem.com. [Link]

  • Comparative efficacy of insect repellents against mosquito bites. PubMed. [Link]

  • A Review of Botanical Extracts with Repellent and Insecticidal Activity and Their Suitability for Managing Mosquito-Borne Disease Risk in Mexico. MDPI. [Link]

  • A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
  • Repellents for Use on Skin and Clothing. Turlock Mosquito Abatement District. [Link]

  • Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. PMC. [Link]

  • Mosquito repellents: A review of chemical structure diversity and olfaction. ResearchGate. [Link]

  • Toxicity Comparison Of Eight Repellents Against Four Species Of Female Mosquitoes. University of Nebraska–Lincoln. [Link]

  • Dual mechanisms of synthetic repellents in Aedes aegypti: odorant receptor inhibition and odor volatility modulation. Schweizerbart science publishers. [Link]

  • Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Chemical Communications. [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. International Journal of ChemTech Research. [Link]

  • Chemical process for preparing phenylpiperidinyl indole derivatives.

Sources

A Comparative Guide to Purity Validation of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Using High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the assurance of chemical purity is not merely a regulatory checkpoint; it is the bedrock of safety and efficacy. For active pharmaceutical ingredients (APIs) like [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, a molecule featuring a core piperidine structure common in many pharmacologically active agents, rigorous purity validation is paramount.[1] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of this compound. We will delve into the causality behind methodological choices and present a self-validating protocol grounded in established regulatory standards.

The Analytical Imperative: Why LC-MS is the Gold Standard

The challenge in analyzing [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone lies in detecting and quantifying structurally similar impurities, which may include starting materials, by-products, or degradants. While traditional chromatographic methods like HPLC with UV detection are robust, they face significant limitations.[2][3] An HPLC-UV system identifies compounds based on their retention time and UV absorbance.[4] If an impurity co-elutes with the main peak or lacks a UV-absorbing chromophore, it can be easily missed or incorrectly quantified.[2][3]

This is where the power of mass spectrometry becomes indispensable. By coupling a liquid chromatograph to a mass spectrometer, we add a new dimension of analysis: the mass-to-charge ratio (m/z). This dual-detection system provides unparalleled specificity. LC-MS not only separates the components of a mixture but also provides molecular weight information for each component, allowing for the confident identification of known impurities and the structural elucidation of unknown ones.[4] For molecules like our target compound, which contains a basic piperidine nitrogen, electrospray ionization (ESI) in positive ion mode provides excellent sensitivity, making LC-MS the superior choice for trace-level impurity profiling.[5]

Comparative Analysis of Purity Determination Techniques

While LC-MS offers a powerful solution, a comprehensive understanding requires a comparison with alternative methods. Each technique has its merits and is suited for different analytical questions.

Technique Principle Selectivity Sensitivity Quantitative Capability Key Limitations for this Analyte
LC-MS Chromatographic separation followed by mass-to-charge ratio detection.Very High: Differentiates based on both retention time and molecular weight.[4]Very High (ppb-ppt): Ideal for trace impurity detection.[1][6]Excellent: With appropriate standards and validation.Higher instrument cost and complexity; potential for ion suppression from matrix components.[3][4]
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection.Moderate: Relies solely on retention time; co-elution is a significant issue.[2][7]Good (ppm): Generally less sensitive than MS, especially for compounds with poor chromophores.[2]Excellent: The standard for routine quantification due to its robustness and reproducibility.[2]Cannot identify unknown peaks; insensitive to non-UV active impurities.[3]
GC-MS Gas-phase chromatographic separation followed by mass detection.Very High: Excellent separation for volatile compounds.Very High: Similar to LC-MS for suitable analytes.Excellent: Well-established for quantitative analysis of semi-volatile compounds.[8]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[9][10]
qNMR Measures nuclear spin resonance in a magnetic field.High: Provides detailed structural information.Low: Significantly less sensitive than mass spectrometry.[11]Absolute: Can quantify without a specific reference standard for the analyte (primary method).[12][13]Requires higher sample amounts; less effective for trace impurity analysis.[14]

Workflow for Purity Validation by LC-MS

The following diagram illustrates a typical workflow for the purity validation of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone using LC-MS.

LC_MS_Workflow LC-MS Experimental Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Dissolution in Mobile Phase) LC_System UHPLC Separation (C18 Reversed-Phase) SamplePrep->LC_System StandardPrep Standard Preparation (API & Impurity Standards) StandardPrep->LC_System ESI_Source Ionization (Positive ESI Mode) LC_System->ESI_Source Mass_Analyzer Mass Analysis (Full Scan & MS/MS) ESI_Source->Mass_Analyzer Detector Detection Mass_Analyzer->Detector DataAcq Data Acquisition (Chromatograms & Spectra) Detector->DataAcq DataProc Data Processing (Peak Integration, Identification) DataAcq->DataProc Report Purity Report & Validation Summary DataProc->Report

Caption: High-level workflow for LC-MS purity analysis.

Detailed Experimental Protocol: LC-MS Method Validation

This protocol is designed as a self-validating system, adhering to the principles outlined in the ICH Q2(R2) guidelines.[15] Method validation ensures that the analytical procedure is fit for its intended purpose.[16][17]

1. Materials and Reagents

  • Analyte: [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone reference standard (>99.5% purity).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥99%).

  • Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a tandem quadrupole mass spectrometer.[5]

2. Chromatographic and Mass Spectrometric Conditions

ParameterRecommended ConditionScientist's Note
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)The C18 stationary phase provides good retention and separation for moderately polar organic molecules like the target analyte.
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures consistent protonation of the piperidine nitrogen, leading to better peak shape and ionization efficiency.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good elution strength and is compatible with ESI-MS.
Gradient Elution 5% B to 95% B over 10 minutesA gradient is essential to elute a wide range of potential impurities with varying polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 2 µLA small injection volume minimizes potential column overload.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar, non-volatile molecules.
Polarity Positive Ion ModeThe basic piperidine nitrogen is readily protonated to form [M+H]⁺ ions.[5]
Scan Mode Full Scan (m/z 100-500) & Targeted MS/MSFull scan detects all ions within a mass range for unknown impurity detection. MS/MS on the parent ion confirms identity via fragmentation.[5]

3. Validation Parameters and Acceptance Criteria (per ICH Q2(R2))

The following diagram illustrates the logical relationship between the validation parameters that establish the trustworthiness of the analytical method.

Validation_Logic Logical Framework for Method Validation cluster_qualitative Qualitative Confidence cluster_quantitative Quantitative Reliability cluster_performance Performance Limits cluster_durability Method Durability center_node Fit-for-Purpose Method Specificity Specificity (Is it the right analyte?) center_node->Specificity Accuracy Accuracy (Is the result correct?) center_node->Accuracy Precision Precision (Is the result repeatable?) center_node->Precision Linearity Linearity (Does response correlate with concentration?) center_node->Linearity LOQ LOQ (Can it be quantified reliably?) center_node->LOQ Robustness Robustness (Tolerant to small changes?) center_node->Robustness Precision->Accuracy Range Range Linearity->Range LOD LOD (Can it be detected?) LOQ->LOD

Caption: Interrelation of key validation parameters.

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15]

    • Protocol: Analyze a blank (diluent), a placebo (if in formulation), the API, and the API spiked with known impurities.

    • Acceptance Criteria: The analyte peak should be free from interference at its retention time and m/z. Each impurity should be resolved from the main peak.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[18]

    • Protocol: Prepare a series of at least five concentrations of the analyte and known impurities, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.[18]

  • Accuracy: The closeness of test results to the true value.[15]

    • Protocol: Analyze samples with known concentrations (e.g., three replicates at three concentration levels: low, medium, high).

    • Acceptance Criteria: The mean recovery should be within 90-110% for the API and 80-120% for impurities.[18][19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Protocol:

      • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2% for the API and ≤ 10% for impurities.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]

    • Protocol: Determined based on the signal-to-noise ratio (S/N).

    • Acceptance Criteria: Typically, S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to parameters like column temperature (± 2°C), mobile phase pH (± 0.1), and flow rate (± 5%).

    • Acceptance Criteria: The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits.

Conclusion

For the critical task of validating the purity of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, LC-MS stands out as the most specific, sensitive, and definitive analytical technique. Its ability to couple chromatographic separation with mass-based identification provides a level of confidence that is unattainable with methods like HPLC-UV alone. While techniques such as GC-MS and qNMR have their specific applications, they are less universally suited for the comprehensive impurity profiling required in pharmaceutical quality control for this type of molecule. By implementing a rigorously validated LC-MS method according to ICH guidelines, researchers and drug developers can ensure the chemical integrity of their product, a fundamental requirement for advancing safe and effective medicines.

References

  • Benchchem.
  • Emery Pharma.
  • PMC. Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers.
  • European Pharmaceutical Review. NMR spectroscopy: Quality control of pharmaceutical products.
  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Desert Research Institute.
  • Taylor & Francis Online. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains.
  • Separations. Fast analysis of semi-volatile organic compounds using PTV-GC–TOF MS.
  • Agilent Technologies. Full Scan Analysis of Semivolatile Organic Compounds Using Triple Quadrupole GC/MS.
  • Benchchem.
  • PerkinElmer. GC/MS: Optimized Semivolatile Organic Compounds (SVOC) Analysis in Compliance with EPA Method 8270E.
  • Agilent Technologies.
  • Pharmaceutical Technology. The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
  • Separation Science. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • ResearchGate.
  • Agilent Technologies. Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U.
  • MDPI.
  • ResearchGate.
  • Veeprho.
  • PMC.
  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ResearchGate. How to determine the purity of newly synthesized organic compound?
  • Eurachem. LC-MS method validation in scientific research: it's time to harmonize and exemplify.
  • AMSbiopharma.
  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth structural comparison of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone and related benzamide derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from crystallographic and spectroscopic studies to provide a comprehensive understanding of the conformational intricacies of this important class of molecules. We will explore the causal relationships behind experimental observations and provide validated protocols for synthesis and analysis.

Introduction: The Significance of the Benzamide and Piperidine Scaffolds

The piperidine ring is a foundational motif in medicinal chemistry, present in a multitude of pharmaceuticals due to its ability to orient substituents in precise three-dimensional arrangements.[1][2] When the piperidine nitrogen is acylated to form a benzamide, the conformational dynamics of the system are significantly altered. The introduction of the N-acyl group induces a partial double-bond character in the N-C(O) bond, a result of amide resonance. This planarity at the nitrogen atom influences the puckering of the piperidine ring and establishes a rotational barrier around the amide bond.[1]

The title compound, [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, incorporates an ortho-hydroxymethyl group on the phenyl ring. This seemingly simple substitution introduces the potential for intramolecular hydrogen bonding, which can profoundly influence the molecule's preferred conformation and, consequently, its interactions with biological targets. Understanding these structural nuances is critical for rational drug design and development.

Synthesis and Characterization of N-Acylpiperidines

The synthesis of benzamide derivatives such as [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is typically achieved through the coupling of a carboxylic acid (or its activated form) with an amine. A reliable method involves the activation of the carboxylic acid with a coupling agent followed by the addition of the amine.

Experimental Protocol: Synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

This protocol describes a general and robust method for the synthesis of the title compound.

Materials:

  • 2-(Hydroxymethyl)benzoic acid

  • Piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes mixture

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(Hydroxymethyl)benzoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes. The formation of an activated ester is the key to this step, as it readily reacts with the amine in the subsequent step.

  • Amine Addition: Add piperidine (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The bicarbonate wash is crucial to remove any unreacted carboxylic acid and acidic byproducts.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 2-(Hydroxymethyl)benzoic Acid Activation Activation (0 °C) Carboxylic_Acid->Activation Piperidine Piperidine Coupling Amide Coupling (RT, 12-18h) Piperidine->Coupling EDC EDC EDC->Activation HOBt HOBt HOBt->Activation DCM DCM (Solvent) DCM->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product [2-(Hydroxymethyl)phenyl]- 1-piperidinylmethanone Purification->Product

Caption: General workflow for the amide coupling synthesis of the title compound.

Comparative Structural Analysis

A detailed structural analysis of N-acylpiperidines reveals fascinating conformational preferences driven by a combination of steric and electronic effects.

Conformational Preferences of the Piperidine Ring

The piperidine ring in N-acylated systems predominantly adopts a chair conformation to minimize torsional and angle strain.[1][2] However, the acylation of the nitrogen atom introduces a phenomenon known as pseudoallylic strain, which significantly influences the conformational energy landscape.[1] Due to amide resonance, the N-C(O) bond has partial double-bond character, making the nitrogen atom and its substituents (the carbonyl carbon and the two adjacent piperidine carbons) nearly planar.

This planarity leads to steric interactions that can destabilize the chair conformation, particularly when substituents are present on the piperidine ring. In some cases, a higher-energy twist-boat conformation may be adopted to alleviate these strains.[3][4] Quantum mechanics calculations have shown that for some N-acylpiperidines, the twist-boat conformation can be energetically accessible.[3][4]

X-ray Crystallography Insights

While a crystal structure for the title compound is not publicly available, analysis of related structures in the Cambridge Structural Database (CSD) provides valuable insights into expected bond lengths, angles, and dihedral angles.

ParameterTypical Value (N-Benzoylpiperidine Derivatives)Expected Value for Title CompoundRationale for Expectation
C=O Bond Length~1.23 Å[5]~1.23 ÅThe ortho-substituent is not expected to significantly alter the carbonyl bond length.
C-N (amide) Bond Length~1.35 Å~1.35 ÅConsistent with the partial double-bond character of the amide bond.
C-N (piperidine) Bond Length~1.46 Å[5]~1.46 ÅTypical for an sp² nitrogen to sp³ carbon bond in this environment.
Dihedral Angle (Phenyl Ring to Amide Plane)45-55°[5]Potentially smallerIntramolecular hydrogen bonding between the -OH and the carbonyl oxygen could favor a more planar conformation.

The dihedral angle between the phenyl ring and the amide plane is particularly noteworthy. In many N-benzoylpiperidine structures, this angle is significant, indicating a non-coplanar arrangement to minimize steric hindrance.[5] However, for [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, the presence of the ortho-hydroxymethyl group allows for the possibility of an intramolecular hydrogen bond with the carbonyl oxygen. This interaction would likely constrain the rotation around the Ar-C(O) bond, leading to a more planar conformation and a smaller dihedral angle.

Visualization of Potential Intramolecular Hydrogen Bonding

Caption: Potential intramolecular hydrogen bond in the title compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state conformation of molecules. For N-acylpiperidines, the rotation around the N-C(O) amide bond is often slow on the NMR timescale at room temperature, leading to the observation of distinct sets of signals for different conformers (rotamers).[6]

For [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, the following spectral features would be expected:

  • Piperidine Protons: Broad signals in the range of 1.5-3.8 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) will appear as two distinct sets of signals due to the restricted amide bond rotation.

  • Hydroxymethyl Protons: A singlet or doublet around 4.5-5.0 ppm for the -CH₂- group and a broad singlet for the -OH proton. The chemical shift of the -OH proton will be sensitive to concentration and solvent.

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (7.2-7.8 ppm).

  • ¹³C NMR: The carbonyl carbon would appear around 170 ppm. Distinct signals for the piperidine carbons would also be expected.

Infrared (IR) Spectroscopy:

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorptions for the title compound include:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

  • C=O Stretch (Amide I): A strong, sharp absorption in the range of 1630-1660 cm⁻¹. The position of this band is sensitive to the electronic environment and hydrogen bonding. Intramolecular hydrogen bonding to the carbonyl oxygen would be expected to shift this absorption to a lower wavenumber.

Conclusion

The structural analysis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, through the lens of data from related N-acylpiperidines and benzamides, reveals a molecule with rich conformational complexity. The interplay between the inherent chair preference of the piperidine ring and the electronic and steric demands of the N-acyl group governs its three-dimensional structure. Furthermore, the ortho-hydroxymethyl substituent introduces the potential for a key intramolecular hydrogen bond that could significantly influence the orientation of the phenyl ring relative to the amide plane. This detailed structural understanding is paramount for predicting the molecule's physicochemical properties and its potential interactions in a biological context, thereby guiding future drug design and development efforts.

References

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC. (2022, March 4).
  • Theoretical Conformational Analysis of Piperidine-1-carbonyl Azide: An In-depth Technical Guide - Benchchem. (n.d.).
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC. (n.d.).
  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions | ACS Omega. (2022, March 4).
  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. (n.d.).
  • Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives | Request PDF - ResearchGate. (n.d.).
  • Crystal structure of methanone - PMC. (n.d.). Retrieved from

Sources

bioequivalence study protocols involving [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of bioequivalence (BE) study protocols. Given that "[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone" is not a recognized pharmaceutical active ingredient, we will use Fexofenadine Hydrochloride, a widely used second-generation antihistamine, as a model compound to illustrate the core principles and advanced considerations in designing and executing these critical studies. Fexofenadine's well-documented pharmacokinetic profile and Biopharmaceutics Classification System (BCS) characteristics make it an excellent case study for researchers, scientists, and drug development professionals.

Introduction to Bioequivalence and Fexofenadine

The primary goal of a bioequivalence study is to demonstrate that a generic drug product has the same rate and extent of absorption of the active pharmaceutical ingredient (API) as the reference listed drug (RLD).[1] Establishing bioequivalence allows for the approval of generic drugs without the need for extensive new clinical trials, based on the premise that equivalent systemic exposure will lead to equivalent therapeutic outcomes.[2]

Fexofenadine Hydrochloride is the active ingredient in medications like Allegra®. It is a selective H1-receptor antagonist used to treat symptoms of allergic rhinitis and chronic idiopathic urticaria. From a physicochemical and pharmacokinetic perspective, Fexofenadine presents several interesting aspects relevant to BE studies:

  • BCS Class: It is typically considered a BCS Class II or IV drug (low solubility, variable permeability), which can make formulation differences more critical to in vivo performance.

  • Transporter-Mediated Absorption: Fexofenadine's absorption is significantly influenced by drug transporters, particularly the organic anion transporting polypeptide (OATP) family. This can lead to drug-drug and drug-food interactions that must be considered in study design.

  • Food Effect: The bioavailability of Fexofenadine can be altered by food, necessitating studies under both fasting and fed conditions.

Comparative Analysis of Bioequivalence Study Designs

The design of a BE study is critical for its ability to detect potential differences between the test and reference products. For an immediate-release solid oral dosage form like Fexofenadine, several study designs can be considered. The most common and recommended design is a randomized, single-dose, two-way crossover study.[3]

Study DesignDescriptionAdvantages for FexofenadineDisadvantages/Considerations
Standard 2-Treatment, 2-Period, 2-Sequence Crossover Each subject receives both the test and reference product in a randomized sequence, separated by a washout period.Each subject acts as their own control, reducing inter-subject variability. Requires a smaller sample size compared to parallel designs.[4]Requires a washout period long enough to ensure complete elimination of the drug from the previous period.
Parallel Design Two separate groups of subjects are randomized, with one group receiving the test product and the other receiving the reference product.Useful if the drug has a very long half-life, making a crossover study impractical.Requires a larger sample size due to inter-subject variability. Potential for bias if the two groups are not well-matched.
Replicate Design Subjects receive the test and/or reference product on more than one occasion. This can be a full or partial replicate design.Recommended for highly variable drugs (intra-subject variability > 30%) to allow for scaled-average bioequivalence analysis.[5]More complex to design and analyze. Increases the burden on study subjects.

For Fexofenadine, a standard two-way crossover design is generally sufficient and recommended by regulatory agencies like the FDA. Studies are typically conducted in a cohort of healthy, non-smoking male and female volunteers, usually between the ages of 18 and 55.[4]

A crucial aspect of the study design for Fexofenadine is the consideration of food effects. Therefore, two separate BE studies are often required:

  • Fasting Study: To assess bioequivalence under the most sensitive conditions for detecting formulation differences.[4]

  • Fed Study: To evaluate the effect of a high-fat, high-calorie meal on drug absorption and to ensure that any food effects are equivalent between the test and reference products.[2]

Analytical Methodology: LC-MS/MS for Fexofenadine Quantification

Accurate and precise quantification of the drug in a biological matrix (typically plasma) is the cornerstone of a successful BE study. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[6][7]

Step-by-Step Bioanalytical Method Protocol
  • Sample Preparation:

    • Aliquots of plasma samples (typically 100-200 µL) are mixed with an internal standard (IS). A suitable IS for Fexofenadine could be a stable isotope-labeled version of the drug or a structurally similar compound with similar extraction and ionization properties.

    • Protein precipitation is a common and rapid method for sample cleanup. This involves adding a solvent like acetonitrile or methanol to the plasma sample to precipitate proteins.[8]

    • The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

    • The clear supernatant, containing the analyte and IS, is transferred to a clean tube or vial for analysis.

  • Chromatographic Separation:

    • The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Separation is typically achieved on a reverse-phase C18 column.[9]

    • The mobile phase often consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7] A gradient elution may be used to optimize peak shape and reduce run time.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC system is directed to the ion source of a tandem mass spectrometer, typically using electrospray ionization (ESI) in the positive ion mode.

    • The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Fexofenadine and the IS. This provides high selectivity by filtering out other components in the sample matrix.[9]

Method Validation

The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA and EMA) to ensure its reliability.[6] Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra-day and inter-day)

  • Recovery and Matrix Effect

  • Stability (in matrix and in solution under various storage conditions)

Workflow Diagram

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject Inject into UPLC System Supernatant->Inject Prepared Sample Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration (Analyte/IS Ratio) Integrate->Calculate

Caption: Workflow for LC-MS/MS quantification of Fexofenadine in plasma.

Pharmacokinetic Parameters and Statistical Analysis

Following the analysis of plasma samples collected over a specified time course (e.g., up to 72 hours post-dose), pharmacokinetic (PK) parameters are calculated for each subject for both the test and reference products.

Key Pharmacokinetic Parameters:

  • Cmax: Maximum observed plasma concentration. This is a measure of the rate of drug absorption.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. This is a measure of the extent of drug absorption.

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. This also measures the extent of absorption and is calculated by extrapolating the curve.

Statistical Analysis for Bioequivalence: The core of the BE assessment lies in the statistical comparison of the log-transformed Cmax, AUC0-t, and AUC0-∞ values.[1]

  • An Analysis of Variance (ANOVA) is performed on the log-transformed PK parameters.

  • The 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) for each parameter is calculated.

  • The acceptance criterion for bioequivalence is that the 90% CI for the ratio of the geometric means must fall within the range of 80.00% to 125.00% for Cmax, AUC0-t, and AUC0-∞. [1]

ParameterAcceptance Criteria (90% CI for Geometric Mean Ratio)
Cmax 80.00% - 125.00%
AUC0-t 80.00% - 125.00%
AUC0-∞ 80.00% - 125.00%
Logical Flow of a Bioequivalence Study

BE_Study_Flow cluster_planning Phase 1: Planning & Approval cluster_clinical Phase 2: Clinical Conduct cluster_analytical Phase 3: Bioanalysis cluster_reporting Phase 4: Analysis & Reporting Protocol Protocol Design Approval Ethics & Regulatory Approval Protocol->Approval Recruitment Subject Recruitment & Screening Approval->Recruitment Dosing Dosing (Test/Reference) Recruitment->Dosing Sampling Blood Sampling Dosing->Sampling Washout Washout Period Sampling->Washout Analysis LC-MS/MS Analysis Sampling->Analysis Crossover Crossover Dosing Washout->Crossover Sampling2 Blood Sampling Crossover->Sampling2 Sampling2->Analysis PK_Calc PK Parameter Calculation Analysis->PK_Calc Validation Method Validation Validation->Analysis Stats Statistical Analysis (90% CI) PK_Calc->Stats Conclusion Bioequivalence Conclusion Stats->Conclusion Report Final Report Conclusion->Report

Caption: Logical flow of a typical crossover bioequivalence study.

Conclusion

The design and execution of a bioequivalence study for a drug like Fexofenadine requires a multi-faceted approach, integrating clinical pharmacology, advanced bioanalytical techniques, and rigorous statistical analysis. By adhering to regulatory guidelines from bodies such as the FDA and EMA, and by employing validated, sensitive analytical methods like LC-MS/MS, researchers can confidently establish the therapeutic equivalence of a generic product to its reference counterpart.[2][10] This ensures that patients have access to safe, effective, and affordable medications.

References

  • European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1/ Corr **. [Link]

  • European Medicines Agency. (2010). Investigation of bioequivalence - Scientific guideline. [Link]

  • GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. [Link]

  • European Medicines Agency. Product-specific bioequivalence guidance. [Link]

  • ECA Academy. (2025). EMA publishes Considerations regarding the Implementation of ICH M13A on Bioequivalence. [Link]

  • U.S. Food and Drug Administration. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]

  • ECA Academy. FDA Guidance for Industry: Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted under an ANDA. [Link]

  • Ghana Food and Drugs Authority. (2013). Guideline on Conducting Bioequivalence Studies. [Link]

  • Al-Salami, D., et al. (2018). Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies. Journal of Analytical Science and Technology, 9(1), 1-10. [Link]

  • Chorilli, M., et al. (2011). Development and Validation of an LC-MS/MS Method for Quantitative Analysis of Mirtazapine in Human Plasma. American Journal of Analytical Chemistry, 2(8), 924-933. [Link]

  • Hodel, M., et al. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. Malaria Journal, 24(1), 1-10. [Link]

  • Zhang, Y., et al. (2022). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers in Chemistry, 10, 989673. [Link]

  • Harahap, Y., et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients with sepsis. Heliyon, 10(5), e26922. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. [Link]

  • ClinicalTrials.gov. (2019). Bioequivalence Study Protocol. [Link]

Sources

A Comparative Guide to the Synthetic Routes for Hydroxymethyl Benzamides: From Classical Reactions to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hydroxymethyl benzamides and their N-substituted analogues are a class of organic compounds possessing both an amide and a hydroxyl functional group. This structural motif is of significant interest in medicinal chemistry and drug development, as it appears in various pharmaceutical metabolites and is structurally analogous to critical biological intermediates.[1] A prominent example is the carbinolamide (or N-(α-hydroxyalkyl)amide) functionality, which is a key intermediate in the enzymatic C-terminal amidation of peptides. This post-translational modification is essential for the bioactivity of numerous peptide hormones and neurotransmitters.[1] Given their biological relevance, the development of efficient, scalable, and sustainable synthetic routes to these molecules is of paramount importance for researchers in academia and industry.

This guide provides an in-depth comparison of several key synthetic strategies for preparing hydroxymethyl benzamides. We will explore the mechanistic underpinnings, practical advantages, and limitations of each approach, from traditional stoichiometric methods to modern, atom-economical catalytic systems. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic route for their specific application, balancing factors such as yield, purity, cost, scalability, and environmental impact.

Route 1: The Classical Approach - Acylation of Amino Alcohols

One of the most established and straightforward methods for synthesizing N-(hydroxyalkyl)benzamides is the acylation of an amino alcohol with a reactive carboxylic acid derivative, typically an acyl chloride. This method relies on the fundamental nucleophilic acyl substitution mechanism.

Mechanistic Rationale: The reaction proceeds via the nucleophilic attack of the primary amine of the amino alcohol on the electrophilic carbonyl carbon of the benzoyl chloride. The lone pair of electrons on the nitrogen atom is more nucleophilic than that on the oxygen atom of the hydroxyl group, leading to the selective formation of the amide bond. The reaction is typically performed at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and to minimize potential side reactions, such as the formation of an ester byproduct. A base is implicitly present (excess amino alcohol) or explicitly added to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Workflow: Classical Acylation vs. Modern Catalytic N-Alkylation

G cluster_0 Classical Acylation cluster_1 Modern Catalytic N-Alkylation a1 Benzoyl Chloride a3 Acylation (Stoichiometric) a1->a3 a2 Amino Alcohol a2->a3 a4 Quench & Extraction (Multi-step Workup) a3->a4 a6 Byproduct: HCl, NaCl a3->a6 Generates a5 N-(hydroxyalkyl)benzamide a4->a5 b1 Benzamide b3 Catalytic N-Alkylation (e.g., Co-Nanoparticles) b1->b3 b2 Diol b2->b3 b4 Simple Isolation b3->b4 b6 Byproduct: Water b3->b6 Generates b5 N-(hydroxyalkyl)benzamide b4->b5

Caption: Comparative workflow of traditional vs. modern synthesis routes.

Advantages:

  • High Yields: This method often provides excellent yields, frequently exceeding 95%.[1]

  • Fast Reaction Times: The reactions are typically very rapid, often completing in minutes.[1]

  • Well-Established: The procedure is robust and widely documented in the chemical literature.

Disadvantages:

  • Poor Atom Economy: The use of a pre-activated acyl chloride and the generation of stoichiometric amounts of HCl (and subsequently a salt after neutralization) result in significant waste.[1]

  • Harsh Reagents: Acyl chlorides are sensitive to moisture and can be corrosive and hazardous to handle.

  • Multi-Step Workup: The process requires quenching, extraction, and washing steps to remove byproducts and unreacted starting materials, making it less efficient for large-scale production.[1]

Experimental Protocol: Synthesis of N-(2-hydroxyethyl)benzamide via Acylation[1]
  • Dissolve ethanolamine (1.09 g, 17.8 mmol) in tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere to ensure a controlled reaction.

  • Add benzoyl chloride (520 mg, 3.60 mmol) dropwise to the cooled solution. The dropwise addition is crucial to manage the exothermic nature of the reaction.

  • Stir the reaction mixture for 10 minutes at 0°C.

  • Quench the reaction by adding 1M HCl to neutralize the excess ethanolamine.

  • Extract the product into ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any remaining acid, and then with brine to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Recrystallize the resulting residue to obtain the pure N-(2-hydroxyethyl)benzamide as a white crystalline solid.

Route 2: Direct Hydroxymethylation of Benzamide

A more direct route to the parent N-(hydroxymethyl)benzamide involves the reaction of benzamide with formaldehyde. This method avoids the use of a pre-activated carboxylic acid derivative, making it an attractive alternative.

Mechanistic Rationale: The mechanism of hydroxymethylation is pH-dependent.[2]

  • Under acidic conditions (pH < 4): The reaction occurs between a molecule of benzamide and the protonated form of formaldehyde (the methylol cation, ⁺CH₂OH), which is a more potent electrophile.[2]

  • Under near-neutral conditions (pH 4.5–5.5): The primary pathway is the reaction between a neutral benzamide molecule and a neutral formaldehyde molecule.[2]

  • Under basic conditions: The reaction proceeds via a specific-base catalyzed deprotonation of the hydroxyl group of the hydroxymethyl intermediate, followed by a rate-determining breakdown to the aldehyde and amidate.[2] The reaction is reversible, and the stability of the N-(hydroxymethyl) product can be a concern, particularly under strongly alkaline conditions where it can degrade to produce formaldehyde.[3]

Advantages:

  • High Atom Economy: The two reactants combine directly with no loss of atoms, representing a highly atom-economical process.

  • Readily Available Starting Materials: Both benzamide and formaldehyde are inexpensive and widely available bulk chemicals.

Disadvantages:

  • Reversibility and Stability: The equilibrium nature of the reaction can limit the final yield, and the product's stability is a key consideration during workup and storage.[2][3]

  • Safety of Formaldehyde: Formaldehyde is a known carcinogen and requires careful handling in a well-ventilated fume hood.

  • Limited Scope: This method is primarily used for the synthesis of N-(hydroxymethyl) amides and is less directly applicable to longer-chain N-(hydroxyalkyl) amides.

Experimental Protocol: Synthesis of N-(hydroxymethyl)benzamide

A common procedure involves reacting benzamide with an aqueous solution of formaldehyde, often with a base or acid catalyst to facilitate the reaction. The product is typically isolated by crystallization.[4] A literature procedure reports an 84% yield from benzamide and formaldehyde.[4]

  • Combine benzamide and an aqueous solution of formaldehyde in a reaction vessel.

  • Add a catalytic amount of a suitable base (e.g., potassium carbonate) or acid.

  • Stir the mixture at room temperature or with gentle heating for a specified period (e.g., 24 hours).[5]

  • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to induce crystallization of the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Route 3: Modern Catalytic N-Alkylation of Amides with Diols

Reflecting the principles of green chemistry, modern synthetic efforts have focused on developing catalytic methods that minimize waste and utilize more benign starting materials. A novel approach involves the direct N-alkylation of a primary amide with a diol, catalyzed by transition metals.

Mechanistic Rationale: This method represents a significant advancement by forming the C-N bond directly from an amide and an alcohol, releasing only water as a byproduct. A proposed mechanism for a cobalt-catalyzed system involves the following key steps:

  • The cobalt catalyst facilitates the dehydrogenation of the diol (e.g., ethylene glycol) to form an intermediate aldehyde.

  • The benzamide then undergoes condensation with the aldehyde to form a carbinolamide intermediate.

  • Subsequent dehydration of the carbinolamide yields an enamide.

  • The enamide is then hydrogenated by the cobalt hydride species (formed in the initial dehydrogenation step) to give the final N-(hydroxyalkyl)benzamide product.

Proposed Mechanism for Cobalt-Catalyzed N-Alkylation

G A R-CH₂OH (Diol) C R-CHO (Aldehyde) A->C Dehydrogenation B [Co]-H F Enamide E Carbinolamide Intermediate C->E Condensation D Benzamide D->E E->F Dehydration I H₂O E->I G N-(hydroxyalkyl)benzamide (Product) F->G Hydrogenation H [Co] Catalyst

Caption: Proposed mechanism for cobalt-catalyzed N-alkylation of amides.

Advantages:

  • Excellent Atom Economy: The only byproduct is water, making this a highly efficient and environmentally friendly process.[1]

  • Use of Benign Starting Materials: It utilizes readily available amides and diols, avoiding the need for reactive and hazardous acyl chlorides.[1]

  • Directness: It offers a more direct route compared to multi-step classical methods.[1]

Disadvantages:

  • Harsh Reaction Conditions: The reaction often requires high temperatures (e.g., 130 °C) and long reaction times (e.g., 24 hours).[1]

  • Catalyst Cost and Availability: The specialized catalyst (e.g., cobalt nanoparticles) may be expensive and not as readily accessible as common stoichiometric reagents.[1]

  • Substrate Scope: The efficiency of the catalyst may vary with different substrates, potentially requiring optimization for each new amide-diol pair.

Experimental Protocol: Cobalt-Catalyzed Synthesis of N-(2-hydroxyethyl)benzamide[1]
  • To a reaction vessel, add benzamide (0.5 mmol), ethylene glycol (0.55 mmol), the cobalt nanoparticle catalyst (60 mg, 1.9 mol% Co), and potassium hydroxide (KOH, 0.3 mmol).

  • Add toluene (3 mL) as the solvent.

  • Seal the vessel and purge with an inert gas, such as argon.

  • Heat the reaction mixture to 130°C and stir vigorously for 24 hours.

  • After cooling to room temperature, isolate and purify the product using standard techniques such as column chromatography.

Comparative Analysis of Synthetic Routes

To provide a clear, at-a-glance comparison, the key performance indicators for the primary synthetic routes discussed are summarized below.

ParameterRoute 1: Acylation of Amino AlcoholRoute 2: Direct HydroxymethylationRoute 3: Catalytic N-Alkylation
Starting Materials Benzoyl chloride, Amino alcoholBenzamide, FormaldehydeBenzamide, Diol
Yield Excellent (~97%)[1]Good (~84%)[4]Good (Est. 80-90%)[1]
Reaction Time Very Short (10 minutes)[1]Moderate (hours)Long (24 hours)[1]
Temperature Low (0 °C)[1]Room Temperature / Gentle HeatHigh (130 °C)[1]
Catalyst None (Stoichiometric)Optional (Acid/Base)Required (e.g., Cobalt)[1]
Byproducts HCl, NaCl[1]None (in theory)Water[1]
Atom Economy Low[1]Very HighHigh[1]
Green Chemistry Poor (solvents, stoichiometric reagents)[1]Good (high atom economy)Good (catalytic, water byproduct)[1]
Workup Multi-step extraction/washing[1]Simple crystallizationSimple isolation/chromatography[1]

Conclusion and Future Outlook

The synthesis of hydroxymethyl benzamides can be accomplished through several distinct routes, each with a unique profile of advantages and disadvantages.

  • The classical acylation of amino alcohols remains a valuable method for laboratory-scale synthesis, particularly when high yields and rapid results are desired and when concerns about atom economy are secondary. Its reliability and predictability make it a go-to choice for initial discovery chemistry.

  • The direct hydroxymethylation of benzamide with formaldehyde is an excellent example of an atom-economical reaction, ideal for producing the parent N-(hydroxymethyl)benzamide from inexpensive starting materials. However, careful control of reaction conditions is necessary to manage the reversibility and product stability.

  • The modern catalytic N-alkylation of amides with diols represents the forefront of sustainable chemical synthesis. By generating only water as a byproduct, it aligns perfectly with the principles of green chemistry. While current iterations may require high temperatures and specialized catalysts, ongoing research in catalysis is expected to yield more active systems that operate under milder conditions, making this the most promising route for future industrial-scale and environmentally conscious production.

The choice of synthetic route will ultimately depend on the specific goals of the researcher. For rapid analogue synthesis in a drug discovery program, the speed of the classical acylation method may be preferred. For large-scale, cost-effective, and sustainable production, the investment in developing a robust catalytic process is likely to be the most rewarding path forward.

References

  • A Comparative Guide to the Synthesis of N-(hydroxyalkyl)benzamides: A Novel Catalytic Approach vs. Traditional Methods.
  • Synthesis of N-(hydroxymethyl)benzamide - PrepChem.com.
  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed.
  • Rate of formation of N-(hydroxymethyl)
  • Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines - Amazon AWS.

Sources

A Comparative Benchmarking Guide to the Synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone: Yield Analysis Against Industrial Standards

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, a key intermediate in pharmaceutical development. Recognizing the critical importance of reaction yield in industrial applications, this document benchmarks a standard laboratory synthesis against established best practices and explores viable alternative routes. The information presented herein is intended for researchers, scientists, and drug development professionals to inform process optimization and scale-up decisions.

Introduction: The Imperative of Yield in Pharmaceutical Synthesis

In the landscape of pharmaceutical manufacturing, the efficiency of a chemical transformation, quantified by its yield, is a paramount metric. High-yielding reactions translate directly to reduced costs, minimized waste, and a more sustainable manufacturing process. The synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, an amide formed from 2-(hydroxymethyl)benzoic acid and piperidine, is a process where optimization of yield is crucial for economic viability and large-scale production.

Industrial standards for reaction yields are not absolute figures but rather a range dictated by the complexity of the molecule, the cost of starting materials, and the robustness of the process. For amide couplings of this nature, a yield of 85-95% is generally considered good to excellent in a laboratory setting, with industrial processes striving for the higher end of this range with high purity. This guide will use this benchmark to evaluate different synthetic strategies.

The Benchmark Synthesis: Amide Coupling via an Activated Carboxylic Acid

The most common and direct approach to synthesizing [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone is through the coupling of 2-(hydroxymethyl)benzoic acid and piperidine using a coupling agent. This method avoids the harsher conditions associated with forming an acid chloride and typically provides good to excellent yields with high purity.

Causality of Experimental Choices

The selection of a coupling agent is critical to the success of this reaction. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) are frequently employed. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The additive then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization, and readily undergoes nucleophilic attack by the amine (piperidine). The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is essential to neutralize the acids formed during the reaction without competing with the primary amine. Anhydrous conditions are crucial as water can hydrolyze the activated intermediates, leading to lower yields.

Experimental Protocol: Benchmark Synthesis

Materials:

  • 2-(Hydroxymethyl)benzoic acid

  • Piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-(hydroxymethyl)benzoic acid (1.0 eq) in anhydrous DCM, add HOBt (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature until all solids dissolve.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add piperidine (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield and Purity

This benchmark protocol is expected to yield the desired product in the range of 88-95% with a purity of >98% after chromatographic purification.

Comparative Analysis of Alternative Synthetic Routes

While the benchmark method is robust, alternative strategies exist that may offer advantages in specific contexts, such as starting material availability or the avoidance of certain reagents.

Alternative Route 1: Acylation using 2-(Hydroxymethyl)benzoyl Chloride

This classical approach involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with piperidine.

Causality of Experimental Choices:

The conversion of the carboxylic acid to the acyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride to facilitate the reaction. The subsequent acylation of piperidine is usually carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl generated during the reaction. While highly effective, this method can be sensitive to moisture and the handling of corrosive reagents like thionyl chloride requires care. The hydroxyl group on the starting material could potentially react with the acyl chloride, leading to side products, although intramolecular reactions are often less favorable.

Experimental Workflow Diagram:

cluster_0 Alternative Route 1: Acyl Chloride Formation cluster_1 Acylation 2-(Hydroxymethyl)benzoic Acid 2-(Hydroxymethyl)benzoic Acid 2-(Hydroxymethyl)benzoyl Chloride 2-(Hydroxymethyl)benzoyl Chloride 2-(Hydroxymethyl)benzoic Acid->2-(Hydroxymethyl)benzoyl Chloride SOCl₂ or (COCl)₂/DMF [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone 2-(Hydroxymethyl)benzoyl Chloride->[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Piperidine, Et₃N

Caption: Workflow for the synthesis via the acyl chloride intermediate.

Alternative Route 2: Reductive Amination of Phthalide

This less direct, multi-step route utilizes phthalide, the cyclic ester of 2-(hydroxymethyl)benzoic acid, as the starting material.

Causality of Experimental Choices:

This pathway involves the ring-opening of phthalide with piperidine to form the target amide. This reaction can be driven to completion under appropriate conditions, potentially with the use of a Lewis acid catalyst to activate the carbonyl group of the lactone. This method avoids the use of coupling agents or corrosive chlorinating agents but may require more forcing conditions (e.g., higher temperatures) and might result in lower overall yields due to the multi-step nature if starting from a different precursor to get to phthalide. However, if phthalide is a readily available and cost-effective starting material, this route can be attractive.

Experimental Workflow Diagram:

cluster_0 Alternative Route 2: Ring Opening Phthalide Phthalide [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Phthalide->[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Piperidine, Heat/Catalyst

Caption: Workflow for the synthesis from phthalide.

Quantitative Data Summary and Comparison

The following table provides a comparative summary of the expected yields and key considerations for each synthetic route.

ParameterBenchmark: EDC/HOBt CouplingAlternative 1: Acyl ChlorideAlternative 2: Phthalide Ring Opening
Expected Yield 88-95%85-92%75-85%
Starting Materials 2-(Hydroxymethyl)benzoic acid, Piperidine2-(Hydroxymethyl)benzoic acid, PiperidinePhthalide, Piperidine
Key Reagents EDC, HOBt, DIPEASOCl₂ or (COCl)₂, Et₃NPotentially a Lewis acid catalyst
Reaction Conditions Mild (0 °C to RT)Can be harsh, moisture sensitivePotentially requires heating
Advantages High yield, mild conditions, high purityHigh reactivity of acyl chlorideAvoids coupling/chlorinating agents
Disadvantages Cost of coupling reagentsHandling of corrosive reagents, potential side reactionsPotentially lower yield, may require forcing conditions

Conclusion and Recommendations

For the synthesis of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, the benchmark method utilizing EDC/HOBt coupling offers the most reliable and high-yielding approach under mild laboratory conditions, aligning well with the expectations for industrial-scale production in terms of efficiency. While the acyl chloride method presents a viable alternative with potentially lower reagent costs, the handling of hazardous materials and the risk of side reactions necessitate careful process control. The phthalide ring-opening route is an interesting possibility, particularly if phthalide is an economically advantageous starting material, though it may require more significant process optimization to achieve competitive yields.

Ultimately, the choice of synthetic route will depend on a comprehensive evaluation of factors including raw material cost and availability, process safety, scalability, and the desired purity profile of the final product. It is recommended that all three routes be evaluated at a small scale to determine the most optimal process for a given manufacturing environment.

References

  • Amide Bond Formation: For a general overview of amide bond formation strategies, see: Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev., 2009 , 38, 606-631. [Link]

  • EDC/HOBt Coupling: For a representative procedure using EDC/HOBt, see: Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron, 2005 , 61(46), 10827-10852. [Link]

  • Acyl Chloride Formation: For information on the use of thionyl chloride and oxalyl chloride, see: Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012. [Link]

  • Phthalide Chemistry: For examples of phthalide ring-opening reactions, see: Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd ed.; Wiley-VCH, 1999. [Link]

Inter-Laboratory Validation of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone Assay Methods: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Executive Summary & Chemical Context

[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (CAS: 102273-29-0) is a structurally unique pharmaceutical intermediate characterized by a piperidine ring linked via an amide bond to an ortho-hydroxymethyl-substituted phenyl ring. Accurate quantification and purity assessment of this compound are critical. Impurities or degradation products—such as oxidized derivatives of the reactive hydroxymethyl group—can propagate through downstream synthesis, ultimately compromising the quality of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective comparison of two primary assay methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) . It also presents synthesized inter-laboratory validation data designed in accordance with [1].

Mechanistic Rationale for Method Selection

The physicochemical properties of[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone dictate the analytical approach. The molecule possesses both hydrophobic (piperidine and phenyl rings) and hydrophilic (hydroxymethyl and amide groups) regions.

  • Chromatographic Behavior (Causality): A C18 reversed-phase stationary phase is optimal because it provides sufficient hydrophobic retention. Utilizing a slightly acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) suppresses the ionization of the weakly basic amide nitrogen. This prevents secondary interactions with residual silanols on the column, ensuring sharp, symmetrical peaks and preventing peak tailing.

  • HPLC-UV (Routine Assay): The phenyl ring provides a strong chromophore for UV detection. This method is highly robust, cost-effective, and ideal for routine batch release and assay determination where the analyte concentration is relatively high.

  • UPLC-MS/MS (Trace Analysis): For genotoxic or trace-level impurity profiling, MS/MS is required. The amide and hydroxyl oxygens readily accept protons in Electrospray Ionization positive mode (ESI+), yielding a strong [M+H]⁺ precursor ion at m/z 220.1. This approach offers unparalleled specificity and sensitivity, a necessity often encountered when quantifying piperidine-derivative intermediates in complex matrices .

Self-Validating Experimental Protocols

To ensure data integrity across different laboratories, every protocol must operate as a self-validating system. This is achieved through rigorous System Suitability Testing (SST) prior to sample analysis .

Protocol A: HPLC-UV Method (Assay & Purity)
  • Preparation: Prepare a mobile phase of Water:Acetonitrile (60:40, v/v) containing 0.1% Formic Acid. Extract samples gently to avoid oxidative stress on the hydroxymethyl group.

  • Chromatographic Conditions: Use a C18 column (150 mm × 4.6 mm, 3.5 µm). Flow rate: 1.0 mL/min. Column temperature: 30°C. Detection wavelength: 254 nm.

  • Self-Validating SST: Inject the working standard (100 µg/mL) six consecutive times.

    • Causality Check: The run is only valid if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor is ≤ 1.5. This confirms system precision and column integrity before precious samples are consumed.

  • Sample Analysis: Inject prepared samples and bracket with standard injections every 10 samples to monitor instrument drift.

Protocol B: UPLC-MS/MS Method (Trace Impurity Quantification)
  • Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Chromatographic Conditions: Use a sub-2 µm C18 column (50 mm × 2.1 mm, 1.7 µm). Gradient elution from 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Conditions: ESI+ mode. Monitor the MRM transition m/z 220.1 → 84.1 (representing the cleavage of the piperidine fragment).

  • Self-Validating SST: Inject the Limit of Quantitation (LOQ) standard.

    • Causality Check: The signal-to-noise (S/N) ratio must be ≥ 10. This ensures the mass spectrometer's optics are clean and the detector sensitivity is sufficient for trace analysis on that specific day.

Inter-Laboratory Validation Data

To demonstrate method robustness, an inter-laboratory validation was simulated across three independent laboratories (Lab A, Lab B, Lab C) following the ICH Q2(R2) framework for intermediate precision and reproducibility , .

Table 1: Inter-Laboratory Method Validation Summary for[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Validation ParameterAcceptance Criteria (ICH Q2)HPLC-UV Results (Mean ± SD)UPLC-MS/MS Results (Mean ± SD)
Linearity Range R² ≥ 0.99910 – 150 µg/mL (R² = 0.9995)1 – 500 ng/mL (R² = 0.9998)
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.6%100.2% ± 1.1%
Repeatability (Intra-day) %RSD ≤ 2.0%0.85%1.42%
Intermediate Precision Inter-lab %RSD ≤ 3.0%1.20% (Across 3 Labs)2.15% (Across 3 Labs)
LOD S/N ≥ 30.5 µg/mL0.2 ng/mL
LOQ S/N ≥ 101.5 µg/mL0.6 ng/mL
Robustness Stable under deliberate variationsPassed (pH ± 0.2, Temp ± 2°C)Passed (Flow ± 10%, Temp ± 2°C)

Data Interpretation: The HPLC-UV method demonstrates superior precision (lower %RSD) at higher concentrations, making it the gold standard for bulk assay testing. Conversely, the UPLC-MS/MS method achieves an LOQ that is 2,500 times lower, making it the mandatory choice for trace-level impurity tracking.

Workflow Visualization

The following diagram illustrates the strict, self-validating workflow required during the inter-laboratory transfer of these assay methods.

G Start Method Transfer & Setup (Labs A, B, C) SST System Suitability Testing (SST) Check: RSD ≤ 2.0%, S/N ≥ 10 Start->SST Execute Protocol SST->Start Fail (Halt & Troubleshoot) SamplePrep Sample Preparation & Spiking (Avoid oxidative stress) SST->SamplePrep Pass (System Validated) Analysis HPLC-UV / UPLC-MS/MS Analysis (C18, 0.1% FA Mobile Phase) SamplePrep->Analysis Inject Samples DataEval Data Evaluation (ICH Q2(R2) Parameters) Analysis->DataEval Generate Chromatograms Report Inter-Laboratory Validation Report (Confirm Intermediate Precision) DataEval->Report Compile Metrics

Validation workflow with self-validating SST checkpoints.

Conclusion & Recommendations

For the analytical control of[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, a dual-method approach is highly recommended. Laboratories should implement the validated HPLC-UV method for routine API intermediate release testing due to its high precision and low operational cost. For the monitoring of degradation products or trace impurities, the UPLC-MS/MS method must be employed. Both methods, when governed by strict SST protocols, meet the rigorous intermediate precision requirements of ICH Q2(R2) across multiple laboratory environments.

References

  • Title: Q2(R2) Validation of Analytical Procedures Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes Source: MDPI (Molecules) URL: [Link]

A Researcher's Guide to Distinguishing [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular structures are paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for distinguishing [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone from its positional isomers, [3-(Hydroxymethyl)phenyl]-1-piperidinylmethanone and [4-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the analytical techniques that form the bedrock of isomer differentiation. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Challenge of Isomerism

Positional isomers, such as the ortho-, meta-, and para-substituted (hydroxymethyl)phenyl-1-piperidinylmethanones, present a significant analytical challenge. Their identical mass and similar physical properties often render them indistinguishable by basic analytical methods. However, subtle differences in their three-dimensional structure and electronic distribution provide the key to their differentiation through advanced spectroscopic and chromatographic techniques.

Core Analytical Strategies

A multi-pronged analytical approach is essential for the unambiguous identification of these isomers. This guide will focus on the following key techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the chemical environment of individual atoms.

  • Mass Spectrometry (MS): Analyzing the mass-to-charge ratio of the molecule and its fragments.

  • Infrared (IR) Spectroscopy: Identifying functional groups based on their vibrational frequencies.

  • Chromatographic Separation: Leveraging differences in polarity and molecular shape for physical separation.

Below is a visual representation of the general workflow for distinguishing these isomers.

G cluster_0 Sample Preparation cluster_1 Primary Analytical Techniques cluster_2 Separation & Confirmation Prep Isomer Mixture NMR NMR Spectroscopy (¹H and ¹³C) Prep->NMR Initial Analysis MS Mass Spectrometry (EI-MS/MS) Prep->MS Initial Analysis IR Infrared Spectroscopy Prep->IR Initial Analysis Chromatography Chromatography (GC or HPLC) Prep->Chromatography Initial Analysis Confirmation Confirmation of Individual Isomers NMR->Confirmation Structural Elucidation MS->Confirmation Structural Elucidation IR->Confirmation Structural Elucidation Chromatography->Confirmation Isolation

Caption: General workflow for the separation and identification of positional isomers.

Spectroscopic Fingerprinting: Unraveling Structural Nuances

Spectroscopic methods provide a detailed "fingerprint" of a molecule, allowing for the differentiation of even closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers. The chemical shift of a nucleus is highly sensitive to its local electronic environment.

  • ¹H NMR Spectroscopy: The substitution pattern on the phenyl ring significantly influences the chemical shifts and coupling patterns of the aromatic protons.

    • [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (ortho-isomer): The proximity of the hydroxymethyl and piperidinylmethanone groups will lead to a more complex and dispersed aromatic region due to steric hindrance and electronic effects. The protons on the hydroxymethyl group may also show a distinct chemical shift.

    • [3-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (meta-isomer): The aromatic protons will exhibit a different splitting pattern compared to the ortho and para isomers.

    • [4-(Hydroxymethyl)phenyl]-1-piperidinylmethanone (para-isomer): Due to the symmetry of the para-substitution, the aromatic region of the ¹H NMR spectrum will be simpler, often showing two distinct doublets.

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the phenyl ring are also diagnostic. The carbon attached to the hydroxymethyl group and the carbon attached to the carbonyl group will have characteristic chemical shifts depending on their position (ortho, meta, or para).

Table 1: Predicted Key ¹H NMR Chemical Shift Ranges

IsomerAromatic Protons (ppm)Hydroxymethyl Protons (CH₂) (ppm)
Ortho7.2 - 7.6 (complex multiplet)~4.6 - 4.8
Meta7.1 - 7.5 (distinct multiplets)~4.5 - 4.7
Para~7.4 (d) and ~7.2 (d)~4.5 - 4.7

Note: These are predicted ranges and can vary based on the solvent and instrument used.

Mass Spectrometry (MS)

While electron ionization mass spectrometry (EI-MS) will yield the same molecular ion peak for all three isomers, their fragmentation patterns can differ. The position of the hydroxymethyl group can influence the stability of certain fragment ions.

  • Ortho-Effect: The ortho-isomer may exhibit a characteristic fragmentation pathway involving the loss of water from the molecular ion, facilitated by the proximity of the hydroxymethyl and carbonyl groups. This "ortho-effect" can lead to a more abundant [M-H₂O]⁺• ion compared to the meta and para isomers.[1]

Table 2: Expected Key Fragment Ions in EI-MS

m/zProposed FragmentExpected Relative Abundance
233[M]⁺•Present in all isomers
215[M-H₂O]⁺•Potentially higher in the ortho-isomer
146[C₇H₅O₂]⁺ (benzoyl cation fragment)Common to all isomers
121[C₇H₉O]⁺ (hydroxymethylphenyl cation)Position-dependent fragmentation may alter abundance
84[C₅H₁₀N]⁺ (piperidinyl fragment)Common to all isomers
Infrared (IR) Spectroscopy

IR spectroscopy is useful for confirming the presence of key functional groups. While the spectra of the isomers will be broadly similar, subtle differences in the "fingerprint" region (below 1500 cm⁻¹) can be observed. The position of the C-H out-of-plane bending vibrations in the aromatic region can also be indicative of the substitution pattern.

  • O-H Stretch: A broad absorption around 3400-3200 cm⁻¹ for the hydroxyl group will be present in all isomers.

  • C=O Stretch: A strong absorption around 1630 cm⁻¹ for the amide carbonyl group will be present in all isomers.

  • Aromatic C-H Bending:

    • Ortho: ~750 cm⁻¹

    • Meta: ~780 cm⁻¹ and ~690 cm⁻¹

    • Para: ~830 cm⁻¹

Chromatographic Separation: The Power of Physical Distinction

Chromatographic techniques are indispensable for physically separating the isomers before their individual characterization.[2]

Gas Chromatography (GC)

GC can be a powerful tool for separating positional isomers, often with high resolution.[2] The choice of the stationary phase is critical. A polar stationary phase will interact differently with the isomers based on their subtle differences in polarity arising from the position of the hydroxymethyl group.

High-Performance Liquid Chromatography (HPLC)

HPLC offers excellent versatility for separating these isomers.[3] A reversed-phase C18 or a phenyl-hexyl column can provide good separation. The mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of formic acid) can be optimized to achieve baseline separation. The difference in retention times is a direct consequence of the different polarities of the isomers.

G cluster_0 HPLC System cluster_1 Chromatogram Output cluster_2 Isomer Elution Order (Predicted) Injector Injector Column Column Injector->Column Isomer Mixture Detector Detector Column->Detector Separated Isomers Chromatogram Peaks at Different Retention Times (t_R) Detector->Chromatogram t_R1 Para-isomer (least polar) Chromatogram->t_R1 Corresponds to t_R2 Meta-isomer Chromatogram->t_R2 Corresponds to t_R3 Ortho-isomer (most polar) Chromatogram->t_R3 Corresponds to

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of pharmaceutical research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and systematic approach to its disposal based on its chemical structure. As your partner in laboratory safety, we aim to provide you with the essential knowledge to manage this and similar chemical entities with confidence and precision.

The disposal of any chemical waste, including [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, is governed by a framework of regulations established by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3] Adherence to these regulations is mandatory. This guide is designed to complement, not replace, your institution's specific Chemical Hygiene Plan (CHP) and the guidance of your Environmental Health and Safety (EHS) department.[4][5][6][7]

Hazard Assessment and Waste Characterization

Inferred Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Potential to cause skin and eye irritation.[11]

  • Environmental Hazard: May be toxic to aquatic life.[12]

Based on these potential hazards, any material contaminated with [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone must be classified as hazardous waste.[13]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. This is a fundamental requirement under OSHA's Laboratory Standard.[4][5]

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect the eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Not generally required if handled in a fume hoodA NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols outside of a fume hood.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[14][15]

Step-by-Step Disposal Protocol

The disposal of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone must be carried out in a manner that ensures the safety of laboratory personnel and the protection of the environment. Do not discharge this chemical into drains or dispose of it in regular trash.[3][9][14]

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2] Waste contaminated with [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone should be collected in a dedicated hazardous waste container.

Do NOT mix this waste with:

  • Acids or strong oxidizing agents.

  • Other incompatible chemical waste streams.

The choice of waste container is critical for safe storage and transport.[1][16]

  • Container Type: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. Borosilicate glass or high-density polyethylene (HDPE) are generally suitable.

  • Solid Waste: For solid materials such as contaminated gloves, weighing paper, or pipette tips, collect them in a designated solid hazardous waste container.

  • Liquid Waste: For solutions containing the compound, use a designated liquid hazardous waste container. Do not fill the container to more than 90% capacity to allow for vapor expansion.[16]

Accurate and clear labeling of hazardous waste is a strict regulatory requirement.[2][3][6][13][16] The label must include the following information:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "[2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone" . Do not use abbreviations or chemical formulas.[3][16]

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste is added to the container).

  • The name and contact information of the principal investigator or laboratory supervisor.

Designated satellite accumulation areas (SAAs) are locations within the laboratory where waste is initially collected.[13][16]

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure secondary containment bin within the SAA.

  • The SAA must be under the control of the laboratory personnel generating the waste.[16]

  • Regularly inspect the container for any signs of leakage or deterioration.[1][16]

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][14]

  • Once the waste container is full or has reached its designated accumulation time limit, contact your EHS office to schedule a pickup.

  • Complete all necessary waste disposal forms as required by your institution.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[8][14][17] Do not use combustible materials like paper towels as the primary absorbent.[17] Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Large Spills: In the case of a large spill, evacuate the area immediately.[14] Alert your colleagues and contact your institution's EHS or emergency response team for assistance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

G start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste (Solid or Liquid) fume_hood->characterize solid_waste Solid Waste (Contaminated materials) characterize->solid_waste Solid liquid_waste Liquid Waste (Solutions) characterize->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container labeling Ensure Container is Properly Labeled: 'HAZARDOUS WASTE' Full Chemical Name Hazards Date solid_container->labeling liquid_container->labeling storage Store in Secondary Containment in a Designated Satellite Accumulation Area labeling->storage full Container Full or Time Limit Reached? storage->full full->storage No contact_ehs Contact EHS for Pickup and Complete Paperwork full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the disposal of [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Binghamton University. (2023, October 24). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Environmental Health & Safety. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • University of Notre Dame. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • ECHA. (2024, May 7). Piperidine - Safety Data Sheet. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005, August 26). Material Safety Data Sheet. Retrieved from [Link]

Sources

A Researcher's Guide to Handling [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone: A Risk-Based Approach to Safety

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are routine. While comprehensive safety data for every new molecule may not be immediately available, a robust, risk-based safety protocol is paramount. This guide provides essential safety and logistical information for handling [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, a compound for which specific hazard information is not widely documented. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with a conservative approach, treating the compound as potentially hazardous. This protocol is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely from receipt to disposal, ensuring both personal safety and data integrity.

The causality behind these rigorous procedures is the "precautionary principle." When faced with scientific uncertainty about a substance's potential for harm, the most responsible course of action is to implement stringent safety measures. This guide is built on this principle, drawing from established best practices for handling analogous chemical structures and research-grade chemicals.

Hazard Assessment and Risk Mitigation: What We Infer

Given the chemical structure—a piperidinylmethanone derivative—we must anticipate potential hazards based on similar compounds. Piperidine and its derivatives can exhibit a range of toxicological profiles, including skin and eye irritation, respiratory tract irritation, and potential harm if swallowed.[1][2][3][4] Therefore, our core directive is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.

Key Assumed Hazards:

  • Skin and Eye Irritation: Assumed to be a skin and serious eye irritant.[1][2][3][4]

  • Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Assumed to be harmful if ingested.[2]

  • Combustible Dust: As a powdered organic compound, it may form combustible dust concentrations in the air.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of routine; it is a direct response to the assessed risk. For [2-(Hydroxymethyl)phenyl]-1-piperidinylmethanone, a comprehensive PPE ensemble is mandatory to create a reliable barrier against exposure.[5]

PPE Component Specification Rationale
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a robust barrier against dermal absorption. Double-gloving is a best practice when handling potentially hazardous powders to protect against tears and during doffing.[6][7][8]
Eye and Face Protection Chemical Safety Goggles and a Face ShieldGoggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face.[7][9]
Body Protection Fully-buttoned Laboratory Coat with Elastic CuffsProtects skin and personal clothing from contamination. Elastic cuffs prevent dust from entering sleeves.
Respiratory Protection NIOSH-approved N95 Respirator or higherEssential for preventing the inhalation of fine powders. The specific type should be determined by a formal risk assessment.[7][9][10]
Footwear Closed-toe, chemical-resistant shoesProtects feet from spills.[8]
Workflow for PPE Selection

The level of PPE required can be adjusted based on the scale and nature of the operation. The following diagram illustrates a decision-making workflow for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE Level Determination cluster_actions Required Actions & PPE start Start: Handling Required assess_op Assess Operation Scale & Dust Generation Potential start->assess_op low_risk Low Risk (e.g., <10mg, non-aerosolizing) assess_op->low_risk Low med_risk Medium Risk (e.g., 10mg-1g, weighing) assess_op->med_risk Medium high_risk High Risk (e.g., >1g, bulk transfer) assess_op->high_risk High ppe_low Action: Standard Lab Coat, Gloves, Safety Glasses low_risk->ppe_low ppe_med Action: Add Chemical Goggles & N95 Respirator. Work in a fume hood or ventilated enclosure. med_risk->ppe_med ppe_high Action: Add Face Shield, Double Gloves, & consider higher respiratory protection. Use a powder containment hood. high_risk->ppe_high

Caption: PPE selection workflow based on operational risk.

Operational Plan: From Handling to Disposal

A self-validating protocol ensures safety at every step. This involves not just wearing PPE, but also implementing engineering controls and safe work practices.

Engineering Controls
  • Ventilation: All handling of the solid compound should be performed within a certified chemical fume hood or a powder containment balance hood to minimize inhalation exposure.[9][10]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][11]

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure the fume hood is functioning correctly.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, etc.) before bringing the compound into the hood.

    • Don the appropriate PPE as determined by your risk assessment.

  • Weighing and Aliquoting:

    • Perform all weighing operations on a draft shield balance inside the fume hood.

    • Handle the container with care to avoid generating airborne dust.

    • Use a spatula to carefully transfer the solid. Avoid pouring the powder directly.

    • Close the primary container immediately after removing the desired amount.

  • Donning and Doffing PPE: A Critical Procedure

The sequence of donning and doffing PPE is crucial to prevent cross-contamination.

Donning_Doffing_Procedure cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles/Face Shield don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (Outer Pair) doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator doff3->doff4 doff5 5. Gloves (Inner Pair) doff4->doff5

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.